Product packaging for Boc-D-his(dnp)-OH(Cat. No.:)

Boc-D-his(dnp)-OH

Cat. No.: B15240569
M. Wt: 421.4 g/mol
InChI Key: KPGVUOQMOHGHEW-GFCCVEGCSA-N
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Description

Boc-D-his(dnp)-OH is a useful research compound. Its molecular formula is C17H19N5O8 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N5O8 B15240569 Boc-D-his(dnp)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N5O8

Molecular Weight

421.4 g/mol

IUPAC Name

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m1/s1

InChI Key

KPGVUOQMOHGHEW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Strategic Role of Boc-D-His(DNP)-OH in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Nα-tert-butyloxycarbonyl-D-histidine(Nτ-2,4-dinitrophenyl)-OH (Boc-D-His(DNP)-OH) in the intricate process of peptide synthesis. The unique properties of this protected amino acid derivative make it an invaluable tool in Boc-based solid-phase peptide synthesis (SPPS), particularly when the incorporation of a D-histidine residue is required. This document will delve into the chemical rationale for its use, provide detailed experimental protocols, and offer a comparative overview of different histidine protection strategies.

The Challenge of Histidine in Peptide Synthesis

The imidazole side chain of histidine presents a unique set of challenges during peptide synthesis. Its nucleophilic nature can lead to undesirable side reactions, including acylation of the imidazole ring by the activated carboxyl group of the incoming amino acid. This can result in peptide branching and lower yields of the target peptide.[1] Furthermore, the basicity of the imidazole ring can catalyze the racemization of the activated histidine residue, compromising the stereochemical integrity of the final peptide.[1] To circumvent these issues, protection of the imidazole side chain is paramount for a successful synthesis.

This compound: A Dual Protection Strategy

This compound employs a dual-protection scheme that addresses the challenges associated with histidine incorporation in a robust and controlled manner.

  • Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group. This urethane-type protecting group is stable under the conditions of peptide coupling but can be readily cleaved by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain.[2]

  • Nτ-DNP Side-Chain Protection: The 2,4-dinitrophenyl (DNP) group offers semi-permanent protection of the imidazole side chain. The electron-withdrawing nature of the DNP group effectively suppresses the nucleophilicity and basicity of the imidazole ring, thereby preventing both side-chain acylation and racemization during the coupling steps.[1][3]

The key advantage of the DNP group lies in its orthogonal removal conditions. It is stable to the acidic conditions used for Boc group removal (TFA) and the final cleavage from most resins (e.g., HF).[4] The DNP group is selectively removed by thiolysis, typically using thiophenol in the presence of a base, a reaction that does not affect other protecting groups commonly used in Boc-SPPS.[5][6] This orthogonality provides synthetic flexibility, especially in the synthesis of complex peptides or protected peptide fragments.

Comparative Analysis of Histidine Protecting Groups in Boc-SPPS

While this compound is a highly effective tool, other protecting groups for the histidine side chain are also utilized in Boc-SPPS. The choice of protecting group depends on the specific requirements of the synthesis, such as the overall peptide sequence, the desired final product (e.g., fully deprotected peptide or protected fragment), and the cleavage strategy. Below is a summary of commonly used histidine protecting groups in Boc chemistry.

Protecting GroupChemical NameStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
DNP 2,4-DinitrophenylStable to strong acids (TFA, HF).[4]Thiolysis (e.g., Thiophenol/base).[5]Orthogonal to Boc deprotection and HF cleavage; effectively suppresses racemization.[1]Requires a separate deprotection step; DNP-containing byproducts are highly colored.[7]
Tos Tosyl (p-Toluenesulfonyl)Labile to HOBt, which can be present during coupling.Strong acid (HF), nucleophiles.Can be removed during the final cleavage.Potential for premature deprotection during coupling; can lead to side reactions.
Bom BenzyloxymethylStable to TFA.Strong acid (HF), hydrogenolysis.Generally stable during synthesis.Can be challenging to remove completely.
Boc tert-ButyloxycarbonylLabile to TFA.Removed concomitantly with Nα-Boc group.Useful for introducing histidine near the N-terminus.Not suitable for internal histidine residues in longer peptides due to premature deprotection.
Trt TritylAcid-labile.Mild acid (e.g., 1-5% TFA in DCM).Can be selectively removed on-resin.May not be fully stable to repeated Boc deprotection cycles.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS, followed by the specific procedure for DNP group removal.

General Boc-SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle of amino acid addition.

Materials and Reagents:

  • Peptide-resin (e.g., Merrifield or PAM resin) with a free N-terminal amino group

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropyl alcohol (IPA)

  • Reagents for monitoring coupling completion (e.g., Ninhydrin test reagents)[8]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 1-2 minutes and drain.

    • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% DIEA in DMF (v/v) for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents relative to resin substitution) with the chosen coupling reagent (e.g., HBTU/HOBt or HATU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a qualitative test (e.g., Ninhydrin test) to check for the presence of free primary amines.[8]

    • If the test is positive (indicating incomplete coupling), continue the coupling for another hour or perform a second coupling with freshly activated this compound.

  • Washing: Once the coupling is complete (negative Ninhydrin test), drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

On-Resin Deprotection of the DNP Group

This step is typically performed after the full peptide sequence has been assembled and before the final cleavage from the resin.[5]

Materials and Reagents:

  • Peptide-resin with the DNP-protected histidine residue

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the DNP-protected peptide-resin in DMF (10 mL per gram of resin).[5]

  • Prepare the deprotection solution by adding thiophenol (2 mL per gram of resin) and TEA or DIEA (2 mL per gram of resin) to the resin suspension.[5]

  • Agitate the mixture at room temperature for approximately 90 minutes.[5] The solution will typically turn a deep yellow or orange color.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove all traces of the reagents and the colored byproducts.[5]

  • Dry the resin under vacuum. The peptide is now ready for final cleavage from the solid support.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key processes in the application of this compound in peptide synthesis.

Boc_SPPS_Cycle start Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling (this compound, Coupling Reagent, DIEA) neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Next Cycle or DNP Deprotection washing->next_cycle

Caption: General workflow of a Boc-SPPS cycle for incorporating an amino acid.

DNP_Deprotection start Peptide-Resin with His(DNP) reagents Add Thiophenol and Base (e.g., TEA) in DMF start->reagents reaction Agitate at Room Temperature (~90 minutes) reagents->reaction washing Wash with DMF, DCM, MeOH reaction->washing final_product Peptide-Resin with free His side chain washing->final_product

Caption: Step-by-step process for the on-resin removal of the DNP protecting group.

Conclusion

This compound is a highly valuable building block in the arsenal of the peptide chemist. Its robust, dual-protecting group strategy effectively mitigates the inherent challenges of incorporating histidine into peptide chains, namely side-chain reactivity and racemization. The orthogonal nature of the DNP group's removal provides a high degree of synthetic control and flexibility, making it particularly well-suited for the synthesis of complex and stereochemically defined peptides. By understanding the principles behind its use and adhering to optimized experimental protocols, researchers can confidently and efficiently synthesize high-quality peptides containing D-histidine for a wide range of applications in research, diagnostics, and therapeutic development.

References

An In-Depth Technical Guide to Boc-D-His(DNP)-OH: Chemical Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-Nτ-(2,4-dinitrophenyl)-D-histidine, commonly referred to as Boc-D-His(DNP)-OH. This valuable amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document will delve into its chemical structure, physical and chemical properties, and provide detailed experimental protocols for its synthesis and application in peptide synthesis.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-histidine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the imidazole ring of the side chain is protected by a 2,4-dinitrophenyl (DNP) group. The D-configuration of the chiral center is of significant interest for the synthesis of peptides with enhanced stability against enzymatic degradation.

The structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is often supplied as a stable solvate with isopropyl alcohol (IPA).

PropertyValueReference
Molecular Formula C17H19N5O8[1][2]
Molecular Weight 421.36 g/mol [1][2]
CAS Number 103343-26-6
Appearance White to yellow powder
Optical Rotation [α]25/D +52.5 to +59.5° (c=1 in EtOAc)
Solubility Soluble in DMF
Spectroscopic Data
Spectroscopy Expected Peaks/Regions
¹H NMR δ (ppm): 1.4 (s, 9H, Boc), 3.1-3.3 (m, 2H, β-CH₂), 4.4-4.6 (m, 1H, α-CH), 7.2-9.0 (m, 5H, imidazole and DNP protons), 10.0-12.0 (br s, 1H, COOH)
¹³C NMR δ (ppm): 28.0 (Boc CH₃), 30.0 (β-C), 54.0 (α-C), 80.0 (Boc C), 115-150 (imidazole and DNP carbons), 155.0 (Boc C=O), 173.0 (COOH)
FT-IR ν (cm⁻¹): 3300-2500 (O-H stretch, carboxylic acid), 3100-3000 (C-H stretch, aromatic), 2980-2930 (C-H stretch, aliphatic), 1710-1680 (C=O stretch, Boc and carboxylic acid), 1590-1500 (N-O stretch, nitro groups and C=C stretch, aromatic)
Mass Spectrometry [M-H]⁻: 420.11

Role of Protecting Groups

The strategic use of orthogonal protecting groups is fundamental to successful peptide synthesis. In this compound, the Boc and DNP groups serve distinct and critical functions.

Boc (tert-Butoxycarbonyl) Group

The Boc group provides temporary protection for the α-amino group. Its key characteristic is its lability under acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for the deprotection of other protecting groups.

DNP (2,4-Dinitrophenyl) Group

The DNP group offers semi-permanent protection for the imidazole side chain of histidine. The electron-withdrawing nature of the two nitro groups effectively suppresses the basicity of the imidazole ring, thereby preventing undesirable side reactions such as racemization and acylation during peptide coupling steps.[3] The DNP group is stable under the acidic conditions used to remove the Boc group, ensuring the integrity of the side-chain protection throughout the synthesis.[4]

protecting_groups cluster_Boc Boc Group (Nα-protection) cluster_DNP DNP Group (Side-chain protection) Boc tert-Butoxycarbonyl Boc_prop Acid Labile (e.g., TFA) Boc->Boc_prop Cleavage Condition DNP 2,4-Dinitrophenyl DNP_prop Nucleophile Labile (e.g., Thiophenol) DNP->DNP_prop Cleavage Condition synthesis_workflow start D-Histidine step1 Nα-Boc Protection (Boc₂O, Dioxane/Na₂CO₃) start->step1 inter Boc-D-Histidine step1->inter step2 Nτ-DNP Protection (DNFB, NaHCO₃) inter->step2 purify Purification (Column Chromatography) step2->purify end This compound purify->end deprotection_workflow start Peptide-Resin with Boc-D-His(DNP) step1 Swell resin in DMF start->step1 step2 Treat with Thiophenol (and optional base) step1->step2 step3 Shake at RT for 1-2h step2->step3 step4 Filter and Wash (DMF, IPA, DCM) step3->step4 end Peptide-Resin with Boc-D-His step4->end

References

The DNP Protecting Group for Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dinitrophenyl (DNP) group is a well-established protecting group for the imidazole side chain of histidine, particularly valuable in Boc-based solid-phase peptide synthesis (SPPS). Its stability under acidic conditions, which are used for the removal of the Nα-Boc group, makes it an effective tool for preventing undesirable side reactions at the histidine residue. However, its application requires careful consideration of its specific deprotection conditions and potential side reactions. This guide provides a comprehensive overview of the DNP protecting group for histidine, including its synthesis, application, deprotection, and associated challenges.

Core Concepts

The imidazole ring of histidine is nucleophilic and can lead to several side reactions during peptide synthesis, including racemization and side-chain acylation. The DNP group effectively mitigates these issues by electronically deactivating the imidazole ring. It is typically introduced onto the imidazole nitrogen of Nα-protected histidine.

Advantages of the DNP Protecting Group:

  • Acid Stability: The DNP group is stable to the acidic conditions used for the cleavage of the Nα-Boc protecting group (e.g., trifluoroacetic acid, TFA)[1][2].

  • Prevention of Side Reactions: It effectively prevents side reactions such as alkylation of the imidazole group[3].

  • Utility in Longer Peptides: Its stability makes it suitable for the synthesis of larger peptides[2].

Disadvantages of the DNP Protecting Group:

  • Specific Deprotection Required: Removal of the DNP group requires a separate step using nucleophilic reagents, typically thiols[1][4].

  • Potential for Side Reactions: The DNP group can be prematurely cleaved under certain conditions, such as the basic conditions used for Fmoc group removal[4].

  • Colored Byproducts: Deprotection of the DNP group generates highly colored byproducts, which can complicate purification if not performed on the solid support[1].

Synthesis of DNP-Protected Histidine

A general approach for the synthesis of Nα-Boc-Nτ-DNP-L-histidine would involve the reaction of Nα-Boc-L-histidine with 1-fluoro-2,4-dinitrobenzene (DNFB) in the presence of a base. The reaction is typically carried out in a suitable organic solvent. Purification is then performed, often by chromatography.

Experimental Protocols

DNP Protection of Histidine (General Procedure)

A detailed, universally cited protocol with specific yields for the synthesis of Boc-His(DNP)-OH and Fmoc-His(DNP)-OH is not consistently available in the reviewed literature. However, the synthesis generally proceeds via the reaction of the Nα-protected histidine with a suitable 2,4-dinitrophenyl source under basic conditions.

Deprotection of the DNP Group from Histidine on Solid Support

The removal of the DNP group is typically performed while the peptide is still attached to the solid support to facilitate the removal of colored byproducts[1]. The most common method is thiolysis using thiophenol.

Protocol for Thiophenol-Mediated DNP Deprotection:

  • Suspend the DNP-protected peptide-resin in dimethylformamide (DMF) (e.g., 10 mL/g of resin)[3].

  • Add thiophenol (e.g., 2 mL/g of resin) and triethylamine (e.g., 2 mL/g of resin)[3].

  • Shake the mixture at room temperature for approximately 90 minutes[3].

  • Filter the resin and wash it thoroughly with DMF, dichloromethane (DCM), and methanol to remove the cleaved DNP group and excess reagents[3].

  • Dry the resin under vacuum[3].

Quantitative Data

Quantitative data regarding the DNP protecting group is crucial for optimizing its use in peptide synthesis.

ParameterConditionValueReference
DNP Cleavage 20% Piperidine in DMF (Fmoc deprotection conditions)84%[3][4]
Deprotection Time Thiophenol/Triethylamine in DMF~90 minutes[3]

Signaling Pathways and Workflows

Boc-SPPS Workflow with DNP-Histidine

The use of Boc-His(DNP)-OH in solid-phase peptide synthesis follows a modified Boc-SPPS workflow that includes a specific DNP deprotection step.

Boc_SPPS_DNP_Workflow start Start with Resin deprotect_boc Boc Deprotection (TFA) start->deprotect_boc neutralize Neutralization (e.g., DIEA) deprotect_boc->neutralize couple_aa Couple Next Boc-Amino Acid neutralize->couple_aa couple_his Couple Boc-His(DNP)-OH neutralize->couple_his wash Wash couple_aa->wash Repeat for each AA wash->deprotect_boc final_boc_deprotect Final Boc Deprotection (TFA) wash->final_boc_deprotect couple_his->wash deprotect_dnp DNP Deprotection (Thiophenol/TEA) final_boc_deprotect->deprotect_dnp cleave Cleave from Resin & Global Deprotection deprotect_dnp->cleave purify Purify Peptide cleave->purify DNP_Protection Boc-His Boc-His-OH Boc-His-DNP Boc-His(DNP)-OH Boc-His->Boc-His-DNP + DNFB, Base DNFB 1-Fluoro-2,4-dinitrobenzene Base Base Products Boc-His-DNP->Products + HF HF HF DNP_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Peptide_DNP Resin-Peptide-His(DNP) Meisenheimer Meisenheimer Complex Peptide_DNP->Meisenheimer + Thiophenolate (Nucleophilic Attack) Thiophenol Thiophenol (PhSH) Thiophenolate Thiophenolate (PhS⁻) Thiophenol->Thiophenolate + Base Base Base (e.g., TEA) Peptide_His Resin-Peptide-His Meisenheimer->Peptide_His Elimination DNP_Thioether 2,4-Dinitrophenyl Thioether Meisenheimer->DNP_Thioether

References

An In-depth Technical Guide to the Synthesis and Characterization of Boc-D-His(DNP)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-D-histidine (Boc-D-His(DNP)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The dinitrophenyl (DNP) group offers robust protection of the histidine imidazole side chain, preventing undesirable side reactions during peptide elongation. This document details the synthetic pathway, experimental protocols, and characterization data for this important compound.

Synthesis Methodology

The synthesis of this compound is a two-step process commencing with the protection of the α-amino group of D-histidine with a tert-butyloxycarbonyl (Boc) group, followed by the dinitrophenylation of the imidazole side chain.

Synthesis Pathway

G cluster_reagents1 cluster_reagents2 D_His D-Histidine Boc_D_His Boc-D-Histidine D_His->Boc_D_His Step 1: Boc Protection Boc_D_His_DNP This compound Boc_D_His->Boc_D_His_DNP Step 2: Dinitrophenylation reagent1 Boc Anhydride (Boc₂O) Base (e.g., NaHCO₃) reagent2 2,4-Dinitrofluorobenzene (DNFB) Base (e.g., NaHCO₃)

Caption: Synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Nα-Boc-D-histidine

This procedure is adapted from general methods for the Boc protection of amino acids.

  • Dissolution: Suspend D-histidine (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or tetrahydrofuran (THF) and water.

  • Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (2-3 equivalents), to the suspension and stir until the D-histidine dissolves. The pH of the solution should be maintained between 9 and 10.

  • Boc Protection: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) in the same organic solvent dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Wash the remaining aqueous solution with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-D-histidine as a white solid or foam. The product can be further purified by recrystallization if necessary.

Step 2: Synthesis of Nα-Boc-Nτ-(2,4-dinitrophenyl)-D-histidine

This protocol is based on the established methods for the dinitrophenylation of the histidine imidazole ring. The reaction is known to occur at the less sterically hindered Nτ-position.

  • Dissolution: Dissolve Nα-Boc-D-histidine (1 equivalent) in a mixture of an appropriate organic solvent (e.g., ethanol, dioxane, or THF) and water.

  • Basification: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents) to the solution and stir until the starting material is fully dissolved.

  • Dinitrophenylation: Add a solution of 2,4-dinitrofluorobenzene (DNFB) (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light as DNP derivatives can be light-sensitive. Monitor the reaction progress by TLC.

  • Work-up:

    • Upon completion, remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with a dilute acid (e.g., 1 M HCl or citric acid). A yellow precipitate of the product should form.

    • Collect the precipitate by filtration.

  • Purification:

    • Wash the crude product with cold water and then with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted DNFB.

    • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a yellow solid.

Characterization Data

The following tables summarize the expected characterization data for this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₁₉N₅O₈[1]
Molecular Weight421.36 g/mol [1]
AppearanceWhite to yellow to beige powder[2]
Optical Rotation [α]20/D+61 ± 3° (c = 1% in ethyl acetate) for L-enantiomer[1]
Spectroscopic Data

Reference 1H NMR Data for N-im-DNP-L-histidine

Chemical Shift (δ) ppmMultiplicityAssignment
~8.8dAromatic H (DNP)
~8.4ddAromatic H (DNP)
~7.8sImidazole C2-H
~7.5dAromatic H (DNP)
~7.2sImidazole C5-H
~4.3tα-CH
~3.2mβ-CH₂

Expected 1H NMR Features for this compound:

  • Boc Group: A singlet at approximately 1.4 ppm integrating to 9 protons.

  • Histidine Backbone: Signals for the α-CH and β-CH₂ protons, which will be coupled to each other.

  • Imidazole Ring: Two singlets for the C2-H and C5-H protons.

  • DNP Group: Three aromatic protons exhibiting characteristic doublet and doublet of doublets splitting patterns in the downfield region (typically 7.5-9.0 ppm).

Expected 13C NMR Features for this compound:

  • Boc Group: Signals around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon).

  • Carbonyl Carbons: Signals for the carboxylic acid and the Boc carbonyl carbons, typically in the range of 155-175 ppm.

  • Histidine and DNP Carbons: A series of signals corresponding to the carbons of the histidine side chain and the dinitrophenyl ring.

Expected Mass Spectrometry Data:

  • Molecular Ion: [M-H]⁻ at m/z ≈ 420.1 for ESI-MS.

Chromatographic Data

Thin-Layer Chromatography (TLC)

ParameterValue
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseA mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid.
VisualizationUV light (254 nm) and/or staining with a suitable reagent (e.g., ninhydrin after deprotection).
Expected Purity≥98.0%

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be employed for purity analysis.

ParameterCondition
ColumnC18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B0.1% TFA in acetonitrile
GradientA suitable gradient from low to high percentage of Mobile Phase B.
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 360 nm (for the DNP group)

Experimental Workflows

General Experimental Workflow

G start Start step1 Step 1: Boc Protection of D-Histidine start->step1 step2 Step 2: Dinitrophenylation step1->step2 workup Reaction Work-up step2->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC, etc.) purification->characterization final_product This compound characterization->final_product

Caption: General experimental workflow for synthesis and characterization.

Boc-Protection and Work-up Logic

G cluster_reaction Reaction cluster_workup Work-up d_his D-Histidine reaction_mix Reaction Mixture d_his->reaction_mix boc2o Boc₂O boc2o->reaction_mix base Base in Solvent base->reaction_mix concentrate Concentrate reaction_mix->concentrate wash_org Wash with Organic Solvent concentrate->wash_org acidify Acidify Aqueous Layer wash_org->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry Boc-D-Histidine Boc-D-Histidine dry->Boc-D-Histidine

Caption: Logical workflow for the Boc protection step.

This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound, a valuable reagent for researchers and professionals in the field of peptide chemistry and drug development.

References

Dinitrophenyl (DNP) Protection of Histidine: A Technical Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS) and the development of complex peptide-based therapeutics. The imidazole side chain of histidine presents a unique set of challenges due to its basicity and nucleophilicity, which can lead to undesirable side reactions and racemization during peptide chain elongation. The 2,4-dinitrophenyl (DNP) group is a well-established protecting group for the imidazole nitrogen of histidine, offering a range of advantages, particularly within the tert-butyloxycarbonyl (Boc) solid-phase synthesis strategy. This technical guide provides an in-depth overview of the core advantages of DNP protection for histidine, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Core Advantages of DNP Protection for Histidine

The selection of a suitable protecting group is critical for the fidelity of peptide synthesis. The DNP group offers several key benefits when employed for the protection of the histidine side chain:

  • Suppression of Racemization: The electron-withdrawing nature of the DNP group significantly reduces the basicity of the imidazole ring.[1] This mitigates the risk of the imidazole nitrogen acting as an intramolecular base catalyst during the activation of the carboxylic acid, a common pathway for racemization of the histidine residue.[1]

  • Prevention of Side Reactions: The imidazole side chain of unprotected histidine is nucleophilic and can be prone to undesired modifications, such as alkylation or acylation, during peptide synthesis. The DNP group effectively masks the imidazole nitrogen, preventing these side reactions.[2]

  • Stability in Boc Chemistry: The DNP group is stable to the acidic conditions used for the removal of the Nα-Boc protecting group (e.g., trifluoroacetic acid, TFA).[3][4] This orthogonality is a fundamental requirement for its use in Boc-based SPPS, allowing for the selective deprotection of the N-terminus without affecting the side-chain protection of histidine.

  • Orthogonality with Other Protecting Groups: A significant advantage of the DNP group is its unique cleavage condition, which is orthogonal to acid-labile (like Boc) and base-labile (like Fmoc) protecting groups.[3][5] The DNP group is removed by thiolysis, typically using a thiol reagent such as thiophenol, under neutral or slightly basic conditions.[1][3] This allows for selective deprotection strategies in the synthesis of complex peptides or peptide fragments.

  • Utility in Fragment Condensation: The stability of the DNP group under various coupling and deprotection conditions makes it suitable for the synthesis of protected peptide fragments intended for subsequent ligation in fragment condensation strategies.[3]

While primarily used in Boc-SPPS, it is important to note that the DNP group can exhibit some lability to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[1][3] This can be either a limitation or a feature, depending on the desired synthetic strategy.

Data Presentation

The following tables summarize the available quantitative data regarding the cleavage of the DNP protecting group from histidine.

Cleavage ReagentConditionsCleavage Efficiency (%)Reference
20% Thiophenol in DMF2 x 1 hourNot specified, standard procedure[1]
20% Piperidine in DMF30 minutes84[1]

Experimental Protocols

Protocol 1: Removal of the DNP Protecting Group from a Peptide-Resin

This protocol is based on the procedure described by Uhmann & Bayer (1974) and is a standard method for the deprotection of His(DNP) in Boc-based solid-phase peptide synthesis.[2]

Materials:

  • Peptide-resin containing His(DNP)

  • Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol

  • Mechanical shaker

  • Sintered glass funnel

Procedure:

  • Suspend the peptide-resin in DMF (10 mL per gram of resin).[2]

  • Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the suspension.[2]

  • Shake the mixture using a mechanical shaker at room temperature for approximately 90 minutes.[2]

  • Filter the resin using a sintered glass funnel.

  • Wash the resin sequentially with DMF (2 times), DCM (2 times), and methanol (2 times).[2]

  • Dry the resin in vacuo to a constant weight.[2]

Protocol 2: Synthesis of Nα-Boc-N(im)-DNP-L-Histidine

The synthesis of Boc-His(DNP)-OH is a multi-step process that involves the protection of the α-amino group with the Boc group, followed by the introduction of the DNP group onto the imidazole ring.

Materials:

  • L-Histidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (Conceptual Outline):

  • Nα-Boc Protection: L-histidine is reacted with di-tert-butyl dicarbonate in a suitable solvent system (e.g., dioxane/water) in the presence of a base (e.g., sodium bicarbonate) to yield Nα-Boc-L-histidine.

  • N(im)-DNP Protection: The resulting Nα-Boc-L-histidine is then reacted with 1-fluoro-2,4-dinitrobenzene (FDNB) in a basic aqueous-organic solvent mixture. The DNP group selectively reacts with the imidazole nitrogen.

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield Boc-His(DNP)-OH.

Note: This is a generalized outline. Specific reaction conditions, such as stoichiometry, temperature, and reaction times, would need to be optimized based on literature procedures.

Mandatory Visualization

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-His(DNP)-OH

SPPS_Workflow resin Resin aa1 Couple first Boc-AA-OH resin->aa1 deprotect1 Boc Deprotection (TFA) aa1->deprotect1 neutralize1 Neutralization (Base) deprotect1->neutralize1 his_dnp Couple Boc-His(DNP)-OH neutralize1->his_dnp deprotect2 Boc Deprotection (TFA) his_dnp->deprotect2 neutralize2 Neutralization (Base) deprotect2->neutralize2 aa_n Couple subsequent Boc-AA-OH neutralize2->aa_n dnp_cleavage DNP Cleavage (Thiophenol) aa_n->dnp_cleavage Repeat coupling/ deprotection cycles final_cleavage Final Cleavage from Resin (e.g., HF) dnp_cleavage->final_cleavage peptide Purified Peptide final_cleavage->peptide

Caption: Workflow for Boc-SPPS incorporating DNP-protected histidine.

DNP Group Cleavage from Histidine Side Chain

Caption: Thiolytic cleavage of the DNP group from the histidine side chain.

Note on Images: The DOT script for DNP cleavage refers to image files ("imidazole_dnp.png" and "imidazole.png") to represent the chemical structures. In a final document, these would be replaced with the actual images of the DNP-protected and deprotected imidazole rings, respectively.

Conclusion

The dinitrophenyl group remains a valuable tool for the protection of the histidine side chain in peptide synthesis, particularly within the Boc-SPPS framework. Its ability to suppress racemization and prevent side reactions, combined with its orthogonal cleavage conditions, makes it a reliable choice for the synthesis of a wide range of peptides. For researchers and drug development professionals, a thorough understanding of the advantages and practical considerations of using DNP-protected histidine is essential for the successful design and execution of synthetic peptide campaigns. The protocols and workflows provided in this guide offer a solid foundation for the implementation of this important protecting group strategy.

References

A Technical Guide to the Solubility of Boc-D-His(dnp)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nα-tert-Butoxycarbonyl-Nτ-(2,4-dinitrophenyl)-D-histidine, commonly abbreviated as Boc-D-His(dnp)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The dinitrophenyl (Dnp) group on the imidazole side chain of histidine serves as a valuable protecting group, preventing unwanted side reactions during peptide elongation. A thorough understanding of the solubility of this derivative in various solvents is paramount for its effective handling, storage, and utilization in synthetic workflows, ensuring optimal reaction conditions and purification outcomes. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for researchers to quantitatively determine its solubility in specific solvent systems.

Core Concepts: Solubility in Peptide Synthesis

The solubility of protected amino acids is a fundamental parameter that influences several aspects of peptide synthesis:

  • Reaction Kinetics: Homogeneous dissolution of reactants ensures efficient and uniform reaction rates. Poor solubility can lead to incomplete reactions and the formation of byproducts.

  • Purification: Knowledge of solubility is crucial for selecting appropriate solvent systems for precipitation, recrystallization, and chromatographic purification of both the protected amino acid and the final peptide.

  • Handling and Storage: Proper solvent selection for stock solutions and reaction mixtures prevents precipitation and ensures accurate dispensing.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published in the public domain, qualitative solubility information has been reported by various chemical suppliers. This information indicates that this compound is a crystalline solid that exhibits good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubility Profile
Chlorinated Dichloromethane (DCM)Soluble[1]
ChloroformSoluble[1]
Esters Ethyl AcetateSoluble[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)Soluble[1]
Ketones AcetoneSoluble[1]
Aqueous WaterSlightly Soluble[1]

It is important to note that "soluble" and "slightly soluble" are qualitative terms. The actual quantitative solubility can vary with temperature, the specific grade of the solvent, and the presence of any impurities. For critical applications, it is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems using a standardized protocol.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound using a saturation shake-flask method, a widely accepted technique for solubility measurement.

1. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

2. Experimental Workflow

The process for determining the solubility involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved solute in the supernatant.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep_solid Weigh excess This compound mix Combine solid and solvent in a vial prep_solid->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24h) mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Extract supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze

Solubility Determination Workflow

3. Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. The Dnp group provides a strong chromophore, making UV-Vis analysis a straightforward option.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways in Drug Development: A Conceptual Relationship

While this compound is a synthetic building block and not a therapeutic agent itself, the peptides synthesized using it are often designed to interact with specific biological signaling pathways. Understanding these pathways is crucial for the drug development professionals in our audience. The following diagram illustrates a generic signaling pathway that a peptide synthesized with this compound might target.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor effector Effector Protein receptor->effector peptide Peptide Ligand (containing His) peptide->receptor second_messenger Second Messenger effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

Generic Cell Signaling Pathway

Conclusion

This compound is a vital reagent in peptide synthesis with a favorable solubility profile in many common organic solvents. While quantitative data is sparse, the provided qualitative information and the detailed experimental protocol will empower researchers to effectively utilize this compound. By determining the precise solubility in their specific experimental setups, scientists can optimize reaction conditions, improve purification efficiency, and ultimately accelerate their research and drug development endeavors.

References

Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex and hydrophobic peptides. A key element of its successful application lies in the implementation of an orthogonal protection strategy, which allows for the selective removal of protecting groups from the growing peptide chain without affecting others. This guide provides a comprehensive overview of the principles, experimental protocols, and key considerations for employing an orthogonal protection strategy in Boc chemistry.

Core Principles of Orthogonal Protection in Boc Chemistry

In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions. In the context of Boc-SPPS, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group. This group is removed at each cycle of peptide elongation using a moderately strong acid, typically trifluoroacetic acid (TFA).

The side chains of trifunctional amino acids, however, are protected with groups that are stable to the conditions of Boc removal but can be cleaved at a later stage, often during the final cleavage of the peptide from the solid support. This selective deprotection is the essence of the orthogonal strategy.

A truly orthogonal scheme involves protecting groups that are removed by entirely different mechanisms. For instance, a base-labile group like 9-fluorenylmethoxycarbonyl (Fmoc) or an allyl-based group removable by transition metal catalysis would be orthogonal to the acid-labile Boc group.[1][2] However, the most common approach in Boc chemistry is a "quasi-orthogonal" strategy, where both the temporary Nα-Boc group and the "permanent" side-chain protecting groups are acid-labile, but their removal requires different acid strengths. The Boc group is cleaved by moderate acid (e.g., 50% TFA in dichloromethane), while the side-chain protecting groups, often benzyl-based, require a much stronger acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for their removal.[2][3]

Orthogonal_Protection_Concept Peptide_Resin Peptide-Resin (Nα-Boc, Side-Chain-PG) Deprotection_Step Nα-Boc Deprotection Peptide_Resin->Deprotection_Step Moderate Acid (e.g., TFA) Final_Cleavage Final Cleavage & Side-Chain Deprotection Peptide_Resin->Final_Cleavage Strong Acid (e.g., HF, TFMSA) Coupling_Step Amino Acid Coupling Deprotection_Step->Coupling_Step Free N-terminus Coupling_Step->Peptide_Resin Elongated Peptide Free_Peptide Free Peptide Final_Cleavage->Free_Peptide

Orthogonal Protecting Groups for Amino Acid Side Chains

The choice of side-chain protecting groups is critical for a successful synthesis. Below is a table summarizing common orthogonal protecting groups used in Boc chemistry for various amino acids and their typical deprotection conditions.

Amino AcidSide-Chain Protecting Group (Abbreviation)Deprotection/Cleavage Reagent(s)
Arginine (Arg)Tosyl (Tos)HF, TFMSA
Nitro (NO₂)HF (can lead to side reactions), Hydrogenolysis
Aspartic Acid (Asp)Benzyl ester (OBzl)HF, TFMSA
Cysteine (Cys)4-Methylbenzyl (Meb)HF, TFMSA
Acetamidomethyl (Acm)Hg(OAc)₂ then H₂S, or I₂
Glutamic Acid (Glu)Benzyl ester (OBzl)HF, TFMSA
Histidine (His)Dinitrophenyl (Dnp)Thiophenol
Tosyl (Tos)HF, TFMSA
Lysine (Lys)2-Chlorobenzyloxycarbonyl (2-Cl-Z)HF, TFMSA
Benzyloxycarbonyl (Z)HF, TFMSA, HBr/AcOH
Serine (Ser)Benzyl (Bzl)HF, TFMSA
Threonine (Thr)Benzyl (Bzl)HF, TFMSA
Tryptophan (Trp)Formyl (For)HF, or 10% piperidine in DMF before strong acid cleavage
Tyrosine (Tyr)2-Bromobenzyloxycarbonyl (2-Br-Z)HF, TFMSA
Benzyl (Bzl)HF, TFMSA

Experimental Protocols

Boc-SPPS Cycle with In Situ Neutralization

The "in situ neutralization" protocol enhances the efficiency of peptide chain assembly by minimizing the time the deprotected amine is in its free base form, which can reduce aggregation.[4]

Materials:

  • Boc-protected amino acids

  • Resin (e.g., Merrifield, PAM, MBHA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

Protocol Steps:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 1-2 minutes.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x).

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (In Situ Neutralization):

    • In a separate vessel, pre-activate the Boc-amino acid (4 equivalents) with HBTU/HOBt (3.9 equivalents) or HATU (3.9 equivalents) and DIEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 10-60 minutes.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

    • Wash the resin with DMF (3x).

    • Wash the resin with DCM (3x).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Boc_SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DCM, then DMF) Start->Swell Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (In Situ Neutralization) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check End of Sequence? Wash2->Check Check->Deprotection No Cleavage Final Cleavage & Deprotection Check->Cleavage Yes End Purified Peptide Cleavage->End

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the specific protecting groups used and the amino acid composition of the peptide.

3.2.1. High HF Cleavage

This is a standard and robust method for most peptides synthesized using the Boc/Bzl strategy.[5][6]

Materials:

  • Peptidyl-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, thioanisole)

  • HF cleavage apparatus

  • Cold diethyl ether

Protocol:

  • Dry the peptidyl-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger cocktail (see table below).

  • Cool the reaction vessel to -5 to 0 °C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Remove the HF by vacuum.

  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the crude peptide with cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation.

3.2.2. TFMSA Cleavage

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF, with the advantage of not requiring specialized apparatus.[7][8]

Materials:

  • Peptidyl-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Protocol:

  • Dry the peptidyl-resin thoroughly under vacuum.

  • Suspend the resin in a mixture of TFA and scavengers.

  • Cool the mixture to 0 °C.

  • Slowly add TFMSA to the mixture with stirring.

  • Continue stirring at 0 °C for 1-2 hours.

  • Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

  • Isolate the peptide by filtration or centrifugation.

Common Cleavage Cocktails:

Cleavage ReagentCompositionApplication Notes
High HFHF:anisole (9:1)General purpose.
HF:p-cresol (9:1)For peptides with multiple Arg(Tos) residues.
HF:anisole:ethanedithiol (90:5:5)For peptides containing Trp.
TFMSATFMSA:TFA:thioanisole:m-cresol (10:50:12:8)General purpose alternative to HF.
TFMSA:TFA:thioanisole (1:1:1)Effective for many peptides.[7]

Quantitative Data on Peptide Synthesis

While yields are highly sequence-dependent, the Boc-SPPS strategy with orthogonal protection is known for its high efficiency. The "in situ neutralization" protocol, in particular, has been shown to significantly improve the assembly of "difficult" sequences, leading to higher purity and yields.

Peptide Sequence (Example)Nα-ProtectionSide-Chain Protection StrategyCleavage MethodReported Crude Purity/Yield
Angiotensin II (DRVYIHPF)BocBoc/BzlTFMSA/TFAQuantitative cleavage from PAM and MBHA resins in < 3h at 25°C[7]
Polymyxin B₃ (cyclic lipopeptide)Fmoc (for assembly)Bn/tBuHBr/Et₃Si-Br/TES/TFATotal synthesis yield of 21% with >95% purity[9]
NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSRBocBoc/BzlHFSuccessful on-resin installation of thiolester[10]

Note: Direct comparative yield data for various orthogonal strategies on the same peptide sequence is scarce in the literature. The provided examples illustrate successful applications of the Boc chemistry with different cleavage methods.

Conclusion

The orthogonal protection strategy in Boc chemistry, particularly with the advent of efficient protocols like in situ neutralization, remains a powerful tool for the synthesis of a wide range of peptides. A thorough understanding of the different protecting groups, their cleavage conditions, and the appropriate selection of final cleavage cocktails are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and detailed protocols to enable researchers to effectively implement this robust synthetic methodology in their drug discovery and development efforts.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. A foundational technique in peptide synthesis, Boc-SPPS remains a robust and relevant strategy, particularly for certain peptide sequences and applications. This document outlines the core chemistry, detailed experimental protocols, and critical considerations for the successful synthesis of peptides using this methodology.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[1][][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[1][][4][5]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a key approach in SPPS.[6][7] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[4][6][8] The permanent protecting groups for amino acid side chains are typically benzyl-based and require a much stronger acid for removal.[1][6][9] This difference in acid lability, often referred to as "graduated acid lability," is the cornerstone of the Boc-SPPS strategy.[10][11]

The synthesis proceeds in a cyclical manner, with each cycle consisting of deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF).[6][12][13][14]

The Boc Protection Strategy

The choice of protecting groups is fundamental to the success of peptide synthesis.[15] In Boc-SPPS, a quasi-orthogonal protection scheme is utilized where both the temporary Nα-Boc group and the permanent side-chain protecting groups are acid-labile, but their removal requires different acid strengths.[1][9][15]

Protecting GroupFunctionDeprotection Reagent
Boc (tert-butyloxycarbonyl) Temporary Nα-amino protectionModerate Acid (e.g., 50% TFA in DCM)
Benzyl (Bzl)-based groups Permanent side-chain protectionStrong Acid (e.g., HF, TFMSA)

Table 1: Key Protecting Groups in Boc-SPPS and Their Deprotection Conditions.

While the Fmoc/tBu strategy offers true orthogonality with its base-labile Fmoc group, Boc chemistry can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation.[6] The protonation of the exposed amine terminus after Boc removal in acidic conditions can reduce hydrogen bonding and improve coupling efficiency.[6]

The Boc-SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process. Each cycle extends the peptide chain by one amino acid.

Boc_SPPS_Workflow cluster_final Final Steps Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection 1. Washing_1 Washing Deprotection->Washing_1 2. Neutralization Neutralization (DIEA/DCM) Washing_2 Washing Neutralization->Washing_2 4. Coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) Washing_3 Washing Coupling->Washing_3 6. Final_Cleavage Final Cleavage and Deprotection (HF) Coupling->Final_Cleavage After Final Cycle Washing Washing (DCM, IPA) Washing_1->Neutralization 3. Washing_2->Coupling 5. Washing_3->Resin Repeat Cycle Purification Purification (RP-HPLC) Final_Cleavage->Purification

A diagram illustrating the cyclical workflow of Boc-SPPS.

Experimental Protocols

Resin Preparation and First Amino Acid Attachment

The choice of resin is critical and depends on whether the desired peptide has a C-terminal acid or amide.[16] Merrifield and PAM resins are commonly used for peptides with a C-terminal acid, while MBHA and BHA resins are used for peptide amides.[14][16]

Protocol for Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method):

  • Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).

  • Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.

  • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

  • Heat the mixture at 50°C for 12-24 hours.

  • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (DCM).

  • Dry the resin under vacuum.

The Synthesis Cycle

The following steps are repeated for each amino acid to be added to the peptide chain.

Step 1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

  • Swell the peptide-resin in DCM.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin (10 mL per gram of resin).[14]

  • Perform a pre-wash by agitating for 2-5 minutes, then drain.[14]

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[1][14]

  • Filter the resin and wash thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove the TFA and the cleaved Boc group.[14]

Note: When the peptide sequence contains sensitive residues like Cysteine, Methionine, or Tryptophan, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution to prevent side reactions from the tert-butyl cation formed during deprotection.[1][9][14]

Step 2: Neutralization

After deprotection, the N-terminal amino group is protonated as a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction.[9]

  • Wash the peptide-resin with DCM.

  • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM (3x).

In situ neutralization protocols, where neutralization occurs concurrently with the coupling reaction, can also be employed to save time and potentially improve coupling yields, especially in cases of peptide aggregation.[1][9]

Step 3: Amino Acid Coupling

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.

  • Dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.

  • After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

Coupling ReagentDescription
DCC (N,N'-Dicyclohexylcarbodiimide) A classical carbodiimide coupling reagent. Its byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) An aminium-based coupling reagent that is highly efficient and leads to minimal racemization.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) Similar to HBTU but often more effective for difficult couplings.

Table 2: Common Coupling Reagents in Boc-SPPS.

Chemical Mechanisms

Boc Deprotection Mechanism

The removal of the Boc group is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.

Boc_Deprotection Boc_Peptide Boc-NH-Peptide Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc + H⁺ TFA H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation tert-Butyl Cation Free_Amine H₂N⁺-Peptide Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Isobutene Isobutene tButyl_Cation->Isobutene - H⁺

Mechanism of acid-catalyzed Boc deprotection.

The generated tert-butyl cation is a reactive electrophile that can be scavenged by nucleophilic amino acid side chains, such as those of Tryptophan, Cysteine, and Methionine, leading to undesired side products.[1][9] The inclusion of scavengers in the deprotection solution mitigates these side reactions.[1][9]

Final Cleavage and Deprotection

The final step in Boc-SPPS is the treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups.[12][13] This is a hazardous procedure that requires specialized equipment.[12][13][14]

Final_Cleavage Peptide_Resin Fully Protected Peptide-Resin Cleavage_Deprotection Cleavage from Resin & Side-Chain Deprotection Peptide_Resin->Cleavage_Deprotection HF_Scavengers Anhydrous HF + Scavengers HF_Scavengers->Cleavage_Deprotection Crude_Peptide Crude Peptide (in solution) Cleavage_Deprotection->Crude_Peptide Resin_Byproducts Resin + Protecting Group Byproducts Cleavage_Deprotection->Resin_Byproducts Precipitation Precipitation (cold ether) Crude_Peptide->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide

Workflow for the final HF cleavage and peptide workup.

The cleavage cocktail typically includes scavengers to trap the carbocations generated from the cleavage of the side-chain protecting groups.[12] A common scavenger is anisole. The "low-high" HF procedure is a two-step method designed to minimize side reactions.[14][17] The "low HF" step, conducted in the presence of dimethyl sulfide (DMS), removes the more acid-labile protecting groups via an SN2 mechanism, which generates fewer carbocationic species.[17] The subsequent "high HF" step then cleaves the more resistant groups and the peptide from the resin.[14][17]

Standard HF Cleavage Protocol:

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (typically 10% v/v).

  • Cool the reaction vessel to -5 to 0°C.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

  • Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

ParameterValue
Reaction Time 1 - 2 hours
Temperature 0 °C
Scavenger Ratio (Anisole) 9:1 (HF:Anisole)

Table 3: Typical Conditions for Standard HF Cleavage.

Conclusion

Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has become more prevalent due to its milder conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and appropriate selection of reagents and scavengers are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively implement Boc-SPPS in their work.

References

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a crucial role, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield. This technical guide provides a comprehensive overview of the function of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a comparative analysis of its application in modern peptide synthesis.

Core Function and Mechanism of the Boc Protecting Group

The primary function of the Boc group is to reversibly block the α-amino group of an amino acid.[1] This protection prevents the amino group from participating in unwanted side reactions during the peptide bond formation, ensuring that the amino acids are coupled in the correct sequence.[2] The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride).[1]

The key characteristic of the Boc group is its lability under acidic conditions, which allows for its selective removal without affecting other acid-labile protecting groups used for the amino acid side chains.[3] This selective deprotection is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[2]

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA).[1][4] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine of the peptide and carbon dioxide.[1][4]

To prevent the highly reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine, scavengers are added to the deprotection solution.[5] Common scavengers include triethylsilane, anisole, and ethanedithiol.[6]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid support (resin).[2][7]

A typical Boc-SPPS cycle consists of the following steps:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with an acid, commonly a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to liberate the free amine.[2][5]

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent and added to the resin, forming a new peptide bond.[9]

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[3][8]

Data Presentation: A Quantitative Look at Boc-SPPS

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

ParameterConditionResultReference
Deprotection Reagent 55% TFA in DCMAverage peptide purity: 9% higher than with 100% TFANot explicitly cited
100% TFAIncreased formation of omission analogs due to insufficient resin swellingNot explicitly cited
Synthesis Yield Angiotensin III (8 amino acids)90%Not explicitly cited
Leu-Enkephalin (5 amino acids) in aqueous media89%[10]
Side Reaction Transesterification of Boc-Glu(OBzl)Increased GHRPLDKKREE yield by 1/3 upon elimination[11]
Coupling ReagentDescriptionAdvantagesDisadvantages
DCC/HOBt Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleEffective and widely used in early Boc-SPPS.Formation of insoluble dicyclohexylurea (DCU) byproduct.[9]
HBTU/DIEA O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / DiisopropylethylamineFast and efficient coupling with minimal racemization.[12]Can react with the unprotected N-terminus if used in excess.[12]
BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateMinimal asparagine and glutamine dehydration byproducts.[12]Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[12]

Experimental Protocols

Manual Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Scavengers (e.g., anisole)

  • Hydrogen fluoride (HF) apparatus (for cleavage)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve 0.4 mmol of the first Boc-amino acid and 0.4 mmol of HOBt in a minimal amount of DMF.

    • Add 0.4 mmol of DCC.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.[8]

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin and shake for 10 minutes.[2]

    • Wash the resin with DCM (3x).

  • Subsequent Amino Acid Coupling:

    • Repeat step 2 for the next amino acid in the sequence.

  • Repeat Cycles: Repeat steps 3-5 until the desired peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • Dry the peptide-resin under vacuum.

    • Perform cleavage and removal of side-chain protecting groups using HF with appropriate scavengers (e.g., anisole) following established safety protocols.

Mandatory Visualizations

Boc Deprotection Mechanism

Boc_Deprotection Boc_Peptide Boc-NH-Peptide-Resin Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc Protonation TFA TFA (H+) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Cleavage Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Scavenged_Cation Scavenged Cation Carbocation->Scavenged_Cation Free_Amine H2N-Peptide-Resin Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Scavenger Scavenger

Caption: Mechanism of Boc deprotection by trifluoroacetic acid (TFA).

Boc-SPPS Experimental Workflow

Boc_SPPS_Workflow Start Start: Resin-bound Peptide (N-term Boc protected) Deprotection 1. Deprotection: 50% TFA in DCM Start->Deprotection Wash1 Wash: DCM Deprotection->Wash1 Neutralization 2. Neutralization: 10% DIEA in DCM Wash1->Neutralization Wash2 Wash: DCM Neutralization->Wash2 Coupling 3. Coupling: Boc-AA, DCC/HOBt Wash2->Coupling Wash3 Wash: DCM, DMF, MeOH Coupling->Wash3 End_Cycle End of Cycle: Elongated Peptide (N-term Boc protected) Wash3->End_Cycle Repeat Repeat for next amino acid End_Cycle->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage: HF, Scavengers Repeat->Final_Cleavage No Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide

References

Methodological & Application

Protocol for the Incorporation of Boc-D-His(DNP)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of histidine residues into synthetic peptides requires careful consideration of side-chain protection to prevent undesirable side reactions and racemization during solid-phase peptide synthesis (SPPS). The use of the dinitrophenyl (DNP) group to protect the imidazole side chain of histidine, specifically in the form of Boc-D-His(DNP)-OH, offers a robust strategy within the Boc/Bzl protection scheme. The DNP group is stable to the acidic conditions used for the removal of the Nα-Boc group, yet it can be selectively removed under mild, orthogonal conditions prior to the final cleavage of the peptide from the resin.[1][2] This application note provides a detailed protocol for the efficient incorporation of this compound in SPPS, including coupling and deprotection procedures, and discusses potential side reactions.

The DNP protecting group effectively suppresses the basicity of the imidazole ring, which helps to prevent side reactions such as N-acylation on the ring and significantly reduces the risk of racemization at the α-carbon during activation and coupling.[3][4] Its stability to trifluoroacetic acid (TFA) makes it highly compatible with the standard Boc-SPPS workflow.

Key Experimental Protocols

This section outlines the detailed methodologies for the key steps involved in the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Resin Preparation and Swelling
  • Resin Selection: Choose a suitable resin compatible with Boc-SPPS, such as Merrifield or PAM resin for C-terminal acids, or MBHA resin for C-terminal amides.

  • Swelling: Place the desired amount of resin in a reaction vessel. Wash the resin with N,N-dimethylformamide (DMF) three times to remove any impurities and to swell the resin. Allow the resin to swell in DMF for at least 30 minutes before the first coupling step.

Nα-Boc Deprotection
  • Deprotection Solution: Prepare a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add the 50% TFA/DCM solution to the resin.

    • Agitate the mixture for 1-2 minutes and drain.

    • Add a fresh portion of the 50% TFA/DCM solution.

    • Agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times) to remove residual acid.

Neutralization

This step is crucial to ensure the presence of a free amine for the subsequent coupling reaction.

  • Neutralization Solution: Prepare a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM.

  • Procedure:

    • Add the neutralization solution to the resin.

    • Agitate for 1-2 minutes.

    • Repeat the neutralization step two more times.

    • Wash the resin with DMF (3-5 times) to remove excess base.

Coupling of this compound

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. In situ neutralization protocols, where neutralization and coupling occur simultaneously, are often preferred for their speed and efficiency, especially for difficult sequences.

Protocol 4.1: In Situ Neutralization with HBTU

  • Activation Mixture: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents).

  • Coupling:

    • Immediately add the activation mixture to the resin after the Nα-Boc deprotection and DCM washes (omitting the separate neutralization step).

    • Agitate the reaction mixture for 30-60 minutes.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 4.2: Standard DIC/HOBt Coupling

  • Activation Mixture: Dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Coupling:

    • Add the amino acid/HOBt solution to the neutralized resin.

    • Add DIC (2-4 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours.

  • Monitoring and Washing: Follow the same monitoring and washing procedures as described in Protocol 4.1.

Deprotection of the DNP Group

The DNP group must be removed before the final cleavage of the peptide from the resin.[5]

  • Deprotection Solution: Prepare a solution of 20% (v/v) 2-mercaptoethanol or thiophenol and 10% (v/v) DIEA in DMF.

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Drain the DMF and add the DNP deprotection solution.

    • Agitate the mixture at room temperature. The reaction progress can be monitored by the appearance of a yellow color in the solution.

    • The reaction is typically complete within 1-2 hours. For thiophenol, a reaction time of approximately 90 minutes is often sufficient.[5]

    • Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all byproducts.

Final Cleavage and Deprotection of Other Side Chains

The final step is to cleave the peptide from the resin and remove any other acid-labile side-chain protecting groups.

  • Cleavage Cocktail: The composition of the cleavage cocktail depends on the peptide sequence. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For peptides containing tryptophan or methionine, scavengers like thioanisole or 1,2-ethanedithiol (EDT) should be included.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin.

    • Stir the mixture at room temperature for 2-4 hours.

    • Filter the resin and wash it with a small amount of TFA.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

Data Presentation

ParameterHBTU/DIEA (in situ)DIC/HOBtHATU/DIEA (in situ)
Equivalents of Amino Acid 2 - 42 - 42 - 4
Equivalents of Coupling Reagent 2 - 42 - 42 - 4
Equivalents of Base (DIEA) 4 - 8N/A (used in neutralization)4 - 8
Typical Coupling Time 30 - 60 min1 - 2 hours20 - 45 min
Relative Coupling Efficiency HighGood to HighVery High
Racemization Potential LowLowVery Low

Note: The exact conditions and reaction times may need to be optimized based on the specific peptide sequence and resin.

Potential Side Reactions and Mitigation

  • Racemization: Histidine is prone to racemization during activation. The electron-withdrawing nature of the DNP group significantly suppresses this side reaction.[6] The use of coupling additives like HOBt or employing uronium/phosphonium salt activators such as HBTU and HATU further minimizes racemization.[7][8]

  • Incomplete DNP Removal: It is crucial to ensure the complete removal of the DNP group before final cleavage, as residual DNP can complicate purification and analysis. Monitoring the deprotection reaction and performing thorough washes are essential. The byproducts of DNP removal are highly colored, which can serve as a visual indicator.

  • Side reactions during DNP deprotection: While thiolysis is generally a clean reaction, the use of strong nucleophiles like thiophenol can potentially lead to side reactions if other sensitive functional groups are present and unprotected in the peptide. However, under the standard basic conditions used for DNP removal, such side reactions are generally minimal.

  • Premature DNP Removal: In strategies that combine Boc and Fmoc chemistries, the DNP group has been reported to be partially cleaved by the piperidine solution used for Fmoc deprotection.[1] This is an important consideration when designing hybrid synthesis strategies.

Workflow and Signaling Pathway Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle for this compound Incorporation cluster_dnp_removal DNP Group Removal cluster_final_cleavage Final Cleavage Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Boc_Deprotection Nα-Boc Deprotection (50% TFA/DCM) Swell->Boc_Deprotection Neutralization Neutralization (DIEA/DMF) Boc_Deprotection->Neutralization Coupling Coupling This compound (e.g., HBTU/DIEA) Neutralization->Coupling Wash_1 Wash (DMF/DCM) Coupling->Wash_1 Wash_1->Boc_Deprotection Next Amino Acid DNP_Deprotection DNP Deprotection (Thiophenol/DIEA/DMF) Wash_1->DNP_Deprotection After Last AA Wash_2 Wash (DMF/DCM) Wash_3 Wash (DMF/DCM) DNP_Deprotection->Wash_3 Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash_3->Final_Cleavage Precipitation Precipitate with Ether Final_Cleavage->Precipitation Purification Purify Peptide Precipitation->Purification

Caption: Workflow for the incorporation of this compound in SPPS.

Logical_Relationship cluster_protection Protecting Groups cluster_deprotection Deprotection Conditions Boc_His_DNP This compound Boc_Group Boc Group (Nα-protection) Boc_His_DNP->Boc_Group DNP_Group DNP Group (Side-chain protection) Boc_His_DNP->DNP_Group Acid_Labile Acidic Conditions (e.g., TFA) Boc_Group->Acid_Labile Removed by Nucleophilic_Cleavage Nucleophilic Conditions (e.g., Thiophenol) Boc_Group->Nucleophilic_Cleavage Stable to DNP_Group->Acid_Labile Stable to DNP_Group->Nucleophilic_Cleavage Removed by

Caption: Orthogonal protection strategy of this compound.

References

Application Notes and Protocols for the Deprotection of the Dnp Group from Histidine Side Chains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dinitrophenyl (Dnp) group is a widely utilized protecting group for the imidazole side chain of histidine in peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1] Its primary function is to prevent undesirable side reactions, such as racemization and alkylation, that can occur with an unprotected imidazole ring. The Dnp group is stable under the acidic conditions used for the removal of the Nα-Boc group, but it must be efficiently removed during the final deprotection steps to yield the native peptide.

This application note provides detailed protocols for the deprotection of the Dnp group from the histidine side chain using two common methods: thiolysis with thiophenol and treatment with piperidine. It also outlines analytical techniques for monitoring the progress of the deprotection reaction.

Deprotection Methodologies

Two primary methods for the removal of the Dnp group from the histidine side chain are prevalent in peptide synthesis:

  • Thiolysis using Thiophenol: This is the most common and robust method for Dnp group removal. It involves the nucleophilic aromatic substitution of the Dnp group by a thiol, typically thiophenol, in the presence of a base.

  • Piperidine Treatment: Interestingly, the Dnp group can also be cleaved under the same conditions used for the removal of the Fmoc protecting group, i.e., treatment with 20% piperidine in dimethylformamide (DMF).[2] This can be an important consideration in orthogonal protection strategies.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the deprotection of the Dnp group from histidine.

Deprotection ReagentBaseSolventReaction TimeTemperatureReported Yield/CleavageReference
Thiophenol (20%)-DMF2 x 1 hourRoom Temp.Not specified, standard procedure[2]
Thiophenol (2 mL/g resin)Triethylamine (2 mL/g resin)DMF (10 mL/g resin)90 minutesRoom Temp.Not specified, standard procedure[1]
Piperidine (20%)-DMF30 minutesRoom Temp.84%[2]

Experimental Protocols

Protocol 1: Deprotection of His(Dnp) using Thiophenol

This protocol is a standard and widely used method for the removal of the Dnp group from a resin-bound peptide.

Materials:

  • Dnp-protected peptide-resin

  • Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol

  • Mechanical shaker

  • Filtration vessel

Procedure:

  • Suspend the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin).[1]

  • Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.[1]

  • Shake the mixture at room temperature using a mechanical shaker for approximately 90 minutes.[1]

  • Filter the resin and discard the filtrate.

  • Wash the resin thoroughly to remove residual reagents and byproducts. Perform the following washes sequentially:

    • DMF (2 times)[1]

    • DCM (2 times)[1]

    • Methanol (2 times)[1]

  • Dry the resin under vacuum to a constant weight.[1]

Protocol 2: Deprotection of His(Dnp) using Piperidine

This protocol offers a convenient alternative for Dnp removal, especially if Fmoc deprotection conditions are already in use.

Materials:

  • Dnp-protected peptide-resin

  • Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Suspend the Dnp-protected peptide-resin in the 20% piperidine/DMF solution.

  • Allow the reaction to proceed for 30 minutes at room temperature.[2]

  • Filter the resin and wash it extensively with DMF to remove piperidine and the Dnp-piperidine adduct.

  • Proceed with the subsequent steps of peptide synthesis or cleavage from the resin.

Analytical Monitoring of Deprotection

Careful monitoring of the deprotection reaction is crucial to ensure complete removal of the Dnp group. Incomplete deprotection can lead to impurities that are difficult to remove in the final purification steps.

Pauly's Test (Qualitative)

Pauly's test is a rapid qualitative method to detect the presence of a free imidazole ring of histidine.[2] A positive test (development of a red color) indicates successful deprotection.[2]

Reagents:

  • Solution A: 0.5% sulfanilic acid in dilute HCl

  • Solution B: 5% sodium nitrite in water

  • Solution C: 10% sodium carbonate in water

Procedure:

  • Mix equal volumes of cold Solution A and Solution B.

  • To a small sample of the peptide (cleaved from the resin), add Solution C.

  • Add the mixture from step 1 to the sample from step 2.

  • Observe for the development of a red color, which indicates the presence of a deprotected histidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative method to monitor the disappearance of the Dnp-protected peptide and the appearance of the deprotected product.

Instrumentation and Conditions:

  • Column: Reverse-phase C18 column (e.g., Vydac 4.6 x 150 mm).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 40% of mobile phase B over 30 minutes is a good starting point.[2]

  • Detection: UV at 220 nm and 360 nm (the Dnp group has a characteristic absorbance at higher wavelengths).

Procedure:

  • At various time points during the deprotection reaction, take a small aliquot of the resin.

  • Cleave the peptide from the resin aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peak corresponding to the Dnp-protected peptide (which will decrease over time) and the peak for the deprotected peptide (which will increase).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool to confirm the identity of the starting material and the final deprotected product.

Procedure:

  • Prepare the sample as described for HPLC analysis.

  • Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Determine the molecular weight of the major species in the sample. The mass of the Dnp group is approximately 166 Da.[2] A successful deprotection will result in a mass shift corresponding to the loss of the Dnp group.

Signaling Pathways and Experimental Workflows

Deprotection_Workflow cluster_synthesis Peptide on Resin cluster_deprotection Deprotection cluster_workup Workup cluster_analysis Analysis cluster_product Final Product start His(Dnp)-Peptide-Resin deprotection Add Deprotection Reagent (e.g., Thiophenol/TEA or Piperidine) start->deprotection Suspend in DMF reaction Incubate (e.g., 90 min at RT) deprotection->reaction filter Filter reaction->filter analysis Analytical Monitoring (HPLC, MS, Pauly's Test) reaction->analysis Aliquot for analysis wash Wash Resin (DMF, DCM, MeOH) filter->wash dry Dry Resin wash->dry end His-Peptide-Resin dry->end

Caption: General workflow for the deprotection of the Dnp group from a histidine side chain.

Analytical_Workflow cluster_sampling Sample Preparation cluster_methods Analytical Methods cluster_data Data Interpretation aliquot Take Resin Aliquot cleavage Cleave Peptide from Resin aliquot->cleavage precipitate Precipitate with Ether cleavage->precipitate dissolve Dissolve in Solvent precipitate->dissolve hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry dissolve->ms pauly Pauly's Test dissolve->pauly hplc_data Monitor Peak Areas hplc->hplc_data ms_data Confirm Mass Shift ms->ms_data pauly_data Observe Color Change pauly->pauly_data

Caption: Workflow for analytical monitoring of Dnp deprotection.

References

Application Notes and Protocols: Thiolysis for Dnp Protecting Group Removal from Synthetic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the removal of the 2,4-dinitrophenyl (Dnp) protecting group from synthetic peptides, a critical step in peptide synthesis, particularly when dealing with histidine residues. The Dnp group is a commonly used protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS) to prevent side reactions.[1] Its successful removal is crucial for obtaining the final, active peptide. The primary method for Dnp removal is thiolysis, a chemical reaction employing a thiol-containing reagent.

Introduction to Dnp Removal by Thiolysis

The Dnp group is cleaved from the peptide by a nucleophilic aromatic substitution reaction, a process referred to as thiolysis.[2][3] This is typically performed while the peptide is still attached to the solid-phase resin and before the final cleavage of the peptide from the resin.[1][4] The most common thiol used for this purpose is thiophenol, though other reagents like 2-mercaptoethanol, thioglycolic acid, and dithiothreitol have also been mentioned.[2] An alternative, non-thiolysis method using piperidine has also been reported.[2]

Thiolysis Experimental Workflow

The general workflow for the removal of the Dnp protecting group from a peptide synthesized on a solid support is depicted below. This process involves swelling the resin, followed by treatment with a thiol reagent, and subsequent washing steps to remove the cleaved protecting group and excess reagents.

Thiolysis_Workflow start Dnp-Protected Peptide on Resin swell Swell Resin in DMF start->swell thiolysis Thiolysis Reaction (e.g., Thiophenol/Base) swell->thiolysis filter_wash1 Filter and Wash (DMF) thiolysis->filter_wash1 filter_wash2 Wash (DCM, Methanol) filter_wash1->filter_wash2 dry Dry Resin filter_wash2->dry end Dnp-Deprotected Peptide on Resin dry->end

Caption: General workflow for Dnp group removal from a solid-phase-bound peptide.

Mechanism of Thiolysis

The removal of the Dnp group from the imidazole ring of histidine proceeds via a nucleophilic aromatic substitution mechanism. The thiol, acting as a nucleophile, attacks the carbon atom of the phenyl ring to which the imidazole nitrogen is attached. This leads to the cleavage of the C-N bond and the release of the deprotected histidine residue.

Thiolysis_Mechanism reagents Dnp-Histidine Peptide + Thiophenol (PhSH) intermediate Meisenheimer-like Intermediate reagents->intermediate Nucleophilic Attack products Deprotected Histidine Peptide + Dnp-SPh intermediate->products Elimination

Caption: Simplified mechanism of Dnp removal from histidine by thiophenol.

Thiolysis Conditions and Reagents

The efficiency of Dnp removal is dependent on the reagents, their concentrations, and the reaction time. The following table summarizes common conditions found in the literature.

Reagent(s)Concentration/RatioSolventReaction TimeTemperatureReference(s)
Thiophenol & Triethylamine2 mL of each per gram of resinDMF (10 mL/g resin)90 minutesRoom Temperature[1][5]
Thiophenol20-fold molar excessDMF1-2 hours (can be left overnight)Room Temperature[4]
Thiophenol20% in DMFDMF2 x 1 hourNot Specified[2]
Thiophenol & DIEA10% Thiophenol, 2.5% DIEADMF1 x 2 hours and 2 x 8 hoursNot Specified[6]
Piperidine20% in DMFDMF30 minutesNot Specified[2]

Experimental Protocols

Protocol 1: Thiophenol and Triethylamine Method

This protocol is based on the procedure described by Aapptec.[1]

  • Resin Swelling: Suspend the Dnp-protected peptide-resin in N,N-dimethylformamide (DMF) (10 mL per gram of resin).

  • Reagent Addition: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.

  • Reaction: Shake the mixture using a mechanical shaker at room temperature for approximately 90 minutes.

  • Washing: Filter the resin and wash it sequentially with DMF (2 times), dichloromethane (DCM) (2 times), and methanol (2 times).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Thiophenol Molar Excess Method

This protocol is adapted from the method provided by Sigma-Aldrich.[4]

  • Resin Swelling: Swell the peptide-resin in a minimum volume of DMF.

  • Thiolysis Reaction: Treat the swollen resin with a 20-fold molar excess of thiophenol. Allow the reaction to proceed for 1-2 hours at room temperature. For difficult deprotections, this reaction can be left overnight.

  • Washing: Transfer the resin to a sintered glass funnel and wash sequentially with DMF, methanol, and diethyl ether.

  • Further Processing: The deprotected peptide-resin is now ready for subsequent steps, such as cleavage from the resin.

Protocol 3: Alternative Piperidine-Mediated Dnp Cleavage

This protocol is based on a study that observed Dnp cleavage under standard Fmoc-deprotection conditions.[2] This method may be useful in specific synthetic strategies but it is important to note that a study showed 84% Dnp cleavage with this method.[2]

  • Reagent Preparation: Prepare a solution of 20% piperidine in DMF (v/v).

  • Deprotection Reaction: Treat the Dnp-protected peptide-resin with the 20% piperidine/DMF solution for 30 minutes.

  • Washing: Following the reaction, wash the resin thoroughly with DMF, 2-propanol, and DCM (10 times for 1 minute each).

Concluding Remarks

The removal of the Dnp protecting group is a critical step in the synthesis of histidine-containing peptides. Thiolysis with thiophenol is a robust and widely used method. The choice of the specific protocol may depend on the sequence of the peptide and the scale of the synthesis. It is recommended to optimize the deprotection conditions for each specific peptide to ensure complete removal of the Dnp group while minimizing side reactions. Monitoring the completion of the reaction by analytical techniques such as HPLC and mass spectrometry is advised for optimal results.

References

Application Notes and Protocols: Cleavage Cocktail for Peptides Containing His(Dnp)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-dinitrophenyl (Dnp) group is a widely utilized protecting group for the imidazole side chain of histidine in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its primary function is to prevent side reactions associated with the basicity and nucleophilicity of the imidazole ring, such as racemization and acylation. However, the Dnp group is highly stable to the final cleavage conditions using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Therefore, a separate deprotection step is required to remove the Dnp group prior to the final cleavage of the peptide from the resin. This document provides detailed protocols and a comparative overview of the most common cleavage cocktails for the removal of the Dnp group from histidine-containing peptides.

Data Presentation: Comparison of Cleavage Cocktails

While extensive quantitative comparative studies are limited in the literature, the following tables summarize the available data and qualitative aspects of the two primary methods for Dnp group removal.

Table 1: Qualitative Comparison of His(Dnp) Cleavage Cocktails

FeatureThiophenol-Based CleavagePiperidine-Based Cleavage
Primary Application Standard method in Boc-SPPSAlternative method, particularly relevant when combining Boc and Fmoc strategies
Reagents Thiophenol, DMF, often with a base like triethylamine (TEA)20% Piperidine in DMF
Typical Conditions Room temperature, 1-2 hoursRoom temperature, 30 minutes to 1 hour
Advantages - Well-established and widely used- High efficiency of Dnp removal- Milder than thiophenol- Avoids the use of malodorous thiophenol- Convenient when Fmoc deprotection is also required
Disadvantages - Thiophenol has a strong, unpleasant odor- Requires a separate deprotection step- Can be less efficient than thiophenol for complete removal- Potential for side reactions if not carefully controlled
Compatibility Boc-SPPSCan be used in both Boc and combined Boc/Fmoc synthesis strategies

Table 2: Quantitative Data for Piperidine-Based Dnp Cleavage of a Model Peptide

The following data is for the pentapeptide Gly-His(Dnp)-Ala-Leu-Gly synthesized via Boc-SPPS.

Cleavage ReagentDnp Cleavage EfficiencyReference
20% Piperidine in DMF84%[1]

Note: The efficiency of Dnp removal can be sequence-dependent and may require optimization for different peptides.

Experimental Protocols

Protocol 1: Thiophenol-Mediated Deprotection of His(Dnp)

This is the most common and established method for the removal of the Dnp group in Boc-SPPS.

Materials:

  • His(Dnp)-containing peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) (optional, but recommended)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the His(Dnp)-containing peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Prepare the cleavage cocktail: a solution of 20% thiophenol (v/v) and 20% TEA (v/v) in DMF. Caution: Thiophenol is malodorous and toxic. Handle in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and shake the mixture at room temperature for 1-2 hours.

  • Drain the cleavage cocktail.

  • Repeat the treatment with fresh cleavage cocktail for another 1-2 hours to ensure complete removal of the Dnp group.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g).

  • Wash the resin with MeOH (3 x 10 mL/g).

  • Dry the resin under vacuum.

  • The peptide-resin is now ready for the final cleavage from the resin (e.g., using HF or TFMSA).

Protocol 2: Piperidine-Mediated Deprotection of His(Dnp)

This method offers a less odorous alternative to thiophenol and is particularly useful in synthetic strategies that combine Boc and Fmoc chemistries.

Materials:

  • His(Dnp)-containing peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the His(Dnp)-containing peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution to the resin (10 mL/g of resin) and shake the mixture at room temperature for 30 minutes.[1]

  • Drain the piperidine solution.

  • Repeat the treatment with the 20% piperidine solution for another 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g).

  • Wash the resin with MeOH (3 x 10 mL/g).

  • Dry the resin under vacuum.

  • The peptide-resin is now ready for the final cleavage from the resin.

Visualizations

Experimental Workflow for His(Dnp) Deprotection and Peptide Cleavage

G cluster_spps Solid-Phase Peptide Synthesis (Boc-SPPS) cluster_deprotection His(Dnp) Deprotection cluster_cleavage Final Peptide Cleavage A 1. Peptide Synthesis with His(Dnp) B 2. Swell Resin in DMF A->B Peptide-resin C 3. Treat with Cleavage Cocktail (e.g., Thiophenol/TEA in DMF) B->C D 4. Wash Resin (DMF, DCM, MeOH) C->D E 5. Dry Resin D->E F 6. Treat with Strong Acid (e.g., HF or TFMSA) E->F Deprotected peptide-resin G 7. Precipitate Peptide F->G H 8. Purify Peptide (e.g., HPLC) G->H G cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products HisDnp His(Dnp)-Peptide Meisenheimer Meisenheimer Complex HisDnp->Meisenheimer + Thiophenol Thiophenol Thiophenol His Deprotected His-Peptide Meisenheimer->His Rearrangement DnpThiophenol 2,4-Dinitrophenyl Thioether Meisenheimer->DnpThiophenol

References

Application Notes and Protocols: The Use of Boc-D-His(DNP)-OH in the Synthesis of Histidine-Rich Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Histidine-rich peptides (HRPs) are a class of peptides with a wide range of therapeutic and research applications, including antimicrobial, cell-penetrating, and metal-chelating activities.[1][2] Their unique properties are largely attributed to the imidazole side chain of histidine, which has a pKa near physiological pH. This allows HRPs to act as "proton sponges," facilitating endosomal escape for intracellular drug delivery.[3][4] The synthesis of HRPs, particularly for drug development, requires strategic use of protected amino acids to ensure peptide integrity and achieve high yields.

This document provides detailed application notes and protocols for utilizing Boc-D-His(DNP)-OH , a key building block for the solid-phase peptide synthesis (SPPS) of HRPs. The incorporation of a D-enantiomer (D-Histidine) enhances peptide stability against enzymatic degradation, while the dinitrophenyl (DNP) group provides robust protection for the histidine imidazole side chain during synthesis.[5][6][7]

Rationale for Using this compound

The choice of this compound is based on a tripartite strategy to overcome common challenges in peptide synthesis and application.

  • Nα-Boc Protection : The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group of the amino acid. It is stable during coupling reactions but is readily removed with mild acids like trifluoroacetic acid (TFA), which is the standard deprotection step in Boc-based SPPS.[8]

  • D-Histidine Core : Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo. Incorporating D-amino acids, such as D-histidine, creates peptides with significantly enhanced stability and longer biological half-lives, a critical attribute for therapeutic agents.[5][7]

  • N(im)-DNP Side-Chain Protection : The imidazole ring of histidine is nucleophilic and can cause undesirable side reactions during peptide synthesis. The 2,4-dinitrophenyl (DNP) group is a robust protecting group for the imidazole nitrogen.[6][8] It is stable to the acidic conditions used to remove the Nα-Boc group but can be selectively removed using nucleophilic reagents like thiophenol before the final cleavage of the peptide from the resin.[6][9][10]

G cluster_0 Strategic Advantages of this compound cluster_1 Benefits in Peptide Synthesis & Application node_Boc Boc Group (Nα-Protection) node_DHis D-Histidine (Enantiomeric Stability) benefit_Boc Enables stepwise peptide elongation (TFA-labile) node_Boc->benefit_Boc node_DNP DNP Group (Side-Chain Protection) benefit_DHis Increases resistance to proteolysis Enhances in vivo half-life node_DHis->benefit_DHis benefit_DNP Prevents side-reactions at imidazole ring Orthogonal to Boc deprotection node_DNP->benefit_DNP

Caption: Logical relationship of the components of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Histidine-Rich Peptide

This protocol outlines the general steps for synthesizing a peptide on a solid support resin (e.g., MBHA resin for a C-terminal amide) using Boc chemistry.

Materials:

  • MBHA (4-methylbenzhydrylamine) resin

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC)

  • Thiophenol

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA for cleavage

  • Scavengers (e.g., anisole)

  • Peptide synthesis vessel and shaker

Methodology:

  • Resin Swelling: Swell the MBHA resin in DCM for 1 hour, followed by washes with DMF.

  • First Amino Acid Coupling: Couple the first C-terminal Boc-protected amino acid to the resin using a standard coupling reagent.

  • Peptide Elongation Cycle (for each amino acid):

    • Boc Deprotection: Remove the Nα-Boc group by treating the resin with 30-50% TFA in DCM for 30 minutes.[11]

    • Washes: Wash the resin extensively with DCM and DMF to remove residual TFA and byproducts.

    • Neutralization: Neutralize the resulting ammonium salt with a base, typically 5% DIEA in DCM or DMF, for 5-10 minutes.[11]

    • Washes: Wash the resin again with DMF and DCM.

    • Coupling: Add the next Boc-protected amino acid (including this compound when required) and the coupling reagent in DMF. Allow the reaction to proceed for 1-2 hours or until a Ninhydrin test indicates completion.

    • Washes: Wash the resin with DMF and DCM to remove excess reagents.

  • DNP Group Removal: After the final amino acid has been coupled, remove the DNP protecting group from the histidine side chain(s) while the peptide is still on the resin. (Refer to Protocol 2) .

  • Final Boc Deprotection: Remove the N-terminal Boc group using TFA as described in step 3a.

  • Peptide Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups (except Arg(Tos) if using TFMSA) using a strong acid like anhydrous HF or TFMSA with appropriate scavengers.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.[3]

G start Start: Swell Resin in DCM/DMF deprotection 1. Nα-Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM/DMF) & Neutralize (DIEA) deprotection->wash1 coupling 2. Couple next Boc-AA (e.g., this compound) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 is_last_aa Last Amino Acid? wash2->is_last_aa is_last_aa->deprotection No dnp_deprotection 3. DNP Deprotection (Thiophenol in DMF) is_last_aa->dnp_deprotection Yes final_cleavage 4. Final Cleavage from Resin (e.g., HF, TFMSA) dnp_deprotection->final_cleavage purification 5. Purification & Analysis (RP-HPLC, Mass Spec) final_cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Boc-SPPS of histidine-rich peptides.

Protocol 2: On-Resin Deprotection of His(DNP)

This critical step is performed after the peptide sequence is fully assembled but before the final cleavage from the resin. This ensures that the highly colored DNP byproducts are washed away easily.[6][10]

Materials:

  • Peptide-resin with DNP-protected histidine

  • Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

Methodology:

  • Resin Suspension: Suspend the peptide-resin in DMF (approx. 10 mL per gram of resin).[6]

  • Deprotection Cocktail: Prepare a deprotection solution. Common cocktails include:

    • Thiophenol/TEA: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.[6]

    • Thiophenol/DMF: Treat the resin with a solution of 20% thiophenol in DMF.[11]

  • Reaction: Shake the mixture at room temperature for approximately 90 minutes to 2 hours.[6] The solution will typically turn a deep yellow or orange color.

  • Filtration and Washing: Filter the resin and wash it thoroughly to remove all byproducts and reagents. A typical washing sequence is:

    • 2x with DMF

    • 2x with DCM

    • 2x with Methanol[6]

  • Drying: Dry the resin under vacuum until a constant weight is achieved.[6] The resin is now ready for final N-terminal Boc deprotection and/or cleavage.

Quantitative Data Summary

The incorporation of histidine residues can significantly impact the biological activity and toxicity of peptides. The tables below summarize quantitative data from studies on synthetic histidine-rich peptides.

Table 1: Antifungal Activity of Histidine-Rich Peptidomimetics against C. neoformans Data extracted from a study on synthetically modified L-histidine-rich peptidomimetics.[12]

PeptideIC₅₀ (µg/mL)MFC (µg/mL)
5f 1.201.25
6f 0.600.63
9f 1.201.25
10f 1.201.25
Amphotericin B 0.691.25
IC₅₀: Half maximal inhibitory concentration. MFC: Minimum fungicidal concentration.

Table 2: Hemolytic Activity of Histidine-Modified Anti-HCV Peptides Data from a study designing histidine-rich peptides with enhanced bioavailability.[3]

PeptideDescriptionHC₅₀ (µg/mL)
Ctry2459 Wild-Type Peptide137.9
Ctry2459-H2 Histidine-Modified203.3
Ctry2459-H3 Histidine-Modified416.4
HC₅₀: Half maximal hemolytic concentration. Higher values indicate lower toxicity to red blood cells.

Application Note: Mechanism of Action and Cellular Uptake

A key application of synthetic HRPs is the intracellular delivery of therapeutic molecules. Their mechanism relies on the "histidine switch" or "proton sponge" effect.[3][4]

  • Cellular Uptake: HRPs, often being cationic, interact with the cell membrane and are taken into the cell via endocytosis, becoming trapped within endosomes.

  • Endosomal Acidification: The endosome naturally acidifies its internal environment (pH drops to ~5-6).

  • Protonation: At this lower pH, the imidazole side chains of the histidine residues become protonated.

  • Membrane Destabilization: The influx of protons (H+) and counter-ions (Cl-) into the endosome, buffered by the histidine residues, leads to osmotic swelling and eventual rupture of the endosomal membrane.

  • Cytosolic Release: The peptide and any conjugated cargo are released from the endosome into the cytosol, where they can reach their intracellular target.

This pH-dependent membrane-perturbing activity is a cornerstone of their utility in drug delivery.[4] Bafilomycin A1, an inhibitor of endosomal acidification, has been shown to significantly decrease the biological activity of HRPs, confirming the importance of this pathway.[1]

G cluster_cell Cell Cytosol cluster_endo Endosome cargo Released Peptide + Cargo target Intracellular Target cargo->target Action uptake 1. Endocytosis: Peptide is engulfed acid 2. Acidification: pH drops (H+ pump) uptake->acid protonation 3. Protonation: Histidines buffer H+ acid->protonation rupture 4. Osmotic Swelling: Endosome ruptures protonation->rupture rupture->cargo 5. Cytosolic Release start Extracellular Peptide start->uptake

Caption: Endosomal escape pathway of histidine-rich peptides.

References

Application Notes and Protocols for the Purification of Peptides Synthesized with Boc-D-His(DNP)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing Boc (tert-butyloxycarbonyl) chemistry is a robust method for the production of synthetic peptides. When incorporating histidine residues, side-chain protection is crucial to prevent side reactions. The 2,4-dinitrophenyl (DNP) group is a stable and effective protecting group for the imidazole side chain of histidine, particularly in Boc-SPPS.[1][2] Its stability to the acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA) makes it an orthogonal protecting group that requires a separate removal step.[1][2]

The purification of peptides containing D-histidine protected with a DNP group involves a multi-step process that begins after the completion of peptide chain elongation on the solid support. This process includes the removal of the DNP group, cleavage of the peptide from the resin with simultaneous removal of other side-chain protecting groups, and finally, purification of the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). This document provides detailed protocols and application notes for these critical steps.

Overall Workflow

The purification process for a peptide synthesized using Boc-D-His(DNP)-OH follows a logical sequence of steps designed to maximize the purity and yield of the final product. The workflow begins with the fully assembled, protected peptide still attached to the solid-phase resin.

G start Resin-Bound Peptide (with this compound incorporated) dnp_removal DNP Group Removal (Thiolysis) start->dnp_removal washing1 Washing Step dnp_removal->washing1 Removal of thiophenol & byproducts cleavage Peptide Cleavage from Resin & Side-Chain Deprotection washing1->cleavage precipitation Precipitation & Washing of Crude Peptide cleavage->precipitation Using cold diethyl ether purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization Pooling of pure fractions final_peptide Purified Peptide lyophilization->final_peptide

Caption: Workflow for the purification of peptides containing this compound.

Experimental Protocols

On-Resin DNP Group Removal

Prior to cleaving the peptide from the solid support, the DNP group must be removed from the histidine side chain. This is typically achieved by thiolysis, using a reagent such as thiophenol. The byproducts of this reaction are often colored, and their removal while the peptide is still on the resin simplifies the subsequent purification of the crude peptide.[2]

Protocol:

  • Swell the peptide-resin in dimethylformamide (DMF) (10 mL/g of resin) for 30 minutes.

  • Prepare a solution of 20% (v/v) thiophenol in DMF.

  • Drain the DMF from the resin and add the thiophenol solution (a 20-fold molar excess of thiophenol relative to the peptide).

  • Gently agitate the mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Drain the reaction mixture and wash the resin extensively to remove thiophenol and the colored byproducts. A typical washing sequence is:

    • DMF (3 x 10 mL/g)

    • Dichloromethane (DCM) (3 x 10 mL/g)

    • Methanol (3 x 10 mL/g)

  • Dry the resin under vacuum.

ParameterConditionRationale
ReagentThiophenol in DMFEffective nucleophile for the removal of the DNP group.
Molar Excess20-foldEnsures complete removal of the DNP group.
Reaction Time1-2 hoursSufficient time for the reaction to go to completion at room temperature.
Washing SolventsDMF, DCM, MethanolTo thoroughly remove reagents and byproducts before cleavage.
Peptide Cleavage from Resin

Once the DNP group has been removed, the peptide is cleaved from the resin, and the remaining acid-labile side-chain protecting groups are removed. For peptides synthesized using Boc chemistry, this is typically achieved using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Protocol (using TFMSA):

  • Place the dry, DNP-deprotected peptide-resin in a reaction vessel suitable for strong acids.

  • Add scavengers to the resin to protect sensitive amino acids from reactive cations generated during cleavage. A common scavenger cocktail is a mixture of m-cresol and thioanisole.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (TFMSA) to the resin.

  • Stir the mixture at 0°C for 1-2 hours.

  • Precipitate the crude peptide by adding the cleavage mixture to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

ParameterConditionRationale
Cleavage ReagentTrifluoromethanesulfonic acid (TFMSA)Strong acid that cleaves the peptide from the resin and removes Boc and other benzyl-based protecting groups.
Scavengersm-cresol, thioanisoleTo prevent side reactions with sensitive residues like tryptophan and methionine.
Temperature0°CTo minimize side reactions and degradation of the peptide.
PrecipitationCold diethyl etherEfficiently precipitates the peptide while leaving many impurities in solution.

Purification by Reverse-Phase HPLC

The final step in obtaining a highly pure peptide is purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of Solvent A (e.g., 0.1% TFA in water) and a small amount of organic solvent like acetonitrile (Solvent B) to aid dissolution.

  • Column: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptides. The optimal gradient will depend on the hydrophobicity of the target peptide.

  • Detection: Monitor the elution of the peptide at 214 nm and 280 nm (if the peptide contains tryptophan or tyrosine).

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

HPLC ParameterTypical ConditionRationale
ColumnC18, 5 µm, 300 ÅGood retention and resolution for a wide range of peptides.
Flow Rate1.0 mL/min (analytical), 10-20 mL/min (preparative)Standard flow rates for analytical and preparative separations.
Mobile Phase A0.1% TFA in WaterProvides acidic conditions for good peak shape and acts as an ion-pairing agent.
Mobile Phase B0.1% TFA in AcetonitrileOrganic modifier for eluting the peptide from the C18 column.
Gradient5-65% B over 60 min (example)A broad gradient is often used for initial purification runs and can be optimized for specific peptides.
Detection214 nm / 280 nm214 nm detects the peptide backbone; 280 nm detects aromatic residues.

Example Signaling Pathway

Peptides containing D-amino acids are often investigated for their increased stability and unique biological activities. For instance, a synthetic peptide containing D-histidine might be designed to interact with a specific G-protein coupled receptor (GPCR) to modulate a signaling pathway.

G peptide Peptide with D-His receptor GPCR peptide->receptor Binding g_protein G-protein (Gα, Gβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation of targets

Caption: Example GPCR signaling pathway modulated by a D-histidine containing peptide.

References

Application Notes and Protocols for Boc-D-His(DNP)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-D-histidine(Nτ-DNP)-OH (Boc-D-His(DNP)-OH) in both manual and automated solid-phase peptide synthesis (SPPS). This document outlines the properties of this reagent, detailed protocols for its application, and relevant quantitative data to assist in the successful synthesis of peptides containing D-histidine residues.

Introduction to this compound

This compound is a protected amino acid derivative commonly used in Boc-chemistry solid-phase peptide synthesis. The key features of this reagent are:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the D-histidine. This group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), and is selectively removed at each cycle of peptide chain elongation.

  • DNP Protecting Group: The 2,4-dinitrophenyl (DNP) group protects the imidazole side chain of histidine. The DNP group is stable to the acidic conditions used for Boc deprotection.[1][2][3] This orthogonality is crucial as it prevents unwanted side reactions at the imidazole nitrogen during synthesis. The DNP group is typically removed near the end of the synthesis, before the final cleavage of the peptide from the resin, using a nucleophilic reagent like thiophenol or β-mercaptoethanol.[2][3] The byproducts of DNP removal are highly colored, which allows for easy visual monitoring and ensures their complete removal prior to peptide purification.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in peptide synthesis.

Table 1: Coupling Efficiency of this compound

Coupling ReagentCoupling TimeTypical EfficiencyReference
DIC/HOBt1-2 hours>95%Benchchem
HBTU/DIEA30-60 minutes>95%Generic SPPS protocols
HATU/DIEA30-60 minutes>95%Generic SPPS protocols

Table 2: DNP Deprotection Conditions and Efficiency

Deprotection ReagentConcentrationReaction TimeTypical EfficiencyReference
Thiophenol20% in DMF1-2 hours>99%ChemPep
Thiophenol/Triethylamine2 mL each per gram of resin in DMF90 minutes>99%Practical Synthesis Guide
β-mercaptoethanol/DIEA20% β-mercaptoethanol, 10% DIEA in DMF1.5 hours>99%A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides

Experimental Protocols

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual synthesis of a generic peptide containing a this compound residue.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 1-2 hours.
  • Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

2. First Amino Acid Coupling:

  • Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/HOBt or HBTU/DIEA).

3. Peptide Chain Elongation (Iterative Cycle):

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 30 minutes. Wash with DCM (3x), isopropanol (IPA) (2x), and DMF (3x).
  • Neutralization: Treat the resin with 5-10% DIEA in DMF for 5-10 minutes. Wash with DMF (3x).
  • Amino Acid Coupling: Couple the next Boc-protected amino acid (including this compound) using a suitable coupling reagent (e.g., 3 equivalents of amino acid, 3 equivalents of HBTU, and 6 equivalents of DIEA in DMF). Allow the reaction to proceed for 1-2 hours.
  • Washing: Wash the resin with DMF (3x) and DCM (3x).
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

4. DNP Group Deprotection:

  • After the final amino acid has been coupled and the terminal Boc group is still on, wash the resin with DMF.
  • Treat the resin with a solution of 20% thiophenol in DMF for 1-2 hours at room temperature.
  • Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (5x) to remove all colored byproducts.

5. Final Cleavage and Deprotection:

  • Remove the final N-terminal Boc group with 25-50% TFA in DCM.
  • Wash the resin with DCM and dry under vacuum.
  • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
  • Lyophilize the crude peptide.

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Automated Solid-Phase Peptide Synthesis Protocol

This protocol describes a typical automated synthesis cycle on a peptide synthesizer using Boc chemistry. The specific programming will vary depending on the instrument manufacturer.

Automated Synthesizer Program Cycle for this compound Incorporation:

StepOperationReagent/SolventDuration
1WashDMF3 x 1 min
2Deprotection25-50% TFA in DCM1 x 1 min (pre-wash), 1 x 20-30 min
3WashDCM3 x 1 min
4WashIPA2 x 1 min
5WashDMF3 x 1 min
6Neutralization5-10% DIEA in DMF2 x 2 min
7WashDMF3 x 1 min
8CouplingBoc-Amino Acid, HBTU/HATU, DIEA in DMF1-2 hours
9WashDMF3 x 1 min
10WashDCM3 x 1 min

Post-synthesis DNP Deprotection and Cleavage: The DNP deprotection and final cleavage steps are typically performed manually as described in the manual protocol after the automated synthesis is complete.

Visualization of Workflows and Pathways

Manual Boc-SPPS Workflow

manual_spps_workflow start Start: Swell Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Amino Acid Coupling (HBTU/DIEA) neutralization->coupling wash Wash (DMF/DCM) coupling->wash kaiser Kaiser Test wash->kaiser kaiser->deprotection Negative (Next Cycle) kaiser->coupling Positive dnp_deprotection DNP Deprotection (Thiophenol/DMF) kaiser->dnp_deprotection Negative (Final Cycle) cleavage Final Cleavage (HF/Anisole) dnp_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Manual Boc-SPPS Workflow for Peptides with this compound.

Automated Boc-SPPS Workflow

automated_spps_workflow cluster_synthesizer Automated Peptide Synthesizer cluster_manual Manual Post-Synthesis Processing start_auto Start Automated Cycle cycle Wash (DMF) Boc Deprotection (TFA/DCM) Wash (DCM/IPA/DMF) Neutralization (DIEA/DMF) Wash (DMF) Coupling (AA/HBTU/DIEA) Wash (DMF/DCM) start_auto->cycle:f0 cycle:f6->cycle:f0 end_auto End of Automated Synthesis cycle:f6->end_auto Final Amino Acid dnp_deprotection DNP Deprotection (Thiophenol/DMF) end_auto->dnp_deprotection cleavage Final Cleavage (HF/Anisole) dnp_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Automated Boc-SPPS Workflow with Manual Post-Synthesis Steps.

Signaling Pathway of a GnRH Antagonist

Gonadotropin-Releasing Hormone (GnRH) antagonists are a class of drugs that are often peptides or peptidomimetics and are used to treat hormone-sensitive conditions. Some of these antagonists incorporate D-amino acids to enhance their stability and efficacy. The synthesis of such antagonists can utilize this compound. The diagram below illustrates the mechanism of action of a GnRH antagonist.

gnrh_pathway GnRH GnRH GnRHR GnRH Receptor (on Pituitary Gland) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (e.g., containing D-His) GnRH_Antagonist->GnRHR Binds & Blocks G_protein Gq/11 Protein GnRHR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH LH & FSH Synthesis and Secretion Ca_release->LH_FSH PKC->LH_FSH Hormone_Production Sex Hormone Production (Testosterone/Estrogen) LH_FSH->Hormone_Production Stimulates Therapeutic_Effect Therapeutic Effect (e.g., Prostate Cancer Treatment) Hormone_Production->Therapeutic_Effect Suppression leads to

Caption: Signaling Pathway of a GnRH Antagonist Blocking the GnRH Receptor.

References

Troubleshooting & Optimization

How to avoid side reactions with Boc-D-his(dnp)-OH?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-D-His(DNP)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this reagent in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

The primary side reactions encountered when using this compound in solid-phase peptide synthesis (SPPS) are:

  • Racemization: Histidine is highly susceptible to racemization during the activation and coupling steps. The electron-withdrawing nature of the 2,4-dinitrophenyl (DNP) group on the imidazole ring helps to significantly reduce the basicity of the ring nitrogens, thereby suppressing this side reaction.[1][2] However, the choice of coupling reagents and reaction conditions can still influence the extent of racemization.

  • Piperidine-Mediated DNP Group Cleavage: In protocols that involve a combination of Boc and Fmoc strategies, the piperidine used for Fmoc deprotection can prematurely cleave the DNP group from the histidine side chain.[2] This can lead to undesired side reactions at the unprotected imidazole ring.

  • Side-chain Acylation: Although the DNP group provides good protection, there is still a possibility of acylation of the imidazole ring, especially if the protection is compromised or if highly reactive coupling agents are used without additives.[1]

Q2: How can I minimize racemization when using this compound?

Minimizing racemization is critical for the synthesis of stereochemically pure peptides. Here are key strategies:

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective in minimizing racemization.[3][4]

  • Pre-activation Time: Keep the pre-activation time of the this compound with the coupling reagent to a minimum before adding it to the resin-bound peptide. Prolonged activation can increase the risk of racemization.

  • Temperature Control: Perform the coupling reaction at or below room temperature. Elevated temperatures can accelerate the rate of racemization.

  • Alternative Protecting Groups: For exceptionally sensitive sequences where complete suppression of racemization is paramount, consider using alternative protecting groups like benzyloxymethyl (Bom), which is reported to be very effective in preventing racemization, albeit at a higher cost.[2][5][6]

Q3: What should I do if I observe premature cleavage of the DNP group?

Premature DNP group removal is a concern primarily when using piperidine for Fmoc deprotection in a mixed Boc/Fmoc strategy.

  • Avoid Piperidine: If possible, design your synthesis strategy to avoid the use of piperidine when a DNP-protected histidine is present in the peptide chain.

  • Alternative Deprotection: If Fmoc deprotection is necessary, consider alternative, non-basic deprotection methods if compatible with your overall strategy.

  • Thiolysis: The DNP group is typically removed by thiolysis using a reagent like thiophenol.[5][7][8] Ensure this step is performed intentionally at the appropriate stage of your synthesis, usually before the final cleavage from the resin.[5][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low coupling efficiency of this compound - Steric hindrance from the DNP group.- Incomplete deprotection of the N-terminal amine.- Inefficient activation of the carboxylic acid.- Use a more efficient coupling reagent such as HBTU, HATU, or PyBOP in the presence of an additive like HOBt.- Ensure complete Boc deprotection using a fresh solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).- Perform a Kaiser test to confirm the presence of a free primary amine before coupling.
Yellow or orange discoloration of the crude peptide The DNP group and its byproducts are highly colored.[5]This is expected. The color is typically removed during the DNP deprotection step with thiophenol and subsequent purification of the peptide.
Presence of unexpected peaks in HPLC analysis of the crude peptide - Racemization leading to diastereomeric impurities.- Premature DNP cleavage and subsequent side reactions (e.g., acylation of the imidazole ring).- Incomplete removal of the DNP group.- Optimize coupling conditions to minimize racemization (see FAQ Q2).- If using a mixed Boc/Fmoc strategy, be mindful of piperidine-induced DNP cleavage (see FAQ Q3).- Ensure complete DNP removal by optimizing the thiolysis reaction time and the amount of thiophenol used.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in Boc-SPPS
  • Resin Swelling: Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in N,N-dimethylformamide (DMF).

    • Add 3 equivalents of a coupling agent (e.g., HBTU) and allow to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Deprotection of the DNP Group
  • Resin Swelling: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).[9]

  • Thiolysis:

    • Add a 20-fold molar excess of thiophenol relative to the His(DNP) content.[5]

    • Add triethylamine (2 mL per gram of resin).[9]

    • Shake the mixture at room temperature for 1-2 hours. Some protocols suggest longer reaction times, even overnight.[5][9]

  • Washing:

    • Filter the resin and wash thoroughly with DMF (3x), DCM (2x), and methanol (2x).[9]

  • Drying: Dry the resin under vacuum.

Visualizing Key Processes

Workflow for Incorporating this compound

start Start: Resin-bound Peptide boc_deprotection Boc Deprotection (50% TFA/DCM) start->boc_deprotection neutralization Neutralization (10% DIEA/DCM) boc_deprotection->neutralization coupling Coupling: This compound + HBTU/HOBt neutralization->coupling washing Washing (DMF, DCM) coupling->washing next_cycle Proceed to Next Coupling Cycle washing->next_cycle

Caption: Standard workflow for the incorporation of a this compound residue in Boc-SPPS.

Mechanism of Racemization of Activated Histidine

cluster_0 Activated L-Histidine Derivative cluster_1 Enolate Intermediate (Achiral) cluster_2 Racemized Products l_his L-His (activated) enolate Enolate l_his->enolate α-proton abstraction (catalyzed by imidazole N) enolate->l_his Reprotonation d_his D-His (activated) enolate->d_his Reprotonation

Caption: Simplified mechanism showing the racemization of an activated histidine residue via an achiral enolate intermediate.

DNP Deprotection Pathway

start Peptide-His(DNP)-Resin thiolysis Thiolysis (Thiophenol, DIEA) start->thiolysis deprotected Peptide-His-Resin thiolysis->deprotected byproducts DNP-Thiophenol Adduct (Colored) thiolysis->byproducts washing Washing deprotected->washing byproducts->washing Removed during wash final_product Purified Peptide washing->final_product

Caption: The deprotection pathway for the DNP group from a histidine residue using thiolysis.

References

Troubleshooting incomplete Dnp group removal.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of the 2,4-dinitrophenyl (DNP) protecting group, particularly from histidine residues in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the DNP protecting group in peptide synthesis?

A1: The dinitrophenyl (DNP) group is frequently utilized to protect the imidazole side chain of histidine residues, primarily in Boc (tert-butyloxycarbonyl) chemistry. This protection prevents undesirable side reactions, such as alkylation of the imidazole ring, during peptide synthesis.

Q2: What is the standard method for removing the DNP group?

A2: The most common method for DNP group removal is thiolysis, which involves the nucleophilic attack of a thiol-containing reagent. A standard protocol employs thiophenol in the presence of a base, such as triethylamine (TEA), in a solvent like dimethylformamide (DMF).

Q3: Can the DNP group be unintentionally removed during synthesis?

A3: Yes, partial removal of the DNP group can occur under the conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection. Treatment with 20% piperidine in DMF, a standard Fmoc deprotection cocktail, has been shown to cleave the DNP group from histidine. This can be a significant contributor to incomplete DNP removal if the final deprotection step is not thorough.

Q4: What are the consequences of incomplete DNP group removal?

A4: Incomplete DNP removal can lead to a heterogeneous peptide mixture, complicating purification and analysis. The primary side products include the desired peptide with the DNP group still attached and potentially deletion sequences if the incomplete deprotection of a terminal residue prevents the subsequent amino acid from coupling.

Troubleshooting Incomplete DNP Removal

This section addresses specific issues that may arise during the DNP deprotection step.

Q: My final peptide product shows a mass corresponding to the DNP-protected peptide. What could be the cause?

A: This indicates that the DNP group was not completely removed. Several factors could be responsible:

  • Insufficient Deprotection Time or Reagent Excess: The thiolysis reaction may not have gone to completion. Ensure you are using a sufficient excess of the thiol reagent and allowing adequate reaction time.

  • Steric Hindrance: The DNP-protected residue may be in a sterically hindered position within the peptide sequence, making it less accessible to the deprotection reagents.

  • Peptide Aggregation on Resin: Aggregation of peptide chains on the solid support can prevent efficient access of the deprotection reagents to the DNP group.

  • Suboptimal pH: For some thiols, such as 2-mercaptoethanol, the deprotection efficiency is pH-dependent, with an optimal range around pH 8.5-9.0.

Recommended Solutions:

  • Optimize Reaction Conditions: Increase the reaction time for the thiolysis step and/or increase the molar excess of the thiol reagent.

  • Improve Solvation: Use solvents known to disrupt secondary structures and reduce aggregation, such as N-methyl-2-pyrrolidone (NMP) or add chaotropic agents.

  • Repeat the Deprotection Step: If analysis shows incomplete removal, you can subject the peptide-resin to a second round of the deprotection protocol.

  • Consider Alternative Thiol Reagents: If thiophenol proves ineffective, other thiols like 2-mercaptoethanol can be used, ensuring the pH is optimized for the reaction.

Q: I am observing unexpected side products in my final peptide mixture after DNP deprotection. What are they and how can I avoid them?

A: Besides the DNP-protected peptide, other side products can arise from incomplete deprotection:

  • Deletion Sequences: If the DNP group is on the N-terminal amino acid and is not completely removed, the subsequent coupling reaction will fail, leading to a peptide that is missing one or more amino acids.

  • Modification of the Imidazole Ring: If the DNP group is removed during Fmoc deprotection, the newly exposed imidazole ring can be susceptible to side reactions, such as acylation, in subsequent synthesis steps.

Recommended Solutions:

  • Ensure Complete Deprotection: Use a robust DNP removal protocol before cleaving the peptide from the resin.

  • Monitor Deprotection: If possible, perform a small-scale test cleavage and analyze the product by HPLC or mass spectrometry to confirm complete deprotection before proceeding with the full batch.

  • Strategic Use of Protecting Groups: If using a combination of Boc and Fmoc strategies, be aware of the lability of the DNP group to piperidine and plan your synthesis and deprotection steps accordingly.

Quantitative Data Summary

The efficiency of DNP group removal can vary depending on the reagents and conditions used. The following table summarizes reported deprotection efficiencies.

Deprotection ReagentConditionsTarget ResidueDeprotection Efficiency
20% Piperidine in DMFStandard Fmoc deprotectionHis(DNP)~84%
Thiophenol/TEA in DMF90 minutes at room temperatureHis(DNP)Generally high (qualitative)
2-MercaptoethanolOptimal pH 8.5-9.0His(DNP)Effective (rate-dependent on pH)

Experimental Protocols

Protocol 1: Standard DNP Removal from His(DNP) on Solid Support

This protocol is a standard procedure for the removal of the DNP protecting group from a histidine residue on a solid-phase resin.

  • Resin Swelling: Suspend the peptide-resin in dimethylformamide (DMF) (approximately 10 mL per gram of resin).

  • Reagent Addition: Add thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) to the resin suspension.

  • Reaction: Shake the mixture using a mechanical shaker at room temperature for approximately 90 minutes.

  • Washing: Filter the resin and wash it sequentially with DMF (2 times), dichloromethane (DCM) (2 times), and methanol (2 times).

  • Drying: Dry the resin under vacuum to a constant weight.

Diagrams

DNP Deprotection Workflow

DNP_Deprotection_Workflow start Start: Peptide-resin with His(DNP) deprotection Perform Thiolysis (e.g., Thiophenol/TEA in DMF) start->deprotection analysis Analyze Small Sample (HPLC/MS) deprotection->analysis complete Is Deprotection Complete? analysis->complete cleavage Proceed with Resin Cleavage complete->cleavage Yes incomplete Incomplete Deprotection complete->incomplete No end End: Purified Peptide cleavage->end troubleshoot Troubleshoot: - Increase reaction time - Increase reagent excess - Change solvent - Repeat deprotection incomplete->troubleshoot troubleshoot->deprotection

Caption: A logical workflow for DNP deprotection and troubleshooting.

Thiolysis Mechanism of DNP Removal

Thiolysis_Mechanism His_DNP His(DNP) Residue Imidazole-DNP TransitionState Nucleophilic Attack His_DNP->TransitionState Thiophenol Thiophenol (PhSH) Nucleophilic Thiolate (PhS⁻) Thiophenol->TransitionState Attacks DNP ring Base Base (e.g., TEA) Base->Thiophenol Deprotonation Products Deprotected His Residue DNP-SPh Adduct TransitionState->Products

Caption: Nucleophilic attack by thiolate on the DNP group of histidine.

Technical Support Center: Optimization of Thiophenol Concentration for Dnp Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the removal of the 2,4-dinitrophenyl (Dnp) protecting group using thiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Dnp protecting group?

The 2,4-dinitrophenyl (Dnp) group is primarily used to protect the imidazole side chain of histidine residues during solid-phase peptide synthesis (SPPS). Its electron-withdrawing nature prevents unwanted side reactions at the imidazole nitrogen.

Q2: Why is thiophenol used for Dnp deprotection?

Thiophenol is a soft nucleophile that effectively removes the Dnp group from the imidazole ring of histidine via nucleophilic aromatic substitution. This process is often referred to as thiolysis.

Q3: What are the typical reaction conditions for Dnp deprotection with thiophenol?

Dnp deprotection is commonly carried out using a solution of thiophenol in an organic solvent, most frequently N,N-dimethylformamide (DMF). The reaction is typically performed at room temperature. Some protocols also include a mild base, such as diisopropylethylamine (DIEA), to facilitate the reaction.

Q4: How can I monitor the progress of the Dnp deprotection reaction?

The progress of the deprotection can be monitored by high-performance liquid chromatography (HPLC). By analyzing small aliquots of the reaction mixture over time, you can track the disappearance of the Dnp-protected starting material and the appearance of the deprotected product.

Troubleshooting Guide

Issue 1: Incomplete or Slow Dnp Deprotection

Symptoms:

  • Significant amount of Dnp-protected starting material remains after the expected reaction time, as observed by HPLC.

  • Low yield of the desired deprotected product.

Possible Causes:

  • Insufficient Thiophenol Concentration: The concentration of thiophenol may be too low to drive the reaction to completion in a reasonable timeframe.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Poor Resin Swelling: In solid-phase synthesis, inadequate swelling of the resin can limit the accessibility of the Dnp group to the thiophenol reagent.

  • Steric Hindrance: The amino acid sequence of the peptide may sterically hinder the approach of thiophenol to the Dnp group.

Solutions:

  • Increase Thiophenol Concentration: Increase the concentration of thiophenol in the reaction mixture. See the data table below for commonly used concentration ranges.

  • Extend Reaction Time: Increase the duration of the reaction. Monitor the reaction progress by HPLC to determine the optimal time.

  • Repeat the Deprotection Step: Perform a second treatment with fresh thiophenol solution to ensure complete removal of the Dnp group.[1]

  • Ensure Adequate Resin Swelling: In solid-phase synthesis, ensure the resin is fully swollen in the reaction solvent (e.g., DMF) before adding the thiophenol solution.

  • Consider a Different Solvent: While DMF is common, other polar aprotic solvents that promote good resin swelling could be tested.

Issue 2: Presence of Side Products

Symptoms:

  • Multiple unexpected peaks are observed in the HPLC chromatogram of the crude product.

  • Mass spectrometry analysis indicates the presence of species with masses corresponding to potential side products.

Possible Causes:

  • Oxidation of Thiophenol: Thiophenol can oxidize to form diphenyl disulfide, especially in the presence of air.

  • Modification of Other Residues: Although generally chemoselective, under certain conditions or with prolonged reaction times, thiophenol or its byproducts could potentially react with other sensitive amino acid residues. For instance, side reactions can occur with cysteine or tryptophan residues.

  • Incomplete Removal of Scavengers: During the final cleavage from the resin in peptide synthesis, scavengers are used to trap reactive carbocations. Inefficient removal of these scavengers can lead to side reactions.

Solutions:

  • Use High-Purity Reagents: Ensure the use of fresh, high-quality thiophenol and solvents to minimize impurities.

  • Degas Solvents: Degassing the solvent (e.g., DMF) before use can help to remove dissolved oxygen and reduce the oxidation of thiophenol.

  • Optimize Reaction Time: Avoid unnecessarily long reaction times to minimize the potential for side reactions. Monitor the reaction to stop it once the deprotection is complete.

  • Thorough Washing: After deprotection on a solid support, perform extensive washing steps with appropriate solvents (e.g., DMF, DCM) to remove excess thiophenol, byproducts, and scavengers.[1]

Data Presentation: Thiophenol Concentration and Reaction Conditions

The following table summarizes commonly reported conditions for Dnp deprotection using thiophenol. It is important to note that the optimal conditions may vary depending on the specific peptide sequence and synthesis strategy (e.g., solid-phase vs. solution-phase).

Thiophenol ConcentrationCo-reagent/SolventReaction TimeTemperatureNotes
20% (v/v) in DMFNone2 x 1 hourRoom TemperatureA standard procedure involving two treatments with the thiophenol solution to ensure complete deprotection.[1]
20-fold molar excessDMF1 - 2 hoursRoom TemperatureThe concentration is calculated relative to the molar amount of the Dnp-protected substrate.
1 M in DMF0.5 M DIEA in DMF2 x 30 minutesRoom TemperatureThe presence of a mild base like DIEA can accelerate the reaction.
10% (v/v) in NMPNone1.5 - 3 hoursRoom TemperatureN-Methyl-2-pyrrolidone (NMP) can be used as an alternative solvent to DMF.

Experimental Protocols

Standard Protocol for Dnp Deprotection from a Resin-Bound Peptide

This protocol is a general guideline for the removal of the Dnp group from a histidine residue on a solid-phase support.

Materials:

  • Dnp-protected peptide-resin

  • Thiophenol

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA) (optional)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling: Swell the Dnp-protected peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution Preparation: Prepare a 20% (v/v) solution of thiophenol in DMF. For example, add 2 mL of thiophenol to 8 mL of DMF.

  • First Deprotection Treatment: Drain the DMF from the swollen resin and add the thiophenol solution. Gently agitate the mixture at room temperature for 1 hour.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then MeOH (3 times).

  • Second Deprotection Treatment (Optional but Recommended): To ensure complete deprotection, repeat step 3 with a fresh solution of 20% thiophenol in DMF for another hour.[1]

  • Final Washing: After the second treatment, drain the solution and wash the resin extensively with DMF, DCM, and MeOH as described in step 4.

  • Drying: Dry the deprotected peptide-resin under vacuum.

  • Analysis: Cleave a small amount of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_analysis Analysis & Completion start Start with Dnp-protected peptide-resin swell Swell resin in DMF start->swell deprotect1 First Thiophenol Treatment (1 hr) swell->deprotect1 prep_reagent Prepare Thiophenol Solution (e.g., 20% in DMF) prep_reagent->deprotect1 wash1 Wash Resin (DMF, DCM, MeOH) deprotect1->wash1 deprotect2 Second Thiophenol Treatment (1 hr) wash1->deprotect2 wash2 Final Wash (DMF, DCM, MeOH) deprotect2->wash2 dry Dry Resin wash2->dry analyze Analyze Sample (HPLC, MS) dry->analyze end Deprotection Complete analyze->end troubleshooting_guide cluster_incomplete Troubleshooting Incomplete Deprotection cluster_side_products Troubleshooting Side Products start Start Troubleshooting check_hplc Analyze crude product by HPLC. Is deprotection incomplete? start->check_hplc incomplete Incomplete Deprotection check_hplc->incomplete Yes side_products Side Products Observed check_hplc->side_products No, but side products present solution Problem Resolved check_hplc->solution No, reaction is clean increase_conc Increase Thiophenol Concentration incomplete->increase_conc increase_time Extend Reaction Time incomplete->increase_time repeat_step Repeat Deprotection Step incomplete->repeat_step check_reagents Use High-Purity/Fresh Reagents side_products->check_reagents degas_solvent Degas Solvent Before Use side_products->degas_solvent optimize_time Optimize/Reduce Reaction Time side_products->optimize_time increase_conc->solution increase_time->solution repeat_step->solution check_reagents->solution degas_solvent->solution optimize_time->solution

References

Technical Support Center: Managing Colored Byproducts from Dnp Group Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing colored byproducts generated during the cleavage of the 2,4-Dinitrophenyl (Dnp) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Dnp group and why is it used in peptide synthesis?

The 2,4-Dinitrophenyl (Dnp) group is a protecting group commonly used for the side chains of amino acids like histidine. Its primary function is to prevent unwanted side reactions at the imidazole ring of histidine during solid-phase peptide synthesis (SPPS).

Q2: What causes the appearance of a yellow color during Dnp group cleavage?

The characteristic yellow color arises from the cleavage of the Dnp group, which releases 2,4-dinitrophenol (DNP) and its derivatives as byproducts. These compounds are intensely colored and their presence indicates that the deprotection step is proceeding. The primary colored byproducts include:

  • 2,4-dinitrophenol (DNP): The cleaved protecting group itself.

  • S-Dnp-thiol adducts: When using thiol-based cleavage reagents like thiophenol or 2-mercaptoethanol, adducts such as S-(2,4-dinitrophenyl)thiophenol are formed. These adducts are also typically yellow.

Q3: What are the common methods for cleaving the Dnp group?

The most common method for Dnp group cleavage is thiolysis, which involves the use of a thiol-containing reagent. Common cleavage cocktails include:

  • Thiophenol in DMF: A solution of 20% thiophenol in dimethylformamide (DMF) is frequently used.

  • 2-Mercaptoethanol: This is another effective thiol reagent for Dnp cleavage.

  • Piperidine in DMF: In some cases, particularly in the context of Fmoc-based synthesis, the Dnp group can be cleaved using the standard Fmoc deprotection reagent, 20% piperidine in DMF. An 84% cleavage efficiency has been reported with this method.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the management of colored byproducts from Dnp group cleavage.

Problem Possible Cause(s) Recommended Solution(s)
Persistent Yellow Color in Crude Peptide After Cleavage and Precipitation 1. Inefficient removal of DNP byproducts by ether precipitation. 2. The peptide itself is entrapping the colored impurities. 3. Insufficient washing of the precipitated peptide.1. Re-dissolve and Re-precipitate: Dissolve the peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA) and re-precipitate with cold diethyl ether. 2. Extensive Washing: Increase the number of cold diethyl ether washes (at least 3-4 times) to thoroughly remove soluble colored impurities.[2] 3. Proceed to RP-HPLC: Ether precipitation may not be sufficient for complete removal. The most effective method for removing persistent colored impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Low Peptide Yield After Purification 1. Incomplete cleavage of the Dnp group. 2. Peptide loss during multiple precipitation and washing steps. 3. Poor recovery from the HPLC column.1. Optimize Cleavage: Ensure a sufficient excess of the thiol reagent (e.g., 20-fold molar excess of thiophenol) and adequate reaction time (1-2 hours, or overnight).[3] 2. Minimize Transfers: Reduce the number of transfers between tubes during precipitation and washing to minimize mechanical loss of the peptide. 3. Optimize HPLC Gradient: Use a shallow gradient during RP-HPLC to ensure good separation and collection of the entire peptide peak.
Sticky or Oily Crude Peptide After Ether Precipitation 1. Presence of residual scavengers and DNP byproducts. 2. The peptide is highly hydrophobic and does not fully precipitate.1. Thorough Ether Washes: Ensure the use of a sufficient volume of cold diethyl ether and multiple washing steps. 2. Alternative Precipitation Solvents: For hydrophobic peptides, consider using alternative "green" ethers like 2-methyltetrahydrofuran (2-MeTHF) for precipitation. 3. Solid-Phase Extraction (SPE): As an alternative to precipitation, C18-mediated SPE can be a viable strategy for the initial cleanup of crude peptides.
Incomplete Dnp Cleavage 1. Insufficient amount of cleavage reagent. 2. Short reaction time. 3. Inactive cleavage reagent.1. Increase Reagent Excess: Use a larger excess of the thiol reagent. 2. Extend Reaction Time: Allow the cleavage reaction to proceed for a longer duration, monitoring the progress if possible. 3. Use Fresh Reagents: Ensure that the thiol reagents and solvents are fresh and of high quality.

Data Presentation: Comparison of Purification Methods

The choice of purification method significantly impacts the final purity and yield of the peptide. Below is a comparison of the two most common methods for removing colored Dnp byproducts.

Parameter Ether Precipitation Reversed-Phase HPLC (RP-HPLC)
Purity Achieved Moderate to Good. May require multiple repetitions for satisfactory purity. Can improve crude purity by a few percentage points.[2]Very High (>95-99%) . Considered the gold standard for peptide purification.[3][4]
Removal of Colored Byproducts Effective for bulk removal of soluble DNP and thiol adducts. Persistent color may remain.Highly Effective. Provides excellent separation of the peptide from colored, non-polar byproducts.
Yield Can be high, but potential for loss with multiple washing and transfer steps.Generally high recovery, but can be influenced by peptide properties and column selection.
Scalability Suitable for a wide range of scales.Can be a bottleneck for very large-scale purification, though scalable systems exist.[3]
Time and Labor Relatively quick and straightforward for a single round.More time-consuming and requires specialized equipment and expertise.
Cost Low cost, uses common laboratory solvents and equipment.Higher cost due to expensive columns, solvents, and instrumentation.

Experimental Protocols

Protocol 1: Thiophenol-Mediated Dnp Group Cleavage

This protocol describes the cleavage of the Dnp protecting group from a peptide synthesized on a solid support.

  • Resin Preparation: Swell the Dnp-protected peptide-resin in a minimal volume of dimethylformamide (DMF).

  • Cleavage Reaction: Add a 20-fold molar excess of thiophenol to the swollen resin.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. For difficult cleavages, the reaction can be left overnight.[3]

  • Resin Washing: Transfer the resin to a sintered glass funnel and wash sequentially with DMF, methanol, and diethyl ether.

  • Peptide Cleavage from Resin: Proceed with the appropriate cleavage cocktail to release the peptide from the solid support (e.g., trifluoroacetic acid (TFA)-based cocktail for standard resins).

Protocol 2: Purification by Ether Precipitation

This protocol is for the initial purification of the cleaved peptide to remove the bulk of colored byproducts and scavengers.

  • Concentration: After cleaving the peptide from the resin, concentrate the TFA solution containing the peptide to a small volume (1-2 mL) using a rotary evaporator.

  • Precipitation: In a separate centrifuge tube, add a 10-fold volume of ice-cold diethyl ether. Slowly add the concentrated peptide solution to the cold ether with gentle vortexing. A white or off-white precipitate of the peptide should form.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing: Decant the supernatant, which contains the soluble colored byproducts. Resuspend the peptide pellet in a fresh portion of cold diethyl ether and repeat the centrifugation and decantation. Perform this washing step at least 3-4 times.[2]

  • Drying: After the final wash, carefully decant the ether and allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

This is the recommended method for achieving high-purity peptide free from colored byproducts.

  • Sample Preparation: Dissolve the crude peptide (from ether precipitation or directly after cleavage and TFA evaporation) in a minimal volume of Buffer A (typically 0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile or another organic solvent can be added.

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (a low percentage of Buffer B, e.g., 5-10%).

  • Injection and Separation: Inject the dissolved peptide onto the column. Run a linear gradient of increasing Buffer B (typically 0.1% TFA in acetonitrile) to elute the peptide. The more hydrophobic DNP byproducts will typically elute later in the gradient than the peptide.

  • Fraction Collection: Collect fractions corresponding to the peptide peak, which is monitored by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions containing the pure peptide.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Visualizations

DNP_Cleavage_Workflow cluster_purification Purification start Dnp-Protected Peptide-Resin swell Swell Resin in DMF start->swell cleavage Add Thiophenol (1-2 hours) swell->cleavage wash_resin Wash Resin (DMF, MeOH, Ether) cleavage->wash_resin cleave_peptide Cleave Peptide from Resin (e.g., TFA Cocktail) wash_resin->cleave_peptide crude_peptide Crude Peptide Solution (Contains Peptide, DNP Byproducts, Scavengers) cleave_peptide->crude_peptide ether_precipitation Ether Precipitation crude_peptide->ether_precipitation Initial Cleanup rphplc RP-HPLC crude_peptide->rphplc Direct Purification end Purified Peptide ether_precipitation->end If sufficient purity ether_precipitation->rphplc Optional, for higher purity rphplc->end

Caption: Workflow for Dnp group cleavage and subsequent purification.

Troubleshooting_Logic cluster_yes Yes cluster_no No start Persistent Yellow Color? re_precipitate Re-dissolve and Re-precipitate start->re_precipitate Yes proceed Proceed to Final Characterization start->proceed No more_washes Increase Ether Washes re_precipitate->more_washes hplc Purify by RP-HPLC more_washes->hplc If color persists hplc->proceed

Caption: Troubleshooting logic for persistent colored byproducts.

References

Technical Support Center: Preventing Racemization of Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate histidine racemization during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly prone to racemization during peptide synthesis?

Histidine is highly susceptible to racemization due to the presence of its imidazole side chain. The unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is positioned in close proximity to the α-carbon. During the activation of the carboxyl group for peptide bond formation, this Nπ can act as an intramolecular base, abstracting the α-proton. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.[1][2]

Q2: What is the primary strategy to prevent histidine racemization?

The most effective strategy to prevent histidine racemization is the protection of the imidazole side chain, particularly at the π-nitrogen.[3] By attaching a protecting group to this nitrogen, its ability to act as an internal base and abstract the α-proton is diminished, thus preserving the stereochemical integrity of the histidine residue.[1][4]

Q3: Which side-chain protecting groups are recommended for histidine in Fmoc-SPPS?

Several protecting groups are available, each with its own advantages and disadvantages. The choice often depends on the specific sequence, coupling conditions, and desired level of suppression.

  • Trityl (Trt): While widely used, the Trt group protects the τ-nitrogen (Nτ) and offers only minor suppression of racemization.[1]

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group has been shown to be highly effective at reducing racemization, even at elevated temperatures used in microwave-assisted synthesis.[1][5]

  • Methoxybenzyl (Momb): This group, by protecting the pi imidazole nitrogen, greatly reduces racemization.[3]

  • π-Benzyloxymethyl (Bom): The Bom group is very effective in suppressing racemization.[2][6]

  • 4-methoxybenzyloxymethyl (MBom): This newer protecting group for the Nπ-position has been shown to prevent racemization effectively, even in microwave-assisted SPPS at high temperatures.[7]

Q4: How do coupling reagents and additives influence histidine racemization?

The choice of coupling reagent and the use of additives are critical in controlling racemization.

  • Carbodiimides (DCC, DIC): These reagents can lead to significant racemization if used alone.[8]

  • Additives (HOBt, HOAt, OxymaPure): The addition of these reagents to carbodiimide-mediated couplings is highly recommended. They react with the activated amino acid to form active esters that are less prone to racemization.[3][8] OxymaPure is a non-explosive alternative to HOBt and HOAt.[8]

  • Onium Salts (HBTU, HATU, PyBOP): These reagents generally lead to less racemization than carbodiimides alone. However, the choice of base and reaction conditions are still important factors.[8]

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is a coupling reagent known for its remarkable resistance to racemization and is considered an excellent choice for coupling Fmoc-His(Trt)-OH.[8][9]

Q5: Can reaction temperature affect the extent of histidine racemization?

Yes, temperature plays a significant role, especially in microwave-assisted peptide synthesis. Higher temperatures accelerate both coupling reactions and the rate of racemization. For instance, in microwave SPPS, lowering the coupling temperature from 80°C to 50°C has been shown to limit the racemization of histidine.[10][11]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
High levels of D-His diastereomer detected by HPLC/MS. Inappropriate side-chain protecting group.Use a protecting group that effectively shields the Nπ of the imidazole ring, such as Fmoc-His(Boc)-OH or Fmoc-His(π-Mbom)-OH .[1]
Use of a racemization-prone coupling reagent.Employ a coupling reagent known for low racemization, such as DEPBT .[8][9] If using a carbodiimide like DIC, always include an additive like OxymaPure or HOBt .[8]
High coupling temperature.If using microwave synthesis, reduce the coupling temperature for the histidine residue to 50°C .[10][11] Alternatively, couple the histidine residue at room temperature.[10]
Prolonged activation time.Minimize the pre-activation time of the histidine residue before adding it to the resin.[12]
Strong base used during coupling.In cases with a high risk of racemization, consider using a weaker or more sterically hindered base, such as sym-collidine , instead of DIPEA or NMM.[8][10]
Incomplete coupling of the histidine residue. Steric hindrance from the protecting group or aggregated peptide chain.Increase the coupling time or perform a double coupling. If using microwave synthesis, a short, high-temperature coupling (e.g., 2 minutes at 90°C) with a robust protecting group like Boc can be effective.[1]
Inefficient coupling reagent for the specific sequence.Switch to a more powerful coupling reagent like HATU or COMU , but be mindful of the potential for increased racemization and optimize other conditions accordingly.

Data on Histidine Racemization

Table 1: Comparison of D-Isomer Formation for Histidine in Liraglutide Synthesis. [1]

Histidine DerivativeCoupling TemperatureCoupling Time% D-Isomer
Fmoc-His(Trt)-OH50°C10 min6.8%
Fmoc-His(Boc)-OH50°C10 min0.18%
Fmoc-His(Trt)-OH90°C2 min>16%
Fmoc-His(Boc)-OH90°C2 min0.81%

Table 2: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH. [13]

Coupling Reagent% D-Isomer
DIC/Oxyma1.8%
HATU/NMM13.9%
HBTU/NMM10.9%
PyBop/NMM11.2%
EDCl/HOBt10.6%

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling [14]

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 5 equivalents of the protected histidine derivative and 5.5 equivalents of HOBt in a minimal volume of DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the resin.

  • Activation: Add 5.5 equivalents of DIC to the resin suspension.

  • Coupling: Shake the reaction mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it three times with DMF, followed by three times with DCM.

Protocol 2: Coupling with HBTU [14]

  • Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin as described in Protocol 1.

  • Amino Acid Solution: Dissolve 2.0 equivalents of the protected histidine derivative in DMF (approx. 5 mL/g of resin) and add it to the resin.

  • Reagent Addition: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. To further suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.

  • Coupling: Mix for 10-60 minutes, or until the Kaiser test is negative.

  • Washing: Filter and wash the resin with DMF.

Protocol 3: Coupling with DEPBT [14]

  • Resin Preparation: Swell the resin in DMF (approx. 10 mL per gram of resin).

  • Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin.

  • Reagent Addition: Add 1.5 equivalents of the protected histidine derivative to the resin.

  • Base Addition: Add 3 equivalents of DIPEA.

  • Coupling Reagent Addition: Add 1.5 equivalents of DEPBT.

  • Coupling: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.

Visual Guides

racemization_mechanism L_His L-His (Activated) enolate Planar Enolate L_His->enolate α-H abstraction by Nπ enolate->L_His Reprotonation D_His D-His (Racemized) enolate->D_His Reprotonation

Caption: Mechanism of Histidine Racemization.

experimental_workflow start Start: Resin with N-terminal deprotected peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Step (His-Derivative + Coupling Reagent + Base in DMF) wash1->coupling monitor 4. Monitor Reaction (e.g., Kaiser Test) coupling->monitor monitor->coupling Incomplete (Recouple) wash2 5. Final Wash (DMF, DCM) monitor->wash2 Reaction Complete next_cycle Proceed to next cycle wash2->next_cycle

Caption: General Workflow for Histidine Coupling in SPPS.

References

Technical Support Center: Side Reactions of the Imidazole Ring of Histidine in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning side reactions of the imidazole ring of histidine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the imidazole ring of histidine in SPPS?

A1: The primary side reactions involving the imidazole ring of histidine during SPPS are:

  • Racemization: Loss of stereochemical integrity at the α-carbon, leading to the formation of D-histidine isomers. This is often the most significant side reaction.[1][2][3]

  • Acylation: The nucleophilic imidazole ring can be acylated by activated amino acids, leading to undesired byproducts.

  • N-Alkylation: The nitrogen atoms of the imidazole ring can be alkylated, particularly during the cleavage step by carbocations generated from protecting groups or the resin linker.

  • Guanidinylation: Modification of the imidazole ring to a guanidinium-like structure can occur with certain coupling reagents.

Q2: Why is histidine prone to racemization during SPPS?

A2: Histidine is particularly susceptible to racemization due to the basicity of the imidazole ring's π-nitrogen. During the activation of the carboxyl group for coupling, the imidazole nitrogen can abstract the α-proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face, resulting in a mixture of L- and D-isomers.[4][5] This is exacerbated by prolonged activation times and elevated temperatures.[4][6]

Q3: Which protecting groups are recommended for the histidine side chain to minimize side reactions?

A3: The choice of protecting group for the imidazole side chain is crucial for minimizing side reactions. Commonly used protecting groups include:

  • Trityl (Trt): While widely used, it offers only minor suppression of racemization.[4]

  • tert-Butoxycarbonyl (Boc): The Boc group on the imidazole nitrogen significantly reduces its nucleophilicity and basicity, thereby effectively mitigating racemization.[5]

  • Methoxybenzyl (Mbm) and Benzyloxymethyl (Bom): These groups, particularly when protecting the π-nitrogen, have been shown to greatly reduce racemization.[2][7]

Q4: How do coupling reagents affect side reactions of histidine?

A4: The choice of coupling reagent can influence the extent of side reactions. Carbodiimide-based reagents like DIC, especially when used with additives like HOBt or Oxyma, can help suppress racemization.[2] However, some phosphonium and uronium reagents, particularly in the presence of a tertiary base, can promote racemization. It's crucial to select a coupling reagent and conditions that ensure rapid and efficient coupling to minimize the time the activated histidine is susceptible to side reactions.

Q5: What are "scavengers" and why are they important when cleaving peptides containing histidine?

A5: Scavengers are nucleophilic compounds added to the cleavage cocktail (e.g., TFA) to trap reactive carbocations generated from the cleavage of side-chain protecting groups and the resin linker. Without scavengers, these carbocations can alkylate the imidazole ring of histidine, as well as other sensitive residues like tryptophan and methionine. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT).

Troubleshooting Guide

Issue 1: Double peak or shoulder on HPLC chromatogram for a histidine-containing peptide.

  • Possible Cause: Racemization of the histidine residue, leading to the presence of the D-isomer alongside the desired L-isomer.

  • Troubleshooting Steps:

    • Confirm Racemization: Analyze the peptide by a chiral chromatography method or by enzymatic digestion with a stereospecific peptidase to confirm the presence of the D-isomer.

    • Optimize Coupling Conditions:

      • Lower the temperature: If using elevated temperatures (e.g., microwave synthesis), reduce the coupling temperature for the histidine residue to 50°C or below.[6]

      • Reduce pre-activation time: Minimize the time the histidine residue is in its activated state before coupling.

      • Use an additive: Ensure the presence of HOBt or Oxyma in the coupling reaction.

    • Change Protecting Group: Switch from Fmoc-His(Trt)-OH to Fmoc-His(Boc)-OH, which has been shown to significantly reduce racemization.[4][5]

    • HPLC Purification: If racemization is minimal, it may be possible to separate the diastereomers by optimizing the HPLC gradient and using a high-resolution column. Adding 0.1% TFA to the mobile phase can improve peak shape for histidine-containing peptides.[8]

Issue 2: Low yield and presence of multiple unidentified peaks in the crude product.

  • Possible Cause 1: Incomplete coupling of the histidine residue due to steric hindrance or aggregation.

  • Troubleshooting Steps:

    • Perform a Double Coupling: Repeat the coupling step for the histidine residue to ensure complete reaction.

    • Use a More Powerful Coupling Reagent: Consider using a more potent activating agent like HCTU or HATU, but be mindful of the potential for increased racemization.

    • Disrupt Aggregation: If aggregation is suspected, switch to a more polar solvent like NMP, or add a chaotropic salt.[2]

  • Possible Cause 2: Side-chain acylation of the imidazole ring.

  • Troubleshooting Steps:

    • Use a Protected Histidine: Ensure that a side-chain protected histidine derivative is used, such as Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH.

    • Increase Equivalents of Amino Acid: Use a higher excess of the activated amino acid to favor the desired N-terminal coupling over side-chain acylation.

Issue 3: Mass spectrometry shows unexpected mass additions corresponding to alkyl groups.

  • Possible Cause: N-alkylation of the imidazole ring during TFA cleavage due to insufficient scavenging of carbocations.

  • Troubleshooting Steps:

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains an adequate concentration of scavengers. A common and effective mixture is TFA/TIS/H2O (95:2.5:2.5).

    • Use a "Scavenger-Rich" Cocktail: For peptides containing multiple sensitive residues, consider a more complex scavenger cocktail, such as "Reagent K" (TFA/phenol/water/thioanisole/EDT).

    • Pre-cool the Cleavage Cocktail: Performing the cleavage at a lower temperature can sometimes reduce the rate of side reactions.

Data Presentation

Table 1: Comparison of D-Isomer Formation of Histidine in Liraglutide Synthesis. [4]

Histidine DerivativeCoupling Temperature (°C)D-Isomer Formation (%)
Fmoc-His(Trt)-OH506.8
Fmoc-His(Boc)-OH500.18
Fmoc-His(Trt)-OH90>16
Fmoc-His(Boc)-OH900.81

Table 2: Racemization of Histidine with Different Protecting Groups and Activation Times.

Histidine DerivativePreactivation Time (min)Racemization (%)
Fmoc-His(Trt)-OH01
Fmoc-His(Trt)-OH57.8
Fmoc-His(MBom)-OH50.3

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-His(Boc)-OH

This protocol is designed to minimize racemization during the incorporation of histidine.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform the Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-His(Boc)-OH and 3 equivalents of HOBt (or Oxyma) in DMF. Add 3 equivalents of DIC and allow to pre-activate for no more than 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue coupling for another hour.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Proceed with Synthesis: Continue with the deprotection of the Fmoc group for the next coupling cycle.

Protocol 2: Cleavage of Histidine-Containing Peptides with Scavengers

This protocol is designed to minimize N-alkylation of the imidazole ring during cleavage.

  • Resin Preparation: After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF, followed by DCM. Dry the resin under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., Fmoc-His(Boc)-OH, HOBt, DIC) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cycle->Deprotection Cleavage Cleavage from Resin (TFA/Scavengers) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: Standard Fmoc-SPPS Workflow.

Troubleshooting_Histidine_Racemization cluster_optimization Coupling Optimization Start Issue: Double Peak/ Shoulder on HPLC Confirm Confirm Racemization (Chiral HPLC or Enzymatic Digestion) Start->Confirm Optimize_Coupling Optimize Coupling Conditions Confirm->Optimize_Coupling Change_PG Change Protecting Group (Fmoc-His(Trt)-OH -> Fmoc-His(Boc)-OH) Optimize_Coupling->Change_PG No Lower_Temp Lower Coupling Temperature (<50°C) Optimize_Coupling->Lower_Temp Yes Optimize_HPLC Optimize HPLC Purification Change_PG->Optimize_HPLC End Problem Resolved Optimize_HPLC->End Resolution Achieved Reduce_Preactivation Reduce Pre-activation Time Lower_Temp->Reduce_Preactivation Add_Additive Use HOBt or Oxyma Reduce_Preactivation->Add_Additive Add_Additive->Optimize_HPLC

Caption: Troubleshooting flowchart for histidine racemization.

References

Technical Support Center: Boc-D-His(DNP)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-D-His(DNP)-OH in Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: Based on supplier information, this compound is expected to be clearly soluble in DMF at a concentration of 0.5 M (1 mmole in 2 ml of DMF).[1] Many suppliers provide the compound as an isopropanol solvate, which is a common form for this derivative.[2][3][4]

Q2: Why is my this compound not dissolving in DMF, even though it's reported to be soluble?

A2: Several factors can contribute to solubility issues. These include the quality and age of the DMF, the presence of moisture, the specific lot of the amino acid derivative, and the dissolution technique. DMF can degrade over time to form impurities like dimethylamine and formic acid, which can affect its solvation properties.[5][6][7]

Q3: Can I use heat to dissolve this compound in DMF?

A3: Gentle heating can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it can potentially lead to degradation of the protected amino acid. It is advisable to warm the solution slightly and combine it with physical agitation like vortexing or sonication.[8][9]

Q4: Are there alternative solvents to DMF for dissolving this compound?

A4: Yes, several alternatives can be considered. N-methylpyrrolidone (NMP) is a common and slightly more polar alternative to DMF used in solid-phase peptide synthesis (SPPS).[5][10] Dichloromethane (DCM) is also frequently used in Boc-chemistry protocols and readily dissolves most Boc-protected amino acids.[5] For very challenging cases, co-solvent systems or the use of chaotropic agents have been reported to improve the solubility of protected peptides, and these principles may be applicable.[11]

Q5: How does the DNP protecting group affect the properties of the histidine derivative?

A5: The 2,4-dinitrophenyl (DNP) group is a stable protecting group for the imidazole side chain of histidine. It is stable to the acidic conditions used for Boc-deprotection (e.g., TFA). The DNP group is typically removed using a nucleophile like thiophenol in DMF before the final cleavage of the peptide from the resin.[2]

Troubleshooting Guide: Solubility Issues with this compound in DMF

If you are experiencing difficulty dissolving this compound in DMF, please follow the troubleshooting steps outlined below.

Data Summary: Solubility and Properties
ParameterValueSource(s)
Chemical Name Nα-Boc-D-histidine(Nτ-DNP)-OHChemPep[12]
Molecular Formula C₁₇H₁₉N₅O₈ChemPep[12]
Molecular Weight 421.36 g/mol ChemPep[12]
Common Form Isopropanol SolvateAapptec[2], Bachem[3]
Solubility in DMF 0.5 M (1 mmole in 2 ml)Sigma-Aldrich[1]
Alternative Solvents NMP, DCM, DMSO, Acetone, Chloroform, Ethyl AcetateAapptec[5]
Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow to address solubility issues.

G Troubleshooting Workflow for this compound Solubility cluster_0 Initial Observation cluster_1 Level 1: Basic Troubleshooting cluster_2 Level 2: Solvent Quality Check cluster_3 Level 3: Alternative Solvents cluster_4 Resolution start This compound does not dissolve in DMF agitation Apply Physical Agitation (Vortex, Sonicate) start->agitation gentle_heat Apply Gentle Heating (e.g., 30-40°C) agitation->gentle_heat check_dissolved1 Is the compound dissolved? gentle_heat->check_dissolved1 solvent_quality Use fresh, high-purity, anhydrous DMF check_dissolved1->solvent_quality No success Proceed with Experiment check_dissolved1->success Yes degas Degas or sparge DMF with Nitrogen solvent_quality->degas check_dissolved2 Is the compound dissolved? degas->check_dissolved2 try_nmp Try N-methylpyrrolidone (NMP) check_dissolved2->try_nmp No check_dissolved2->success Yes try_dcm Try Dichloromethane (DCM) try_nmp->try_dcm try_cosolvent Use a co-solvent (e.g., DMF/DCM or DMF with a small amount of DMSO) try_dcm->try_cosolvent check_dissolved3 Is the compound dissolved? try_cosolvent->check_dissolved3 check_dissolved3->success Yes contact_support Contact Technical Support for further assistance check_dissolved3->contact_support No

Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF

This protocol is for the standard preparation of a this compound solution for use in SPPS.

  • Materials:

    • This compound

    • High-purity, anhydrous DMF (peptide synthesis grade)

    • Sterile, dry reaction vessel

  • Procedure:

    • Weigh the required amount of this compound and add it to the reaction vessel.

    • Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).

    • Vortex the mixture for 1-2 minutes at room temperature.

    • If the compound has not fully dissolved, place the vessel in a sonicator bath for 5-10 minutes.[8][13][14]

    • Visually inspect the solution to ensure it is clear and free of particulate matter before use.

Protocol 2: Dissolution using Co-solvents or Alternative Solvents

This protocol should be used if Protocol 1 fails to yield a clear solution.

  • Materials:

    • This compound

    • High-purity, anhydrous NMP or DCM

    • High-purity, anhydrous DMF

    • Sterile, dry reaction vessel

  • Procedure (Option A: NMP or DCM as primary solvent):

    • Follow steps 1-5 of Protocol 1, substituting DMF with either NMP or DCM. NMP is a more polar alternative, while DCM is less polar but effective for many Boc-derivatives.[5][10]

  • Procedure (Option B: DMF/DCM Co-solvent):

    • Prepare a 1:1 (v/v) mixture of high-purity, anhydrous DMF and DCM.

    • Follow steps 1-5 of Protocol 1, using the prepared co-solvent mixture.

Protocol 3: Deprotection of the DNP Group

This protocol outlines the standard procedure for removing the DNP group from the histidine side chain while the peptide is still attached to the resin.

  • Materials:

    • Peptide-resin containing His(DNP)

    • Thiophenol

    • High-purity, anhydrous DMF

    • Inert gas (Nitrogen or Argon)

    • SPPS reaction vessel

  • Procedure:

    • Swell the peptide-resin in DMF.

    • Prepare a 20% solution of thiophenol in DMF.

    • Under an inert atmosphere, add the thiophenol solution to the swollen resin.

    • Allow the reaction to proceed with gentle agitation for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF, followed by DCM, to remove the cleaved DNP group and excess thiophenol. The resin and washings will be highly colored.[2]

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between factors affecting solubility and the potential outcomes.

G cluster_factors Influencing Factors compound This compound purity_compound Compound Purity & Aggregation compound->purity_compound solvent DMF purity_solvent Solvent Purity (Anhydrous, No Amines) solvent->purity_solvent conditions Experimental Conditions (Temp, Agitation) technique Dissolution Technique conditions->technique outcome_soluble Clear Solution (Successful Dissolution) purity_compound->outcome_soluble High outcome_insoluble Insoluble / Cloudy (Solubility Issue) purity_compound->outcome_insoluble Low / Aggregated purity_solvent->outcome_soluble High purity_solvent->outcome_insoluble Low / Degraded technique->outcome_soluble Optimal technique->outcome_insoluble Sub-optimal

Factors influencing the solubility of this compound.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize deletion sequences and optimize their synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in SPPS and why are they problematic?

Deletion sequences are impurities that lack one or more amino acid residues from the target peptide sequence. They arise from the failure of a coupling or deprotection step during synthesis.[1] If an amino group fails to be deprotected, it cannot react in the next coupling step, leading to a deletion. Similarly, if a coupling reaction is incomplete, a portion of the resin-bound peptides will have an unreacted amino group, which will then be coupled in the subsequent cycle, also resulting in a deletion. These impurities are often difficult to separate from the desired full-length peptide during purification due to similar physical and chemical properties, which can reduce the final product's yield and purity.[2]

Q2: What are the primary causes of deletion sequences?

Deletion sequences are primarily caused by incomplete reactions at two key stages of the SPPS cycle:

  • Incomplete N-α-Protecting Group Cleavage (Deprotection): If the protecting group (e.g., Fmoc or Boc) is not fully removed from the N-terminus of the growing peptide chain, that chain is unavailable for the next coupling reaction.[3][4]

  • Incomplete Coupling: The failure to form an amide bond between the activated amino acid and the N-terminus of the resin-bound peptide.[5] This can be caused by several factors, including:

    • Steric Hindrance: Bulky amino acids like arginine, phenylalanine, or tyrosine can physically obstruct the reaction site.[6]

    • On-Resin Aggregation: The growing peptide chains can fold into secondary structures (like β-sheets) or aggregate together, making reactive sites inaccessible.[7][8][9] This is common in long or hydrophobic sequences.[7][8]

    • Poor Solvation: If the solvent does not properly swell the resin and solvate the peptide chains, reaction kinetics are significantly reduced.[8]

    • Low Reactivity: Certain residues, such as the secondary amine of proline, are inherently less reactive.[6]

Q3: How can I detect incomplete coupling or deprotection during synthesis?

Real-time or at-line monitoring is crucial for detecting incomplete reactions and preventing the formation of deletion sequences. Several methods are available:

  • UV-Vis Monitoring: In Fmoc-based SPPS, the cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be quantified by a UV detector.[10] This allows for real-time monitoring of deprotection to ensure it goes to completion.[11]

  • Colorimetric Tests: Small samples of resin beads can be taken after the coupling step to test for the presence of unreacted primary amines. A positive result indicates an incomplete coupling reaction.[10]

Table 1: Comparison of On-Resin Monitoring Techniques

Technique Principle Target Step Positive Result (Indicates Incomplete Reaction) Pros Cons
Kaiser Test Ninhydrin reacts with primary amines to produce a dark blue/violet color.[10] Coupling Blue to violet color on resin beads.[10] Highly sensitive for primary amines. Can give false negatives for N-terminal proline (yields a brownish-red) and unspecific colors for other residues like Asp, Asn, Cys, Ser, and Thr.[10]
TNBS Test 2,4,6-trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce an orange color.[10] Coupling Orange color on otherwise clear beads.[10] Good for microscopic evaluation of bead homogeneity. Qualitative assessment.

| UV Monitoring | Spectrophotometric quantification of the Fmoc-piperidine adduct released during deprotection.[10] | Deprotection | Incomplete or slow return to baseline UV absorbance. | Quantitative, real-time, and automatable.[11][12] | Monitors deprotection, not coupling directly. |

Q4: What is "capping" and when should I use it?

Capping is a strategy used to permanently block any unreacted amino groups after a coupling reaction that is known or suspected to be incomplete.[1][11] This is typically done using a highly reactive acetylating agent like acetic anhydride. By capping the unreacted chains, you prevent them from participating in subsequent coupling steps. This effectively terminates the "deletion" sequence, converting it into a "truncated" sequence. Truncated peptides are shorter and generally have different physicochemical properties than the target peptide, making them easier to remove during purification.[1] Capping is particularly useful during the synthesis of long or known "difficult" peptides where incomplete couplings are more likely.[1]

Q5: My peptide has a "difficult sequence." What does that mean and how can I manage it?

A "difficult sequence" is a peptide that is prone to on-resin aggregation and the formation of secondary structures, which hinders both coupling and deprotection steps.[2][8] These sequences often contain stretches of hydrophobic amino acids (e.g., Ala, Val, Ile) or residues that can form hydrogen bonds (e.g., Gln, Ser, Thr).[9]

Table 2: Common "Difficult" Sequences and Recommended Strategies

Sequence Type Problem Recommended Strategies
Repeating Amino Acids Can lead to aggregation and incomplete coupling.[6] Double couple the second or third identical amino acid in the sequence.[6]
Sterically Hindered Residues (e.g., Arg, Trp, Tyr) Slow coupling kinetics due to bulky side chains.[6] Use double coupling, extended coupling times, or more potent coupling reagents (e.g., HATU, HCTU).[6][11]
Proline-Containing Peptides The secondary amine of proline is less reactive.[6] Double couple the amino acid that is being added to the N-terminal proline.[6]
Hydrophobic Sequences High tendency for inter-chain aggregation, leading to poor solvation and accessibility.[7][8] Use NMP instead of DMF as the primary solvent.[7] Incorporate structure-disrupting elements like pseudoproline dipeptides.[9][11] Use a lower-loaded resin.[13]

| Aspartic Acid (Asp) | Susceptible to base-catalyzed aspartimide formation, a side reaction that can compete with coupling.[6] | Use protecting groups and coupling strategies designed to minimize this side reaction.[6] |

Troubleshooting Guide: Deletion Sequences

Problem: Mass spectrometry analysis of my crude peptide product shows significant impurities with masses corresponding to single or multiple amino acid deletions.

Step 1: Initial Diagnosis

The first step is to identify the likely cause of the deletion. This can be accomplished with a logical workflow that tests the efficiency of each step in the SPPS cycle.

G cluster_0 cluster_1 cluster_2 cluster_3 start Deletion Sequence Detected (via Mass Spec) kaiser_test Perform Kaiser Test on resin after a difficult coupling step start->kaiser_test uv_monitor Review UV monitoring data for deprotection steps kaiser_test->uv_monitor Test Negative (Yellow Color) incomplete_coupling Incomplete Coupling kaiser_test->incomplete_coupling Test Positive (Blue Color) incomplete_deprotection Incomplete Deprotection uv_monitor->incomplete_deprotection Incomplete Fmoc Removal Detected aggregation_issue Peptide Aggregation uv_monitor->aggregation_issue Deprotection appears complete, but problem persists coupling_solutions Implement Coupling Solutions: - Double Coupling - Increase Reagent Concentration - Use Stronger Activators - Change Solvent (e.g., NMP) - Capping Strategy incomplete_coupling->coupling_solutions deprotection_solutions Implement Deprotection Solutions: - Extend Deprotection Time - Use Stronger Base (e.g., DBU) - Increase Temperature incomplete_deprotection->deprotection_solutions aggregation_solutions Implement Anti-Aggregation Strategies: - Use Low-Load Resin - Incorporate Pseudoproline Dipeptides - Add Chaotropic Salts (e.g., LiCl) aggregation_issue->aggregation_solutions

Caption: Troubleshooting workflow for diagnosing the cause of deletion sequences.

Step 2: Implementing Solutions

Based on the diagnosis, implement one or more of the following strategies.

SPPS_Cycle cluster_main Standard SPPS Cycle & Prevention Points cluster_deprotection_fail cluster_coupling_fail deprotection 1. Deprotection (Fmoc Removal) wash1 Wash deprotection->wash1 Repeat for next cycle coupling 2. Amino Acid Coupling wash1->coupling Repeat for next cycle wash2 Wash coupling->wash2 Repeat for next cycle wash2->deprotection Repeat for next cycle deprotection_fail FAILURE POINT: Incomplete Fmoc Removal deprotection_fail->deprotection Leads to Deletion deprotection_solution Solution: - Monitor with UV - Extend reaction time deprotection_fail->deprotection_solution coupling_fail FAILURE POINT: Incomplete Coupling coupling_fail->coupling Leads to Deletion coupling_solution Solutions: - Double Couple - Capping - Use stronger reagents coupling_fail->coupling_solution

Caption: Key failure points in the SPPS cycle that lead to deletion sequences.

Solution 1: Optimize Coupling Reactions

  • Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and coupling reagent to drive the reaction to completion. This is especially effective for sterically hindered or difficult residues.[6][11]

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of successful molecular interactions.[6]

  • Change Coupling Reagents: For rapid synthesis or difficult couplings, highly reactive reagents like HCTU, HATU, or COMU may provide better results than slower reagents like DIC/HBTU.[11]

  • Capping: If a coupling is known to be inefficient, use a capping step with acetic anhydride to terminate unreacted chains and simplify subsequent purification.[1][11]

Solution 2: Ensure Complete Deprotection

  • Extend Reaction Times: If UV monitoring indicates slow Fmoc removal, particularly in aggregating sequences, extend the deprotection time or perform a second deprotection step.[11]

  • Use Alternative Reagents: For stubborn Fmoc groups, consider replacing piperidine with a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4] For Boc-SPPS, incomplete deprotection of residues like Boc-His(pi-Bom) may require prolonged treatment or higher concentrations of TFA.[3]

Solution 3: Mitigate On-Resin Aggregation

  • Resin Selection: For long peptides (>30 amino acids) or difficult sequences, use a low-loading (LL) resin (e.g., <0.7 mmol/g).[12][13] This increases the distance between growing peptide chains, reducing steric hindrance and aggregation.[13][14]

  • "Structure-Breaking" Residues: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the peptide backbone at strategic locations (e.g., every 6th residue). These derivatives temporarily disrupt the hydrogen bonding that leads to secondary structure formation.[9][11]

  • Chaotropic Salts: During wash steps or even in the coupling mixture, adding chaotropic salts like LiCl can help solubilize aggregated sequences.[9]

Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test

This is a highly sensitive qualitative test to detect free primary amines on the resin after a coupling step.[10]

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL ethanol.

  • Solution B: 80 g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine.

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed beads in a small glass test tube.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the tube at 100°C for 5 minutes.[10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Yellow/Colorless: The test is negative. No primary amines were detected, indicating the coupling reaction was successful.[10]

  • Blue/Violet: The test is positive. Free primary amines are present, indicating an incomplete coupling reaction.[10]

Protocol 2: Acetic Anhydride Capping

This procedure is used to acetylate and terminate any unreacted N-terminal amines after an incomplete coupling reaction.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. A common formulation is Ac₂O/DIPEA/DMF in a 1:1:8 ratio.

Procedure:

  • Following the coupling step and subsequent washes, drain the solvent from the reaction vessel.

  • Add the capping solution to the resin, ensuring all beads are fully submerged.

  • Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Drain the capping solution.

  • Wash the resin thoroughly with DMF to remove excess capping reagents.

  • Proceed with the deprotection step for the next cycle.

References

Technical Support Center: Boc-D-His(DNP)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-His(DNP)-OH. Our aim is to help you optimize your coupling reactions and achieve high-yield, high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the DNP group in this compound?

A1: The 2,4-dinitrophenyl (DNP) group serves as a protecting group for the imidazole side chain of histidine. Its main functions are to prevent undesirable side reactions, such as acylation of the imidazole ring, and to suppress racemization at the alpha-carbon of the histidine residue during peptide coupling.[1] The electron-withdrawing nature of the DNP group reduces the basicity of the imidazole ring, which is crucial for minimizing these side reactions.[1]

Q2: Under what conditions is the DNP group stable and when is it removed?

A2: The DNP group is stable under the acidic conditions typically used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA).[1] It is, however, labile to nucleophilic attack. Removal is typically achieved by thiolysis, using a reagent such as thiophenol, before the final cleavage of the peptide from the resin.[2][3] It is important to note that prolonged exposure to 20% piperidine in DMF, a condition used for Fmoc group removal, can also lead to the cleavage of the DNP group.[1][4]

Q3: Why is my crude peptide yellow or orange after synthesis with this compound?

A3: The yellow or orange color is likely due to byproducts generated during the removal of the DNP protecting group.[3] To avoid this coloration in the final cleaved peptide, it is highly recommended to remove the DNP group while the peptide is still attached to the resin. This allows for the colored byproducts to be easily washed away.[3]

Q4: Can I use this compound in a synthesis that combines both Boc and Fmoc strategies?

A4: Yes, but with caution. The stability of the DNP group to acid makes it compatible with the Boc strategy. However, since the DNP group can be cleaved by piperidine treatment used in Fmoc deprotection, careful planning of the synthetic route is necessary to avoid premature deprotection of the histidine side chain.[1][4]

Q5: What is the typical solubility of this compound?

A5: this compound is generally soluble in common organic solvents used in peptide synthesis such as chloroform, dichloromethane (DCM), ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[5] It is often supplied as an isopropanol solvate.[3]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Possible Causes & Solutions

  • Steric Hindrance: The amino acid sequence around the coupling site may be sterically hindered.

    • Solution: Switch to a more powerful coupling reagent known to be effective for hindered couplings, such as HATU, HCTU, or PyBOP.[6][7] Prolonging the coupling time or performing a second coupling (double coupling) can also improve the yield.

  • Poor Solubility: The growing peptide chain on the resin may have poor solubility in the reaction solvent, leading to aggregation and reduced reactivity.

    • Solution: Try swelling the resin in a different solvent system. A mixture of trifluoroethanol (TFE) and dichloromethane (DCM) can be effective for dissolving sparingly soluble protected peptides.

  • Incomplete Deprotection of the N-terminus: The preceding Boc group may not have been completely removed, preventing the coupling of this compound.

    • Solution: Ensure complete Boc deprotection by using fresh TFA solution and allowing for adequate reaction time (typically 20-30 minutes).[8] Performing a wash step after the initial deprotection and then treating with fresh TFA solution can also be beneficial.

  • Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be efficiently activating the this compound.

    • Solution: Ensure that the coupling reagents are fresh and anhydrous. Pre-activating the this compound with the coupling reagent for a few minutes before adding it to the resin can sometimes improve efficiency.

Issue 2: Racemization of the Histidine Residue

Possible Causes & Solutions

  • Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.

    • Solution: Use coupling reagents known to suppress racemization. The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to carbodiimide-mediated couplings (e.g., DIC) can minimize racemization.[6] Reagents like HATU and PyBOP are also generally good choices for minimizing epimerization.[6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of racemization.

    • Solution: Perform the coupling reaction at room temperature or, if racemization is a significant issue, consider cooling the reaction vessel.

  • Excessive Base: The presence of excess base can promote racemization.

    • Solution: Use the stoichiometric amount of base (e.g., DIPEA) required for the coupling reaction. In some cases, using a weaker base like N-methylmorpholine (NMM) may be beneficial.

Issue 3: Formation of Side Products

Possible Causes & Solutions

  • Acylation of the Imidazole Ring: This can occur if the DNP group is prematurely cleaved or if the protection is incomplete.

    • Solution: Ensure the integrity of the this compound starting material. If combining Boc and Fmoc strategies, be mindful of the potential for DNP cleavage during piperidine treatment.

  • Guanidinylation of the N-terminus: This can happen when using excess uronium/aminium-based coupling reagents like HBTU or HATU.

    • Solution: Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid component relative to the coupling reagent is recommended.[9] Phosphonium-based reagents like PyBOP do not cause this side reaction.[7]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Boc-Protected Amino Acids

Coupling ReagentClassRelative ReactivityRacemization PotentialNotes
DIC/HOBt CarbodiimideModerateLow (with HOBt)A classic and cost-effective choice.[6]
HBTU Aminium/UroniumHighLowEfficient and widely used, but can cause guanidinylation if used in excess.[6][7]
HATU Aminium/UroniumVery HighVery LowMore reactive than HBTU, good for hindered couplings.[6][7]
PyBOP PhosphoniumHighLowByproducts are less hazardous than some older reagents; does not cause guanidinylation.[6][7]
COMU Aminium/UroniumVery HighVery LowA newer generation reagent with high efficiency; byproducts are water-soluble.[10]

Note: This table provides a general comparison. Optimal reagent choice can be sequence-dependent.

Experimental Protocols

Standard Coupling Protocol for this compound using HBTU
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain the solution and add fresh 50% TFA in DCM for 20-30 minutes.[8]

    • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 minutes (repeat twice).

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF.

    • Add DIPEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion (a negative test indicates a complete reaction).

    • If the reaction is incomplete, allow it to proceed for longer or consider a second coupling.

    • Once complete, wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).

Protocol for DNP Group Removal from Resin-Bound Peptide
  • Resin Preparation: Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).[2]

  • Deprotection Cocktail: Prepare a solution of 20% thiophenol in DMF.

  • DNP Cleavage:

    • Add the thiophenol solution to the resin.

    • Shake the mixture at room temperature. The reaction can be run for 90 minutes to overnight.[2][8] Some protocols suggest two treatments of 1 hour each.[4]

  • Washing:

    • Filter the resin and wash it thoroughly with DMF (at least 3x).

    • Wash with isopropanol or methanol (3x).

    • Wash with DCM (3x).[2][4]

  • Drying: Dry the resin under vacuum. The disappearance of the yellow color from the resin is an indication of successful DNP removal.

Visualizations

experimental_workflow cluster_start Start: Peptide-Resin cluster_coupling Coupling Step cluster_monitoring Monitoring cluster_end Completion start Peptide-Resin (Free N-terminus) dissolve Dissolve this compound and Coupling Reagent in DMF start->dissolve activate Add DIPEA for Activation dissolve->activate couple Add Activated Mix to Resin (1-2 hours) activate->couple kaiser Kaiser Test couple->kaiser kaiser->couple Positive (Recouple) wash Wash Resin (DMF, DCM, IPA) kaiser->wash Negative next_cycle Proceed to Next Cycle wash->next_cycle

Caption: Standard workflow for the coupling of this compound.

troubleshooting_coupling cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Efficiency steric_hindrance Steric Hindrance? start->steric_hindrance solubility Poor Solubility? start->solubility activation Inadequate Activation? start->activation stronger_reagent Use Stronger Reagent (e.g., HATU, HCTU) steric_hindrance->stronger_reagent double_couple Perform Double Coupling steric_hindrance->double_couple change_solvent Change Solvent (e.g., TFE/DCM) solubility->change_solvent fresh_reagents Use Fresh Reagents activation->fresh_reagents pre_activate Pre-activate Amino Acid activation->pre_activate

Caption: Troubleshooting logic for low coupling efficiency.

References

Removal of residual thiophenol after Dnp deprotection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the removal of residual thiophenol after dinitrophenyl (Dnp) deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual thiophenol after Dnp deprotection?

A1: Residual thiophenol can interfere with subsequent experimental steps and analyses. Its nucleophilic nature can lead to undesired side reactions with the peptide, such as the formation of thiol adducts, which can complicate purification and compromise the integrity of the final product.[1][2] Furthermore, thiophenol can interfere with analytical techniques like mass spectrometry by causing ion suppression or forming adducts with the target peptide, leading to inaccurate mass determination.[3][4] In biological assays, residual thiophenol can exhibit toxicity or other off-target effects, confounding the experimental results.[5]

Q2: What are the common methods for removing residual thiophenol?

A2: The most common methods for removing residual thiophenol after Dnp deprotection include:

  • Solvent Washing/Precipitation: Repeated washing of the peptide with a solvent in which the peptide is insoluble but thiophenol is soluble.

  • Quenching: Chemical inactivation of thiophenol by converting it into a less reactive species.

  • Solid-Phase Extraction (SPE): Chromatographic separation of the peptide from thiophenol.

  • Use of Scavenger Resins: Employing solid-supported scavengers that selectively bind to thiophenol.

Q3: How can I detect the presence of residual thiophenol in my peptide sample?

A3: The presence of residual thiophenol can be detected using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A distinct peak corresponding to thiophenol can be observed in the chromatogram. A reversed-phase C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common setup for peptide and impurity analysis.[6][7][8][9]

  • Mass Spectrometry (MS): Although thiophenol itself may not be readily observed depending on the ionization method, its presence can be inferred from the detection of peptide-thiol adducts (M+110 Da).[3][10]

Troubleshooting Guides

Issue 1: Persistent Thiophenol Contamination After Solvent Washing

Problem: A significant thiophenol peak is still observed in the HPLC chromatogram after repeated washing of the precipitated peptide with ether or other organic solvents.

Root Cause Analysis and Solutions:

  • Insufficient Washing: The number of washing steps may be inadequate.

  • Inappropriate Solvent: The solvent used for washing may not be optimal for solubilizing thiophenol while keeping the peptide precipitated.

  • Peptide-Thiophenol Interaction: The peptide may have a high affinity for thiophenol, leading to co-precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent thiophenol after washing.

Experimental Protocol: Enhanced Solvent Washing

  • After Dnp deprotection, precipitate the peptide by adding the reaction mixture to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether supernatant containing the majority of the thiophenol.

  • Resuspend the peptide pellet in fresh, cold diethyl ether.

  • Vortex or sonicate briefly to ensure thorough mixing.

  • Centrifuge and decant the supernatant.

  • Repeat steps 4-6 for a total of 5-7 wash cycles.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Issue 2: Incomplete Thiophenol Removal and Potential Side Reactions

Problem: Suspected side reactions (e.g., adduct formation) due to residual thiophenol, even after washing.

Root Cause Analysis and Solutions:

  • Reactive Thiophenolate: Under basic or neutral conditions during workup, the more nucleophilic thiophenolate anion can form, increasing the likelihood of side reactions.

  • Ineffective Quenching: Simple washing may not be sufficient to remove all traces of thiophenol, necessitating a chemical quenching step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for thiophenol side reactions.

Experimental Protocol: Quenching with Iodoacetamide

  • Following the Dnp deprotection reaction, and before precipitation, add 1.5-2.0 equivalents of iodoacetamide to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes. This will convert thiophenol to a less reactive thioether.

  • Proceed with peptide precipitation and washing as described in the enhanced solvent washing protocol.

Experimental Protocol: Use of Thiol-Scavenging Resin

  • After Dnp deprotection, dilute the reaction mixture with a suitable solvent (e.g., DCM or DMF).

  • Add a thiol-scavenging resin (e.g., a maleimide-functionalized resin) to the solution. Use a 2-4 fold excess of the resin's scavenging capacity relative to the initial amount of thiophenol.[11]

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter off the resin.

  • Proceed with peptide precipitation and washing.

Issue 3: Difficulty in Separating Thiophenol from the Peptide by HPLC

Problem: The thiophenol peak co-elutes with the peptide peak during preparative HPLC, making purification difficult.

Root Cause Analysis and Solutions:

  • Similar Hydrophobicity: The peptide and thiophenol may have similar retention times under the chosen HPLC conditions.

  • Suboptimal Chromatography: The HPLC method may not be optimized for the separation of these two components.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC co-elution.

Experimental Protocol: Solid-Phase Extraction (SPE) for Thiophenol Removal

This protocol is designed for the cleanup of a peptide solution prior to HPLC purification.

  • Column Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for the amount of peptide.

  • Column Conditioning:

    • Wash the cartridge with 3-5 column volumes of acetonitrile.

    • Equilibrate the cartridge with 3-5 column volumes of 0.1% TFA in water.

  • Sample Loading:

    • Dissolve the crude peptide (after initial workup to remove the bulk of thiophenol) in a minimal amount of 0.1% TFA in water.

    • Load the peptide solution onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3-5 column volumes of 0.1% TFA in water to elute any remaining salts and highly polar impurities.

    • Wash the cartridge with 3-5 column volumes of a low percentage of acetonitrile in 0.1% TFA/water (e.g., 5-10% acetonitrile). This step is crucial for washing away the more hydrophobic thiophenol while the peptide remains bound to the stationary phase. The optimal percentage of acetonitrile may need to be determined empirically.

  • Elution:

    • Elute the peptide from the cartridge with a higher concentration of acetonitrile in 0.1% TFA/water (e.g., 50-70% acetonitrile). Collect the eluate.

  • Analysis:

    • Analyze the eluate by HPLC to confirm the removal of thiophenol and the recovery of the peptide.

Quantitative Data Summary

While specific quantitative data for the efficiency of thiophenol removal after Dnp deprotection is not extensively published, general principles from peptide and organic chemistry can be applied. The following table provides an estimated efficiency for the described methods.

Removal MethodEstimated Efficiency (%)Key Considerations
Solvent Washing (5-7 cycles) 80-95Highly dependent on the peptide's solubility and the choice of washing solvent.
Quenching + Washing >95The choice of quenching agent and reaction conditions are critical for high efficiency.
Solid-Phase Extraction (SPE) >98Requires method development to optimize loading, washing, and elution conditions for a specific peptide.[12][13][14]
Scavenger Resin >99Can be highly effective but may be more costly and require optimization of resin amount and reaction time.[11][15]

References

Validation & Comparative

A Comparative Guide to Boc-D-His(DNP)-OH and Boc-D-His(TRT)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups for amino acid side chains is critical to the success of the synthesis. This is particularly true for histidine, an amino acid prone to racemization and other side reactions. This guide provides an objective comparison of two commonly used protected histidine derivatives in Boc-SPPS: Boc-D-His(DNP)-OH and Boc-D-His(TRT)-OH . We will delve into their performance, supported by available experimental data, and provide detailed experimental protocols.

At a Glance: Key Differences

The primary distinction between the 2,4-dinitrophenyl (DNP) and trityl (Trt) protecting groups for the imidazole side chain of histidine lies in their deprotection chemistry and their effectiveness in preventing racemization. The DNP group offers orthogonal protection, requiring a separate nucleophilic cleavage step, while the Trt group is acid-labile and is removed concurrently with the final peptide cleavage from the resin.

Performance Comparison

The choice between this compound and Boc-D-His(TRT)-OH can significantly impact the purity and yield of the final peptide. The following tables summarize the key performance characteristics based on available data.

Quantitative Data on Racemization

Histidine is highly susceptible to racemization during peptide coupling. The nature of the side-chain protecting group plays a crucial role in mitigating this side reaction. While direct comparative quantitative data for Boc-SPPS is limited, studies in the analogous Fmoc-SPPS provide strong evidence of the performance of these protecting groups.

ParameterThis compoundBoc-D-His(TRT)-OH
Racemization Suppression Highly effective due to the strong electron-withdrawing nature of the DNP group, which reduces the basicity of the imidazole ring.Prone to significant racemization, especially with prolonged activation times or elevated temperatures.
Reported D-isomer formation (in Fmoc-SPPS) Data not available for a direct comparison in Boc-SPPS, but the chemical principle strongly supports very low racemization.Up to 6.8% D-isomer formation has been observed at 50°C during a 10-minute coupling in Fmoc-SPPS.[1]
Qualitative Performance Characteristics
FeatureThis compoundBoc-D-His(TRT)-OH
Protection Orthogonality Orthogonal to the acid-labile Boc group. Requires a separate deprotection step.Not orthogonal. Deprotected by the same acidic conditions used for Boc removal and final cleavage.
Deprotection Method Thiolysis with a nucleophile, typically thiophenol in DMF.Acidolysis with trifluoroacetic acid (TFA), usually during the final cleavage step.
Key Side Reactions/Purity Concerns Formation of highly colored byproducts upon deprotection, which can stain the resin and peptide. Requires extensive washing.Generation of stable trityl cations during deprotection, which can lead to alkylation of sensitive residues (e.g., Trp, Met) if not efficiently scavenged.
Typical Use Case Syntheses where minimal racemization of histidine is critical and/or when orthogonal deprotection of the histidine side chain is required for on-resin modifications.General Boc-SPPS where the potential for some racemization is acceptable or can be minimized through optimized coupling conditions.

Experimental Protocols

Below are representative protocols for the incorporation and deprotection of this compound and Boc-D-His(TRT)-OH in a manual Boc-SPPS workflow.

General Boc-SPPS Cycle (for both derivatives)

This protocol outlines the steps for adding a single amino acid.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.[2]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). Wash with DCM (3x).

  • Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Specific Protocols for Histidine Derivatives
  • Incorporation: Follow the "General Boc-SPPS Cycle" for the coupling of this compound.

  • Synthesis Continuation: Continue with the general cycle for subsequent amino acids until the full peptide sequence is assembled.

  • DNP Group Deprotection (On-Resin):

    • Wash the peptide-resin with DMF (3x).

    • Suspend the resin in DMF.

    • Add a 20-fold molar excess of thiophenol.[2]

    • Agitate the mixture at room temperature. The reaction is often left overnight to ensure complete deprotection.[2]

    • Filter the resin and wash extensively with DMF, isopropanol, and DCM to remove the colored byproducts and excess reagents.[2]

  • Final Cleavage: Proceed with the standard final cleavage protocol (e.g., HF or TFMSA cleavage).

  • Incorporation: Follow the "General Boc-SPPS Cycle" for the coupling of Boc-D-His(TRT)-OH. To minimize racemization, use a carbodiimide-based coupling reagent with an additive like HOBt and avoid prolonged pre-activation times.

  • Synthesis Continuation: Continue with the general cycle for subsequent amino acids until the full peptide sequence is assembled.

  • Final Cleavage and Trt Deprotection:

    • After the final N-terminal Boc deprotection, wash and dry the peptide-resin.

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin, ensuring it contains efficient scavengers for the trityl cation (e.g., triisopropylsilane (TIS)). A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS.

    • Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The Trt group will be cleaved simultaneously with the peptide from the resin and other side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, wash, and dry.

Visualizing the Workflow and Deprotection Pathways

The following diagrams, generated using Graphviz, illustrate the general Boc-SPPS workflow and the divergent deprotection strategies for the DNP and Trt groups.

sp_ps_workflow cluster_resin Solid Support cluster_cycle Elongation Cycle cluster_final Final Steps resin Resin deprotection Boc Deprotection (TFA) resin->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA) wash2 Wash neutralization->wash2 coupling Amino Acid Coupling (e.g., HBTU) wash3 Wash coupling->wash3 wash1->neutralization wash2->coupling wash3->deprotection Repeat for next amino acid final_deprotection Side-Chain Deprotection wash3->final_deprotection Final Cycle cleavage Cleavage from Resin (e.g., HF, TFA) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification

Caption: General workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

deprotection_comparison cluster_dnp This compound Pathway cluster_trt Boc-D-His(TRT)-OH Pathway start Completed Peptide-Resin with protected His dnp_deprotect On-Resin Deprotection: Thiophenol in DMF start->dnp_deprotect trt_cleave Simultaneous Deprotection & Cleavage: TFA with Scavengers start->trt_cleave dnp_wash Extensive Washing dnp_deprotect->dnp_wash dnp_cleave Final Cleavage (e.g., HF) dnp_wash->dnp_cleave final_peptide Purification dnp_cleave->final_peptide Crude Peptide trt_cleave->final_peptide Crude Peptide

Caption: Deprotection pathways for His(DNP) vs. His(Trt) in Boc-SPPS.

Conclusion

The selection between This compound and Boc-D-His(TRT)-OH is a strategic decision in peptide synthesis that hinges on the specific requirements of the target peptide.

  • This compound is the superior choice when the primary concern is the prevention of racemization at the histidine residue. Its orthogonal deprotection scheme also offers flexibility for on-resin modifications, although it introduces an additional step and the challenge of removing colored byproducts.

  • Boc-D-His(TRT)-OH offers a more streamlined workflow as its deprotection is integrated into the final cleavage step. However, this comes with a significant risk of racemization, which must be carefully managed through optimized coupling conditions. The generation of trityl cations also necessitates the use of efficient scavengers to maintain the purity of the final product.

For the synthesis of complex peptides where stereochemical purity is paramount, the advantages of using this compound often outweigh the additional procedural steps. Conversely, for simpler peptides or when racemization can be effectively controlled, the convenience of Boc-D-His(TRT)-OH may be preferred. Researchers should carefully consider these trade-offs to select the optimal building block for their specific synthetic goals.

References

A Comparative Guide to Dnp, Tos, and Bom Protecting Groups for Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision in solid-phase peptide synthesis (SPPS). The inherent nucleophilicity and basicity of the imidazole ring can lead to undesirable side reactions, including racemization and side-chain acylation, thereby compromising the purity and yield of the final peptide. This guide provides an objective comparison of three commonly employed protecting groups for histidine in Boc-based SPPS: 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom), supported by experimental data and detailed protocols.

Introduction to Histidine Protection Strategies

The imidazole ring of histidine presents a unique challenge in peptide synthesis. Its π-nitrogen is nucleophilic and can catalyze the racemization of the activated amino acid, while the τ-nitrogen can be acylated.[1] To mitigate these issues, a variety of protecting groups have been developed. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be removable under conditions that do not degrade the peptide.[2] This guide focuses on the Dnp, Tos, and Bom groups, which are frequently used in Boc/Bn solid-phase strategy.[3]

Chemical Properties and Stability

The choice of protecting group is often dictated by its stability under the various conditions encountered during peptide synthesis. The Dnp, Tos, and Bom groups exhibit distinct stability profiles, which are summarized in the table below.

Protecting GroupChemical Structure on Histidine ImidazoleMolecular Weight Increase ( g/mol )Stability to TFA (Boc Deprotection)Stability to Piperidine (Fmoc Deprotection)
Dnp 2,4-dinitrophenyl166.10Stable[1]Partially labile (up to 84% cleavage with 20% piperidine in DMF)[4]
Tos p-toluenesulfonyl154.19Generally stable, but can be labile in the presence of HOBt[2]Stable
Bom benzyloxymethyl120.15StableStable

Protection and Deprotection Protocols

The ease of introduction and removal of a protecting group is a key consideration in the overall efficiency of peptide synthesis.

Experimental Protocols: Synthesis of Protected Histidine Derivatives

Synthesis of Nα-Fmoc-N-im-Dnp-L-histidine: A general method for the synthesis of N-im-Dnp-histidine involves the reaction of histidine with 2,4-dinitrofluorobenzene. The resulting N-im-Dnp-histidine can then be protected at the α-amino group with Fmoc-OSu.

Detailed Protocol:

  • Dissolve L-histidine in a suitable buffer (e.g., sodium bicarbonate).

  • Add a solution of 2,4-dinitrofluorobenzene (DNFB) in a water-miscible organic solvent (e.g., ethanol) dropwise while maintaining a basic pH.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the solution to precipitate the N-im-Dnp-L-histidine.

  • Collect the precipitate by filtration, wash with water, and dry.

  • For Fmoc protection, dissolve the N-im-Dnp-L-histidine in a mixture of dioxane and water.

  • Add sodium bicarbonate to maintain a basic pH.

  • Add a solution of Fmoc-OSu in dioxane dropwise.

  • Stir the reaction at room temperature until completion.

  • Acidify the solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to obtain Nα-Fmoc-N-im-Dnp-L-histidine.

Synthesis of Nα-Fmoc-N-im-Tos-L-histidine: The tosyl group is typically introduced by reacting histidine with tosyl chloride in the presence of a base.

Detailed Protocol:

  • Protect the α-amino group of L-histidine, for example, as its copper complex.

  • Dissolve the protected histidine in an aqueous basic solution (e.g., sodium hydroxide).

  • Add a solution of p-toluenesulfonyl chloride (Tos-Cl) in an organic solvent (e.g., ether) dropwise with vigorous stirring.

  • Maintain the reaction at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, continue stirring for several hours.

  • Separate the aqueous layer and acidify to precipitate the N-im-Tos-L-histidine derivative.

  • Remove the α-amino protecting group (e.g., by treatment with H2S for the copper complex).

  • The resulting N-im-Tos-L-histidine can then be Fmoc-protected using standard procedures as described for the Dnp derivative.

Synthesis of Nα-Fmoc-N-im-Bom-L-histidine: The benzyloxymethyl group is introduced using benzyloxymethyl chloride.

Detailed Protocol:

  • Start with Nα-protected L-histidine (e.g., Nα-Boc-L-histidine).

  • Dissolve the protected histidine in a suitable aprotic solvent (e.g., DMF).

  • Add a base (e.g., diisopropylethylamine, DIEA).

  • Add benzyloxymethyl chloride (Bom-Cl) dropwise at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Purify the product by chromatography.

  • The α-amino protecting group can then be exchanged for Fmoc if required.

Deprotection Conditions
Protecting GroupDeprotection Reagent(s)Conditions
Dnp Thiophenol, 2-mercaptoethanol, or other thiols[4]Nucleophilic aromatic substitution, typically in DMF at room temperature.
Tos Strong acids (e.g., HF, TFMSA)Acidolysis, often at 0 °C to room temperature.[2]
Bom Strong acids (e.g., HF, TFMSA), HydrogenolysisAcidolysis or catalytic hydrogenation.
Experimental Protocols: Deprotection

Deprotection of N-im-Dnp-Histidine: Detailed Protocol:

  • Suspend the Dnp-protected peptide-resin in DMF.

  • Add a solution of thiophenol (e.g., 20 equivalents) and a base (e.g., triethylamine or DIEA) in DMF.

  • Stir the mixture at room temperature for 1-2 hours. The solution will typically turn yellow.

  • Filter the resin and wash thoroughly with DMF, followed by DCM and methanol, to remove the cleaved Dnp group and excess reagents.

Deprotection of N-im-Tos-Histidine (HF Cleavage): Detailed Protocol:

  • Place the Tos-protected peptide-resin in a suitable HF cleavage apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to the resin.

  • Cool the reaction vessel to -78 °C.

  • Condense liquid hydrogen fluoride (HF) into the vessel.

  • Allow the mixture to warm to 0 °C and stir for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash with cold ether.

Deprotection of N-im-Bom-Histidine (TFMSA Cleavage): Detailed Protocol:

  • Suspend the Bom-protected peptide-resin in a mixture of trifluoromethanesulfonic acid (TFMSA), trifluoroacetic acid (TFA), and scavengers (e.g., thioanisole, m-cresol).

  • Stir the mixture at room temperature for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash with cold ether.

Performance Comparison: Yield, Racemization, and Side Reactions

The performance of each protecting group can be evaluated based on the yield of the desired peptide, the extent of racemization, and the formation of side products.

Protecting GroupTypical Peptide YieldRacemization SuppressionCommon Side Reactions
Dnp Moderate to GoodModeratePartial cleavage by piperidine in Fmoc synthesis.[4]
Tos ModerateModerateGlycine insertion through N-im to N-α acyl transfer.[2] Cleavage by HOBt.[2]
Bom GoodExcellentFormation of formaldehyde adducts upon deprotection.

Racemization: Histidine is highly susceptible to racemization during coupling. The π-nitrogen of the imidazole ring is believed to act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid.[5][6] The Bom group, by protecting the π-nitrogen, is very effective in suppressing racemization.[2] Dnp and Tos, which protect the τ-nitrogen, offer less protection against racemization.

Side Reactions:

  • Dnp: A significant drawback of the Dnp group in the context of combined Boc/Fmoc strategies is its partial lability to the piperidine used for Fmoc removal. Studies have shown up to 84% cleavage of the Dnp group with 20% piperidine in DMF.[4]

  • Tos: The Tos group can be prematurely cleaved by 1-hydroxybenzotriazole (HOBt), a common additive in coupling reactions.[2] This can lead to side reactions on the unprotected imidazole ring. Another reported side reaction is the insertion of a glycine residue through an N-im to N-α acyl transfer mechanism.[2]

  • Bom: The primary concern with the Bom group is the generation of formaldehyde during its acidolytic cleavage. Formaldehyde can react with various amino acid side chains, particularly the N-terminal amine and the side chains of arginine, cysteine, and lysine, leading to the formation of methylol groups, Schiff bases, and methylene bridges.[7]

Logical Workflow for Protecting Group Selection

G start Start: Need to synthesize a histidine-containing peptide synthesis_strategy Synthesis Strategy? start->synthesis_strategy boc_spps Boc-SPPS synthesis_strategy->boc_spps Boc only fmoc_spps Fmoc/Boc Combined Strategy synthesis_strategy->fmoc_spps Combined racemization_concern High concern for racemization? use_bom Use Bom (Excellent racemization suppression) racemization_concern->use_bom Yes consider_dnp_tos Consider Dnp or Tos racemization_concern->consider_dnp_tos No peptide_length Peptide Length? long_peptide Long Peptide peptide_length->long_peptide Long short_peptide Short Peptide peptide_length->short_peptide Short boc_spps->racemization_concern dnp_piperidine_lability Dnp is labile to piperidine fmoc_spps->dnp_piperidine_lability bom_formaldehyde Bom deprotection can generate formaldehyde use_bom->bom_formaldehyde consider_dnp_tos->peptide_length use_dnp Use Dnp (High stability) long_peptide->use_dnp use_tos Use Tos (Milder deprotection) short_peptide->use_tos dnp_piperidine_lability->use_tos If Dnp lability is a concern

Caption: Decision workflow for selecting a histidine protecting group.

Conclusion

The choice between Dnp, Tos, and Bom for histidine protection depends on a careful consideration of the specific requirements of the peptide synthesis.

  • Dnp is a robust protecting group suitable for the synthesis of long peptides due to its high stability, but its lability to piperidine makes it less ideal for combined Fmoc/Boc strategies.

  • Tos is a widely used and cost-effective option, particularly for shorter peptides, but its potential instability in the presence of HOBt and the risk of side reactions must be considered.

  • Bom offers the best protection against racemization, a critical factor for maintaining the stereochemical integrity of histidine-containing peptides. However, its higher cost and the potential for formaldehyde-mediated side reactions during deprotection necessitate careful planning and the use of appropriate scavengers.

Ultimately, the optimal choice will involve a trade-off between the desired level of protection, the complexity of the synthesis, and the potential for side reactions. This guide provides the foundational information to make an informed decision for the successful synthesis of histidine-containing peptides.

References

A Comparative Guide to Histidine Protecting Groups: The DNP Advantage

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving the desired sequence and purity. Histidine, with its nucleophilic imidazole side chain, presents a particular challenge, being prone to side reactions and racemization during coupling.[1][2] The choice of a suitable protecting group for the imidazole nitrogen is therefore a critical decision in the design of a successful peptide synthesis strategy. Among the various options available, the 2,4-Dinitrophenyl (DNP) group offers a unique set of advantages, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of DNP protection with other commonly used histidine protecting groups—Trityl (Trt), tert-Butoxycarbonyl (Boc), and Tosyl (Tos)—supported by experimental data and detailed protocols.

Performance Comparison of Histidine Protecting Groups

The selection of a histidine protecting group is a balancing act between stability during synthesis, suppression of side reactions (especially racemization), and the ease of removal under conditions that do not compromise the integrity of the peptide. The following table summarizes the key performance characteristics of DNP, Trt, Boc, and Tosyl protecting groups.

Protecting GroupSynthesis StrategyStabilityRacemization SuppressionCleavage ConditionsKey AdvantagesNotable Disadvantages
DNP (2,4-Dinitrophenyl) Boc/BzlHigh stability to most reaction and cleavage conditions.[1]Good. The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, mitigating racemization.[1]Thiolysis (e.g., thiophenol, 2-mercaptoethanol).[3]High stability allows for the synthesis of larger peptides and protected fragments.[1]Requires a separate cleavage step before final resin cleavage. Can be partially cleaved by piperidine in Fmoc synthesis.
Trt (Trityl) Fmoc/tBuAcid-labile.Moderate. Does not fully prevent racemization, especially with prolonged activation times.[4][5]Mildly acidic conditions (e.g., TFA in DCM).[6][7]Easy to introduce and cleave under mild acidic conditions compatible with Fmoc strategy.Prone to significant racemization.[4][8] The bulky nature can sometimes hinder coupling reactions.
Boc (tert-Butoxycarbonyl) Fmoc/tBu & Boc/BzlAcid-labile.Good. Reduces the nucleophilicity and basicity of the imidazole ring.[9]Acidolysis (e.g., TFA).[10]Can be used in both Fmoc and Boc strategies. Effectively reduces epimerization.[11]Cleaved simultaneously with the Nα-Boc group in Boc synthesis, limiting its utility to specific positions.[12]
Tos (Tosyl) Boc/BzlStable to mild acids.Good.Strong acid (e.g., HF) or nucleophiles like HOBt.[13][14]Offers a balance of stability and controlled deprotection.[14]Can be labile to HOBt, which is often used as a coupling additive.[13] Released Tos group can modify tryptophan residues.[12]

Experimental Data on Racemization

Racemization of the histidine residue during peptide coupling is a major concern, leading to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. The choice of protecting group plays a crucial role in minimizing this side reaction.

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OHDIC/Oxyma in DMF1.0%[4]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min preactivation)7.8%[5]
Fmoc-His(Boc)-OHCoupling at 50 °C for 10 min0.18%[11]
Fmoc-His(Boc)-OHCoupling at 90 °C for 2 min0.81%[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the successful application of protecting groups in peptide synthesis. Below are representative protocols for the cleavage of DNP, Trt, Boc, and Tosyl protecting groups from the histidine side chain.

Protocol 1: Cleavage of the DNP Group from His(DNP)

This protocol is typically performed before the final cleavage of the peptide from the resin in Boc-SPPS.

Materials:

  • Peptide-resin containing His(Dnp)

  • Dimethylformamide (DMF)

  • Thiophenol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin in DMF (10 mL/g of resin) for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% thiophenol and 20% TEA (or DIPEA) in DMF (v/v/v). Use sufficient volume to swell the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the cleavage solution.

  • Wash the resin thoroughly with DMF (3 x 10 mL/g).

  • Wash the resin with DCM (3 x 10 mL/g).

  • Wash the resin with MeOH (3 x 10 mL/g).

  • Dry the resin under vacuum. The peptide-resin is now ready for the final cleavage from the solid support.

Protocol 2: Cleavage of the Trityl Group from His(Trt)

This protocol is typically part of the final cleavage cocktail in Fmoc-SPPS.

Materials:

  • Peptide-resin containing His(Trt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours. The resin beads may turn a deep yellow color due to the formation of the trityl cation.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Logical Workflow for Selecting a Histidine Protecting Group

The decision-making process for selecting the optimal histidine protecting group depends on several factors, primarily the overall peptide synthesis strategy (Fmoc or Boc) and the specific requirements of the target peptide, such as length and potential for racemization.

Histidine_Protecting_Group_Selection start Start: Synthesizing a Histidine-containing Peptide synthesis_strategy Choose Synthesis Strategy start->synthesis_strategy fmoc_strategy Fmoc/tBu Strategy synthesis_strategy->fmoc_strategy Fmoc boc_strategy Boc/Bzl Strategy synthesis_strategy->boc_strategy Boc fmoc_choice Select His Protecting Group for Fmoc Synthesis fmoc_strategy->fmoc_choice boc_choice Select His Protecting Group for Boc Synthesis boc_strategy->boc_choice his_trt Fmoc-His(Trt)-OH fmoc_choice->his_trt his_boc Fmoc-His(Boc)-OH fmoc_choice->his_boc fmoc_considerations Considerations: - Trt is standard but prone to racemization. - Boc offers better racemization suppression. his_trt->fmoc_considerations his_boc->fmoc_considerations synthesis Proceed with Peptide Synthesis fmoc_considerations->synthesis his_dnp Boc-His(DNP)-OH boc_choice->his_dnp his_tos Boc-His(Tos)-OH boc_choice->his_tos boc_considerations Considerations: - DNP is highly stable, ideal for long peptides. - Tos offers a balance of stability and cleavage. his_dnp->boc_considerations his_tos->boc_considerations boc_considerations->synthesis

Choosing a Histidine Protecting Group

Conclusion

The 2,4-Dinitrophenyl (DNP) protecting group stands out as a robust choice for histidine protection in Boc-based solid-phase peptide synthesis. Its high stability prevents premature deprotection and minimizes side reactions, making it particularly advantageous for the synthesis of long and complex peptides.[1] While its removal requires a dedicated thiolysis step, this orthogonality provides an additional layer of control in the synthetic strategy.

In contrast, the Trityl (Trt) group, commonly used in Fmoc-SPPS, offers milder cleavage conditions but is more susceptible to causing racemization.[4][5] The Boc group as a side-chain protection offers a good compromise by effectively suppressing racemization, though its application in Boc-SPPS is limited.[11][12] The Tosyl (Tos) group provides a balance of stability and cleavage lability but can be sensitive to common coupling additives.[13]

Ultimately, the selection of the most appropriate histidine protecting group is context-dependent. For researchers and drug development professionals engaged in Boc-SPPS, particularly for challenging sequences, the superior stability and racemization suppression offered by the DNP group make it a highly valuable tool in the peptide chemist's arsenal.

References

A Comparative Guide to the Orthogonality of the Dnp Group Versus Acid-Labile Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity. The concept of orthogonality, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern synthetic strategy. This guide provides a detailed comparison of the 2,4-dinitrophenyl (Dnp) protecting group and a selection of common acid-labile protecting groups, including tert-butyloxycarbonyl (Boc), tert-butyl (t-Bu), and trityl (Trt). This analysis, supported by experimental data and protocols, is intended to assist researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.

Introduction to Orthogonal Protection

An orthogonal set of protecting groups is a collection of groups that can be removed in any order with specific reagents and conditions that do not affect the other protecting groups in the set. This allows for the selective deprotection and modification of specific functional groups within a complex molecule, which is crucial for the synthesis of intricate molecular architectures. The Dnp group and acid-labile groups represent two distinct classes of protecting groups with fundamentally different cleavage mechanisms, making them an excellent example of an orthogonal pair.

The Dnp (2,4-Dinitrophenyl) Protecting Group

The Dnp group is typically used to protect the imidazole side chain of histidine, the thiol group of cysteine, and amino groups. Its removal is characteristically achieved under mild, non-acidic conditions through thiolysis.

Acid-Labile Protecting Groups

Acid-labile protecting groups are widely employed for the protection of amines, hydroxyls, and carboxyl groups. Their removal is effected by treatment with an acid, with the lability of the group being tunable by modifying its structure.

  • Boc (tert-Butyloxycarbonyl): One of the most common protecting groups for amines, Boc is readily cleaved by moderate to strong acids such as trifluoroacetic acid (TFA). It is stable to a wide range of other reagents, including bases and nucleophiles.[1][2]

  • t-Bu (tert-Butyl): Used for the protection of hydroxyl and carboxyl groups as tert-butyl ethers and esters, respectively. Similar to Boc, the t-Bu group is removed under acidic conditions.

  • Trt (Trityl): The trityl group is significantly more acid-labile than the Boc group and can often be removed with milder acids like acetic acid or very dilute TFA.[3] This varying lability within the acid-labile class allows for a degree of "quasi-orthogonality" among them.[4]

Comparative Data

The orthogonality of the Dnp group and acid-labile protecting groups stems from their distinct cleavage requirements. The following tables summarize the typical deprotection conditions and the stability of each group to the orthogonal cleavage reagents.

Table 1: Deprotection Conditions for Dnp and Acid-Labile Protecting Groups

Protecting GroupFunctional Group ProtectedTypical Deprotection ReagentsTypical Conditions
Dnp Imidazole (His), Thiol (Cys), Amine (NH2)Thiophenol, 2-MercaptoethanolIn DMF, often with a mild base (e.g., triethylamine)
Boc Amine (NH2)Trifluoroacetic acid (TFA)25-50% TFA in Dichloromethane (DCM)
t-Bu Hydroxyl (OH), Carboxyl (COOH)Trifluoroacetic acid (TFA)25-50% TFA in Dichloromethane (DCM)
Trt Hydroxyl (OH), Amine (NH2), Thiol (SH)Dilute TFA, Acetic Acid, Formic Acid1-5% TFA in DCM, or 80% Acetic Acid

Table 2: Orthogonal Stability of Dnp and Acid-Labile Protecting Groups

Protecting GroupStability to Thiolysis (e.g., Thiophenol/DMF)Stability to Acidolysis (e.g., TFA/DCM)
Dnp LabileGenerally Stable
Boc Stable[1][2]Labile[5]
t-Bu StableLabile
Trt Stable[6][7]Labile[3][8]

Experimental Protocols

The following are representative experimental protocols for the deprotection of the Dnp group and a common acid-labile group, Boc. These protocols can be adapted for various substrates.

Deprotection of His(Dnp)

This protocol is adapted for the removal of the Dnp group from a resin-bound peptide containing a Dnp-protected histidine residue.

Reagents and Materials:

  • Peptide-resin with His(Dnp)

  • Dimethylformamide (DMF)

  • Thiophenol

  • Methanol

  • Diethyl ether

  • Sintered glass funnel

  • Reaction vessel

Procedure:

  • Swell the peptide-resin in a minimal volume of DMF in a suitable reaction vessel.

  • Add a 20-fold molar excess of thiophenol to the resin suspension.

  • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. The reaction can be left overnight.

  • Transfer the resin to a sintered glass funnel.

  • Wash the resin sequentially with DMF, methanol, and diethyl ether.

  • Dry the resin under vacuum.

Deprotection of an N-Boc Group

This is a general procedure for the cleavage of a Boc protecting group from an amine.[9]

Reagents and Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reaction vessel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution (to achieve a 50% TFA concentration).

  • Stir the reaction mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The deprotected amine trifluoroacetate salt can be used directly or neutralized by washing with a mild base.

Visualization of Orthogonal Deprotection Strategy

The following diagrams, generated using the DOT language, illustrate the concept of orthogonal deprotection and a hypothetical workflow.

Orthogonal_Deprotection Protected_Molecule Molecule with Dnp and Boc Groups Dnp_Removed Boc-Protected Molecule Protected_Molecule->Dnp_Removed Thiolysis (e.g., Thiophenol) Boc_Removed Dnp-Protected Molecule Protected_Molecule->Boc_Removed Acidolysis (e.g., TFA) Experimental_Workflow start Start: Di-protected Substrate (Dnp, Boc) decision decision start->decision Choose deprotection process process Remove_Boc 1. Treat with TFA/DCM 2. Workup decision->Remove_Boc Acidic Conditions Remove_Dnp 1. Treat with Thiophenol/DMF 2. Workup decision->Remove_Dnp Thiolytic Conditions result Final Product Intermediate_1 Dnp-protected intermediate Remove_Boc->Intermediate_1 Yields Intermediate_2 Boc-protected intermediate Remove_Dnp->Intermediate_2 Yields Final_Modification_1 Modify at deprotected site Intermediate_1->Final_Modification_1 Further Modification Final_Modification_2 Modify at deprotected site Intermediate_2->Final_Modification_2 Further Modification Final_Deprotection_1 Remove Dnp Final_Modification_1->Final_Deprotection_1 Final_Deprotection_2 Remove Boc Final_Modification_2->Final_Deprotection_2 Final_Deprotection_1->result Final_Deprotection_2->result

References

A Comparative Guide to Histidine Protection: Fmoc-His(Dnp)-OH vs. Boc-His(Dnp)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing histidine presents a significant challenge due to the unique chemical properties of its imidazole side chain. The nucleophilic and basic nature of the imidazole ring can lead to undesirable side reactions, most notably racemization, during peptide bond formation. Protecting the imidazole nitrogen is therefore critical for synthesizing high-purity peptides. Among the various protecting groups developed, the 2,4-dinitrophenyl (Dnp) group has been historically significant. This guide provides an objective, data-supported comparison between two Dnp-protected histidine derivatives: Fmoc-His(Dnp)-OH for Fmoc/tBu-based solid-phase peptide synthesis (SPPS) and Boc-His(Dnp)-OH for Boc/Bzl-based SPPS.

Chemical Structures and Strategic Overview

The fundamental difference between the two derivatives lies in the N-α-protecting group, which dictates the entire synthesis strategy. The tert-butyloxycarbonyl (Boc) group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) for its removal, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine. The Dnp group on the imidazole side chain is designed to be stable to these respective conditions but removable via thiolysis.

Chemical_Structures cluster_boc Boc-His(Dnp)-OH cluster_fmoc Fmoc-His(Dnp)-OH Boc Boc Group (Acid-Labile) His_Boc Histidine Boc->His_Boc N-α DNP_Boc DNP Group (Thiolysis) His_Boc->DNP_Boc Side-chain (Im) OH_Boc Carboxyl Group His_Boc->OH_Boc C-terminus Fmoc Fmoc Group (Base-Labile) His_Fmoc Histidine Fmoc->His_Fmoc N-α DNP_Fmoc DNP Group (Thiolysis) His_Fmoc->DNP_Fmoc Side-chain (Im) OH_Fmoc Carboxyl Group His_Fmoc->OH_Fmoc C-terminus

Fig 1. Logical representation of Boc-His(Dnp)-OH and Fmoc-His(Dnp)-OH structures.

Performance and Compatibility Comparison

The choice between Fmoc and Boc strategies has significant implications for the stability and effectiveness of the Dnp protecting group. While the electron-withdrawing nature of the Dnp group effectively suppresses racemization in both methodologies, its chemical stability is not compatible with the standard Fmoc deprotection protocol.[1][2]

ParameterBoc-His(Dnp)-OHFmoc-His(Dnp)-OH
N-α-Deprotection Strong Acid (e.g., 50% TFA in DCM)[3]Base (e.g., 20% Piperidine in DMF)[4]
Side-Chain (Dnp) Stability High. Stable to repeated TFA treatments required for Boc removal.[2][5]Very Low. The Dnp group is labile to the piperidine used for Fmoc removal.[1]
Key Side Reaction Minimal risk of premature Dnp cleavage.Premature Dnp Cleavage. One study reported 84% cleavage of the Dnp group after a single 30-minute treatment with 20% piperidine in DMF.[1]
Racemization Control Excellent. The Dnp group effectively suppresses the basicity of the imidazole ring, mitigating racemization during activation.[2]Good (Theoretically). The Dnp group itself prevents racemization, but its premature removal exposes the unprotected imidazole to subsequent coupling steps, re-introducing the risk.
Side-Chain (Dnp) Removal Thiolysis (e.g., 20% Thiophenol in DMF) prior to final resin cleavage.[1][6]Thiolysis (e.g., Thiophenol), but premature cleavage during synthesis makes this step complex and often unnecessary.[1]
Overall Suitability Well-suited. A standard and reliable choice for incorporating histidine in Boc-SPPS.[2][6]Not Recommended. The instability of the Dnp group in piperidine makes this derivative unsuitable for routine Fmoc-SPPS, especially for peptides requiring multiple coupling cycles after the histidine residue.[1]

Experimental Protocols and Methodologies

The following sections detail generalized protocols for the incorporation of a His(Dnp) residue in both Boc and Fmoc-based SPPS. The workflow diagram below illustrates the key differences.

SPPS_Workflow cluster_cycle Peptide Elongation Cycle start Resin Support attach 1. Attach First Amino Acid start->attach deprotect_choice 2. N-α-Deprotection attach->deprotect_choice boc_deprotect Boc Removal (50% TFA / DCM) deprotect_choice->boc_deprotect Boc Strategy fmoc_deprotect Fmoc Removal (20% Piperidine / DMF) WARNING: Cleaves Dnp group deprotect_choice->fmoc_deprotect Fmoc Strategy wash_neut 3. Wash & Neutralize (Boc only) boc_deprotect->wash_neut couple 4. Couple Next Amino Acid (e.g., HBTU/DIEA) fmoc_deprotect->couple wash_neut->couple wash_final 5. Final Wash couple->wash_final repeat Repeat Cycle wash_final->repeat repeat->deprotect_choice dnp_removal 6. On-Resin DNP Removal (Thiophenol / DMF) (Required for Boc Strategy) repeat->dnp_removal cleavage 7. Final Cleavage from Resin (e.g., HF for Boc; TFA Cocktail for Fmoc) dnp_removal->cleavage peptide Purified Peptide cleavage->peptide

Fig 2. Comparative workflow for SPPS using Boc and Fmoc strategies with His(Dnp).
Protocol 1: Boc-SPPS using Boc-His(Dnp)-OH

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard resin like MBHA or PAM.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1 minute (pre-wash).

    • Treat the resin with fresh 50% TFA in DCM for 20-30 minutes to ensure complete Boc group removal.[3]

    • Wash the resin with DCM (3x) and isopropanol (IPA) (2x).

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Treat the resin with 5% diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat three times to neutralize the TFA salt.[1]

    • Wash the resin with DCM (3x).

  • Coupling of Boc-His(Dnp)-OH:

    • In a separate vessel, dissolve Boc-His(Dnp)-OH (3-4 eq.), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

    • Add DIEA (6-8 eq.) to the activation mixture and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Return to Step 2 for the next amino acid.

  • On-Resin Dnp Group Removal (Pre-Cleavage):

    • After the full peptide sequence is assembled, swell the peptide-resin in DMF (10 mL/g resin).[6]

    • Add thiophenol (2 mL/g resin) and triethylamine (2 mL/g resin).[6]

    • Shake the mixture at room temperature for 90 minutes.[6]

    • Filter and wash the resin thoroughly with DMF (2x), DCM (2x), and Methanol (2x).[6]

    • Dry the resin under vacuum.

  • Final Cleavage: Cleave the peptide from the resin using a strong acid cocktail appropriate for the Boc/Bzl strategy (e.g., HF with scavengers).

Protocol 2: Analysis of Fmoc-SPPS using Fmoc-His(Dnp)-OH (Demonstration of Instability)

This protocol highlights the critical flaw of this derivative. It is not a recommended procedure for synthesis but serves to illustrate the chemical incompatibility.

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide) in DMF for 30 minutes.

  • Fmoc Deprotection (Previous Residue):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with fresh solution for 15 minutes.

    • Wash the resin with DMF (5x) and IPA (3x).

  • Coupling of Fmoc-His(Dnp)-OH:

    • Perform coupling as described in Protocol 1, Step 4, using Fmoc-His(Dnp)-OH and appropriate activators (e.g., HATU/DIEA).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (His Residue) and Concurrent Dnp Cleavage:

    • Treat the resin with 20% piperidine in DMF for 30 minutes.

    • Side Reaction: During this step, significant cleavage of the Dnp group from the histidine side chain will occur. Experimental data shows this can be as high as 84%.[1]

    • The resulting free imidazole is now susceptible to side reactions (e.g., acylation) in subsequent coupling steps.

  • Final Cleavage: After synthesis, cleave the peptide from the resin using a TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Analysis of the crude product will likely show a primary peak corresponding to the peptide without the Dnp group and potentially other side products.

Conclusion and Recommendations

The selection of a protecting group strategy is paramount for the successful synthesis of histidine-containing peptides.

  • Boc-His(Dnp)-OH is a robust and reliable building block for use in Boc-based SPPS . The Dnp group provides excellent protection against racemization and is stable to the acidic conditions used for N-α-deprotection. Its removal requires a dedicated thiolysis step before final cleavage, adding a step to the workflow but ensuring the integrity of the histidine residue throughout the synthesis.

  • Fmoc-His(Dnp)-OH is not recommended for standard Fmoc-based SPPS . The critical instability of the Dnp protecting group to the standard piperidine treatment used for Fmoc removal leads to premature deprotection of the imidazole side chain.[1] This unintended cleavage compromises the synthesis by exposing the reactive imidazole to subsequent coupling steps, negating the primary purpose of the side-chain protection.

For researchers utilizing the more common Fmoc/tBu strategy, alternative histidine derivatives such as Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH are the industry standard. These alternatives offer superior orthogonality and prevent the side reactions that make Fmoc-His(Dnp)-OH an unsuitable choice.

References

Spectroscopic Analysis for Dnp Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in peptide synthesis and other applications utilizing dinitrophenyl (Dnp) as a protecting group, its efficient removal and subsequent confirmation are critical steps. This guide provides an objective comparison of various spectroscopic and alternative methods to verify the successful cleavage of the Dnp group, supported by experimental data and detailed protocols.

Quantitative Comparison of Analytical Methods

The selection of an appropriate analytical technique for confirming Dnp removal depends on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired speed of analysis. The following table summarizes the key performance indicators of common spectroscopic and chromatographic methods.

MethodPrincipleSensitivitySpeedCostKey AdvantagesKey Disadvantages
UV-Vis Spectroscopy Measures the absorbance of light by the Dnp group.ModerateFastLowSimple, rapid, and inexpensive for routine monitoring.Low specificity; susceptible to interference from other UV-active compounds.
NMR Spectroscopy Detects the disappearance of characteristic Dnp proton or carbon signals.Moderate to HighModerateHighProvides detailed structural information, confirming removal at a molecular level.Lower throughput; requires more concentrated samples and expensive equipment.
Mass Spectrometry (MS) Confirms the absence of the Dnp group by analyzing the mass-to-charge ratio of the molecule.HighFast to ModerateHighHighly sensitive and specific; can be used for complex mixtures.Can be destructive to the sample; instrumentation is costly.
FTIR Spectroscopy Monitors the disappearance of vibrational bands associated with the nitro groups of the Dnp moiety.Low to ModerateFastModerateNon-destructive and relatively fast.Lower sensitivity compared to other methods; spectral interpretation can be complex.
Thin-Layer Chromatography (TLC) Separates the Dnp-protected and deprotected compounds based on polarity.ModerateFastVery LowSimple, rapid, and cost-effective for qualitative assessment.Primarily qualitative; less precise than other methods.

Detailed Experimental Protocols

UV-Vis Spectroscopy

This method relies on the strong UV absorbance of the dinitrophenyl group. The disappearance of this absorbance is a clear indicator of its removal.

Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the Dnp-protected starting material in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration. Prepare a sample of the reaction mixture after the deprotection step, ensuring it is diluted to a concentration within the linear range of the spectrophotometer.

  • Instrument Setup: Set the UV-Vis spectrophotometer to scan a wavelength range that includes the characteristic absorbance maximum (λmax) of the Dnp group (typically around 330-360 nm).

  • Data Acquisition: Record the UV-Vis spectrum of the Dnp-protected starting material to identify its λmax and absorbance. After the deprotection reaction, record the spectrum of the reaction mixture.

  • Analysis: Compare the spectra. Successful Dnp removal is indicated by the significant decrease or complete disappearance of the absorbance peak corresponding to the Dnp group.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous confirmation of Dnp removal by monitoring the disappearance of specific signals from the Dnp group in the proton (¹H) or carbon (¹³C) NMR spectrum.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dried sample (both before and after the deprotection reaction) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrument Setup: Tune the NMR spectrometer for the desired nucleus (¹H or ¹³C).

  • Data Acquisition: Acquire the NMR spectrum for both the Dnp-protected starting material and the final product after deprotection.

  • Analysis: In the ¹H NMR spectrum, the aromatic protons of the Dnp group typically appear as distinct multiplets in the downfield region (around 7.5-9.0 ppm). In the ¹³C NMR spectrum, characteristic signals for the aromatic carbons of the Dnp group will be present. The absence of these specific signals in the spectrum of the final product confirms the successful removal of the Dnp group.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique that confirms Dnp removal by detecting the mass-to-charge ratio (m/z) of the deprotected molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (before and after deprotection) in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Instrument Setup: Calibrate the mass spectrometer and set the appropriate ionization mode (e.g., Electrospray Ionization - ESI) and mass range.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Analysis: Compare the mass spectrum of the starting material with that of the reaction product. The spectrum of the starting material will show a peak corresponding to the molecular weight of the Dnp-protected compound. Successful deprotection is confirmed by the appearance of a new peak corresponding to the molecular weight of the product without the Dnp group (a mass difference of approximately 167 Da). One study demonstrated 84% cleavage of the Dnp group using mass spectrometry and HPLC.[1]

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic vibrational frequencies of the nitro groups (NO₂) present in the Dnp moiety.

Protocol:

  • Sample Preparation: Prepare a sample of the dried material (before and after deprotection) as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples.

  • Instrument Setup: Set the FTIR spectrometer to scan the mid-infrared region (typically 4000-400 cm⁻¹).

  • Data Acquisition: Record the FTIR spectrum of the Dnp-protected starting material and the final product.

  • Analysis: The FTIR spectrum of the Dnp-protected compound will show strong characteristic absorption bands for the symmetric and asymmetric stretching of the nitro groups, typically in the regions of 1520-1560 cm⁻¹ and 1340-1350 cm⁻¹. The disappearance or significant reduction of these bands in the spectrum of the final product indicates successful Dnp removal.

Alternative Methods

For rapid and qualitative assessment, non-spectroscopic methods can be employed.

Thin-Layer Chromatography (TLC)

TLC is a simple and inexpensive method to visually track the progress of the deprotection reaction.

Protocol:

  • Plate Preparation: Spot the Dnp-protected starting material, the reaction mixture at different time points, and the final product onto a TLC plate (e.g., silica gel).

  • Development: Develop the TLC plate using an appropriate solvent system that provides good separation between the starting material and the product.

  • Visualization: The Dnp-protected compound is typically a colored (yellow/orange) spot, making it easily visible. The deprotected product will have a different retention factor (Rf) and may require visualization under a UV lamp or by staining.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress and completion of the reaction.

Visualizations

DNP_Removal_Workflow start Dnp-Protected Compound deprotection Deprotection Reaction (e.g., Thiolysis) start->deprotection analysis Spectroscopic/Alternative Analysis deprotection->analysis uv_vis UV-Vis Spectroscopy analysis->uv_vis Monitor Absorbance nmr NMR Spectroscopy analysis->nmr Check for Dnp Signals ms Mass Spectrometry analysis->ms Confirm Mass Change ftir FTIR Spectroscopy analysis->ftir Observe Nitro Group Disappearance tlc Thin-Layer Chromatography analysis->tlc Check for New Spot complete Dnp Removal Confirmed uv_vis->complete incomplete Incomplete Removal uv_vis->incomplete nmr->complete nmr->incomplete ms->complete ms->incomplete ftir->complete ftir->incomplete tlc->complete tlc->incomplete Method_Selection_Flowchart start Need to Confirm Dnp Removal? qualitative Qualitative or Quantitative? start->qualitative tlc Use Thin-Layer Chromatography qualitative->tlc Qualitative quantitative Quantitative Analysis qualitative->quantitative Quantitative sensitivity High Sensitivity Required? quantitative->sensitivity ms Use Mass Spectrometry sensitivity->ms Yes structural Detailed Structural Information Needed? sensitivity->structural No nmr Use NMR Spectroscopy structural->nmr Yes routine Routine Monitoring? structural->routine No uv_vis Use UV-Vis Spectroscopy routine->uv_vis Yes ftir Use FTIR Spectroscopy routine->ftir Alternative

References

A Comparative Guide to Purity Analysis of Peptides Synthesized with Boc-D-His(DNP)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the purity of the final peptide product is paramount. The choice of protecting groups for reactive amino acid side chains, particularly for histidine, significantly impacts the impurity profile of the synthesized peptide. This guide provides a comprehensive comparison of purity analysis for peptides synthesized using Nα-Boc-D-histidine(τ-2,4-dinitrophenyl)-OH (Boc-D-His(DNP)-OH) versus other common histidine protection strategies. We present supporting experimental data, detailed analytical protocols, and visualizations to aid in making informed decisions for your peptide synthesis projects.

Introduction to Histidine Protection in Boc-SPPS

The imidazole side chain of histidine presents unique challenges during SPPS. Its nucleophilic nature can lead to side reactions, including racemization and acylation of the imidazole ring, compromising the purity and integrity of the target peptide.[1][2] To mitigate these issues, the imidazole group is typically protected. In Boc-based SPPS, common protecting groups for histidine include 2,4-dinitrophenyl (DNP), tosyl (Tos), and benzyloxymethyl (Bom).[3]

This compound is a widely used building block where the DNP group effectively suppresses the basicity of the imidazole ring, thereby preventing many side reactions.[1] The DNP group is stable under the acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid - TFA) and is typically removed by thiolysis prior to the final cleavage of the peptide from the resin.[4]

Comparison of Histidine Protecting Groups: Purity and Performance

The choice of histidine protecting group directly influences the potential for side reactions and, consequently, the purity of the crude peptide. While direct, side-by-side quantitative comparisons in a single study are not always available, the literature provides insights into the advantages and disadvantages of each.

Protecting GroupKey AdvantagesPotential Disadvantages & Common ImpuritiesTypical Purity Profile
DNP (dinitrophenyl) - Stable to TFA used in Boc deprotection. - Effectively prevents racemization and side-chain acylation.[1]- Requires a separate deprotection step using thiols (e.g., thiophenol), which can be harsh. - Incomplete DNP removal can lead to DNP-adduct impurities. - DNP cleavage byproducts are highly colored, which can complicate purification.[4] - Potential for premature cleavage under certain conditions (e.g., piperidine in mixed Boc/Fmoc strategies).High purity achievable after careful deprotection and purification. Impurities often related to the deprotection step.
Tos (tosyl) - Can be cleaved under milder acidic conditions than DNP.[3]- Susceptible to cleavage by HOBt, which is often used in coupling reactions, leading to unprotected histidine and subsequent side reactions.[3] - Potential for sulfonylation of other residues.Purity can be variable depending on the coupling conditions and the peptide sequence.
Bom (benzyloxymethyl) - Stable to TFA. - Generally provides good protection against racemization.- Removal requires strong acid (e.g., HF), which can be harsh on the peptide. - Can introduce formaldehyde-related byproducts during cleavage.Good purity is often achieved, but cleavage conditions need to be optimized to minimize side reactions.

Table 1: Comparison of Common Histidine Protecting Groups in Boc-SPPS.

Impurity Profile of Peptides Synthesized with this compound

The use of this compound can lead to a specific set of impurities that must be identified and quantified.

Impurity TypeDescriptionAnalytical Detection
DNP-Adducts Peptides where the DNP group has not been completely removed from the histidine side chain.HPLC (appears as a more hydrophobic peak), Mass Spectrometry (mass increase of 166 Da).
Deletion Peptides Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.HPLC (typically elute earlier), Mass Spectrometry (corresponding mass decrease).
Truncated Peptides Peptide chains that have been prematurely terminated.HPLC, Mass Spectrometry.
Racemized Peptides Peptides containing the L-isomer of histidine at the intended D-histidine position due to epimerization during activation.Chiral HPLC, Mass Spectrometry (indistinguishable by mass alone).
Byproducts from Deprotection Residual thiophenol or its derivatives from the DNP cleavage step.HPLC (often have strong UV absorbance).

Table 2: Common Impurities in Peptides Synthesized with this compound.

Experimental Protocols

Accurate purity analysis relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides.[5][6]

Objective: To separate the target peptide from impurities based on hydrophobicity.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Peptide sample dissolved in Solvent A or a suitable solvent.

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.

  • Injection: Inject 10-20 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity of the target peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Dissolve Dissolve Peptide (1 mg/mL in 0.1% TFA/H2O) Filter Filter Sample (0.45 µm) Dissolve->Filter Equilibrate Column Equilibration (C18, 95% A) Filter->Equilibrate Inject Inject Sample (10-20 µL) Equilibrate->Inject Gradient Gradient Elution (5-65% B over 30 min) Inject->Gradient Detect UV Detection (214 nm, 280 nm) Gradient->Detect Integrate Integrate Peak Areas Detect->Integrate Purity Calculate % Purity Integrate->Purity

Caption: RP-HPLC workflow for peptide purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of the target peptide and its impurities.[7][8]

Objective: To confirm the molecular weight of the target peptide and identify impurities based on their mass-to-charge ratio (m/z).

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF or ESI-Ion Trap).

  • C18 reversed-phase column.

Reagents:

  • Solvent A: 0.1% (v/v) Formic acid in LC-MS grade water.

  • Solvent B: 0.1% (v/v) Formic acid in LC-MS grade acetonitrile.

  • Peptide sample dissolved in Solvent A.

Procedure:

  • Sample Preparation: Prepare the peptide sample as described for RP-HPLC, but using formic acid-based solvents.

  • LC Separation: Perform chromatographic separation using a gradient similar to the HPLC protocol.

  • Mass Spectrometry:

    • Set the mass spectrometer to positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 300-2000 m/z).

    • If the instrument has tandem MS capabilities (MS/MS), perform fragmentation of the major peaks to confirm the peptide sequence and locate modifications.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the eluting species.

    • Compare the observed masses with the theoretical masses of the target peptide and potential impurities.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Gradient Gradient Elution (Formic Acid Mobile Phase) Ionization Electrospray Ionization (Positive Mode) LC_Gradient->Ionization Full_Scan Full Scan MS (m/z 300-2000) Ionization->Full_Scan MSMS Tandem MS (MS/MS) (Fragmentation) Full_Scan->MSMS Deconvolution Deconvolute Spectra Full_Scan->Deconvolution Sequence_Confirm Confirm Sequence (MS/MS) MSMS->Sequence_Confirm Mass_ID Identify Masses Deconvolution->Mass_ID

Caption: LC-MS workflow for peptide identification.

Conclusion

The use of this compound in peptide synthesis offers robust protection of the histidine side chain, effectively minimizing racemization and other side reactions during chain elongation. However, the additional deprotection step required for the DNP group introduces a critical stage where impurities can be generated. A thorough purity analysis using a combination of RP-HPLC for quantification and LC-MS for identification is essential to ensure the quality of the final peptide product. By understanding the potential impurity profile and employing rigorous analytical methods, researchers can confidently utilize this compound to synthesize high-purity peptides for their research and development needs. When comparing with other protecting groups like Tos and Bom, the choice ultimately depends on the specific peptide sequence, the desired cleavage conditions, and the purification strategy.

References

A Researcher's Guide to Histidine Protection Strategies in Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a protecting group for the imidazole side chain of histidine is a critical decision that significantly impacts yield, purity, and overall cost. This guide provides an objective comparison of common histidine protection strategies, supported by experimental data, to aid in the selection of the most appropriate approach for your specific needs.

The unique chemical properties of histidine's imidazole side chain present a double-edged sword in solid-phase peptide synthesis (SPPS). While essential for the biological activity of many peptides, its nucleophilicity and basicity can lead to undesirable side reactions, most notably racemization, during the coupling process. The selection of an appropriate side-chain protecting group is therefore paramount to mitigate these risks and ensure the efficient synthesis of the target peptide. This guide focuses on the most widely used Fmoc-based strategies, comparing the performance of trityl (Trt), tert-butyloxycarbonyl (Boc), and other protecting groups.

Performance Comparison of Histidine Protecting Groups

The ideal histidine protecting group should effectively prevent side reactions, minimize racemization, be stable throughout the synthesis, and be readily removable during the final cleavage step without damaging the peptide. The following tables summarize the key performance indicators of the most common commercially available Fmoc-histidine derivatives.

Table 1: Racemization of Protected Histidine Derivatives

Histidine is particularly susceptible to racemization (epimerization) during activation for coupling, leading to the formation of the D-isomer which can be difficult to separate from the desired L-isomer and can dramatically alter the biological activity of the peptide. The choice of protecting group has a profound impact on the extent of this side reaction.

Protecting GroupCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH 50 °C, 10 min6.8[1]
90 °C, 2 min>16[1]
Fmoc-His(Boc)-OH 50 °C, 10 min0.18 [1]
90 °C, 2 min0.81 [1]
Fmoc-His(π-Mbom)-OH 50 °C, 10 minSimilar to Fmoc-His(Boc)-OH[1]

Key Finding: The use of Fmoc-His(Boc)-OH significantly reduces racemization compared to the more traditional Fmoc-His(Trt)-OH, especially at elevated temperatures often employed in microwave-assisted peptide synthesis to overcome difficult couplings.[1] Fmoc-His(π-Mbom)-OH also offers excellent suppression of racemization.[1]

Table 2: Cost Comparison of Protected Histidine Derivatives

The cost of protected amino acids is a significant factor in the overall expense of peptide synthesis, particularly for large-scale production.

DerivativeSupplier 1 (Price per gram)Supplier 2 (Price per gram)Supplier 3 (Price per gram)
Fmoc-His(Trt)-OH ~$7.94 (£6.12/g for 25g)~
6.13(6.13 (6.13(
153.16/25g)
~$5.20 (€130/25g)
Fmoc-His(Boc)-OH ~
11.80(11.80 (11.80(
295/25g)
No price availableNo price available
Fmoc-His(π-Mbom)-OH ~$419.77/g~$78.10/g (CHF 78.10/g)~$72.31/g

Note: Prices are approximate and subject to change. They are based on catalog prices for research quantities and may vary significantly with bulk purchases and from different suppliers.

Analysis: Fmoc-His(Trt)-OH is generally the most economical option. While Fmoc-His(Boc)-OH is more expensive than the trityl-protected version, it is considerably more affordable than π-Mbom and other specialized derivatives. The higher initial cost of Fmoc-His(Boc)-OH may be offset by improved purity and reduced downstream purification costs.

Experimental Protocols

The following are generalized protocols for the coupling of different protected histidine derivatives in Fmoc-based solid-phase peptide synthesis. It is crucial to optimize these protocols for each specific peptide sequence.

General SPPS Deprotection and Coupling Cycle

Figure 1. General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Coupling Protocol for Fmoc-His(Trt)-OH
  • Amino Acid Activation: Pre-activate 4 equivalents of Fmoc-His(Trt)-OH with 3.9 equivalents of a coupling reagent (e.g., HBTU/HATU) and 8 equivalents of a base (e.g., DIPEA/NMM) in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the time can be extended or the temperature increased, but be mindful of the increased risk of racemization.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Coupling Protocol for Fmoc-His(Boc)-OH

The coupling protocol for Fmoc-His(Boc)-OH is similar to that of Fmoc-His(Trt)-OH. However, due to its higher stability against racemization, more forcing conditions can be applied if necessary.

  • Amino Acid Activation: Pre-activate 4 equivalents of Fmoc-His(Boc)-OH with 3.9 equivalents of a coupling reagent and 8 equivalents of a base in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction Conditions: Coupling can be performed at room temperature for 1-2 hours or at elevated temperatures (e.g., 50-75°C) for shorter periods (e.g., 10-30 minutes) to drive the reaction to completion with a significantly lower risk of epimerization compared to Fmoc-His(Trt)-OH.[1]

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of cleavage cocktail depends on the specific amino acids in the peptide sequence.

  • For peptides containing His(Trt): A common cleavage cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The trityl cation released during cleavage is a strong electrophile and requires efficient scavenging to prevent re-attachment to sensitive residues like tryptophan.

  • For peptides containing His(Boc): The Boc group is also cleaved by TFA. A standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient. The tert-butyl cation generated is effectively scavenged by TIS.

Cost-Benefit Analysis: A Logical Framework

The decision of which histidine protecting group to use involves a trade-off between the upfront cost of the reagent and the downstream costs associated with yield, purity, and purification.

Cost_Benefit_Analysis cluster_0 Protection Strategy cluster_1 Factors cluster_2 Outcome Fmoc-His(Trt)-OH Fmoc-His(Trt)-OH Cost Reagent Cost Fmoc-His(Trt)-OH->Cost Low Racemization Racemization Risk Fmoc-His(Trt)-OH->Racemization High Fmoc-His(Boc)-OH Fmoc-His(Boc)-OH Fmoc-His(Boc)-OH->Cost Medium Fmoc-His(Boc)-OH->Racemization Low Fmoc-His(pi-Mbom)-OH Fmoc-His(pi-Mbom)-OH Fmoc-His(pi-Mbom)-OH->Cost High Fmoc-His(pi-Mbom)-OH->Racemization Very Low Overall_Cost Overall Synthesis Cost Cost->Overall_Cost Purity Crude Peptide Purity Racemization->Purity Inversely Proportional Purification Purification Effort & Cost Purity->Purification Inversely Proportional Purification->Overall_Cost

Figure 2. Logical relationship of factors in the cost-benefit analysis of histidine protection strategies.

  • Fmoc-His(Trt)-OH: This is the most cost-effective option in terms of initial reagent purchase. However, the high risk of racemization, especially under forcing conditions, can lead to lower yields of the desired product and significantly increase the time and cost of downstream HPLC purification. This strategy is best suited for simple peptides where the histidine coupling is not problematic and high-purity is not the primary driver.

  • Fmoc-His(Boc)-OH: The intermediate cost of this derivative is justified by the substantial reduction in racemization.[1] This leads to higher crude purity, which can drastically reduce the effort and cost of purification. For complex peptides, sequences prone to aggregation, or when high-temperature synthesis is employed, the use of Fmoc-His(Boc)-OH can lead to a lower overall synthesis cost and a higher probability of success.

  • Fmoc-His(π-Mbom)-OH and other specialized derivatives: These reagents offer the highest level of protection against racemization but come at a significantly higher cost. Their use is typically reserved for the synthesis of peptides where even trace amounts of the D-isomer are unacceptable, such as in the development of therapeutic peptides where immunogenicity is a major concern.

Conclusion and Recommendations

The choice of a histidine protecting group is a strategic decision that should be made based on a careful consideration of the peptide sequence, the synthesis methodology, the required purity of the final product, and the overall budget.

  • For routine, non-challenging peptide synthesis where cost is a primary concern, Fmoc-His(Trt)-OH may be a suitable choice, provided that coupling conditions are carefully controlled to minimize racemization.

  • For the synthesis of complex peptides, those requiring elevated temperatures for coupling, or when high purity is essential , Fmoc-His(Boc)-OH offers a compelling balance of cost and performance, significantly mitigating the risk of racemization and potentially lowering overall project costs.

  • For pharmaceutical applications and the synthesis of peptides where absolute stereochemical integrity is paramount , the use of premium protecting groups like Fmoc-His(π-Mbom)-OH is warranted despite their higher cost.

By understanding the trade-offs outlined in this guide, researchers can make informed decisions to optimize their peptide synthesis workflows, leading to higher quality products and more efficient use of resources.

References

A Comparative Guide to Peptide Synthesis Utilizing Boc-D-His(dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine residues presents unique challenges due to the imidazole side chain's propensity for racemization and other side reactions. The choice of protecting group for the histidine side chain is therefore a critical parameter in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive literature review and comparison of peptides synthesized using Nα-Boc-D-His(im-Dnp)-OH, evaluating its performance against other common histidine-protecting strategies in Boc-based synthesis.

The use of the dinitrophenyl (Dnp) group to protect the imidazole side chain of histidine is a well-established strategy in Boc/Bzl solid-phase peptide synthesis.[1][2][3][4] The electron-withdrawing nature of the Dnp group effectively suppresses the basicity of the imidazole ring, thereby minimizing the risk of side reactions and significantly reducing racemization, a major concern during the coupling of histidine residues.[2][5]

Performance Comparison of Histidine Protecting Groups in Boc-SPPS

While direct quantitative comparisons of different histidine protecting groups in the synthesis of a single peptide are scarce in the literature, a qualitative and inferred quantitative comparison can be made based on their known chemical properties and reported outcomes in various syntheses. The most common alternatives to the Dnp group in Boc-SPPS are the tosyl (Tos) and benzyloxymethyl (Bom) groups.

Protecting GroupKey CharacteristicsAdvantagesDisadvantages
Dinitrophenyl (Dnp) Stable to acidic conditions (TFA) used for Boc deprotection.[4] Requires a separate deprotection step using thiolysis (e.g., thiophenol).[4]Excellent suppression of racemization.[2][5] High stability allows for the synthesis of longer peptides.[3] Orthogonal to the Boc group.Requires an additional deprotection step which can add time and complexity to the synthesis.[3] Thiophenol has an unpleasant odor and requires careful handling.
Tosyl (Tos) Acid-labile and can be cleaved with strong acids like HF, often concurrently with cleavage from the resin.[2]Does not require a separate deprotection step, simplifying the overall workflow.Susceptible to premature cleavage by reagents like 1-hydroxybenzotriazole (HOBt), which is often used as a coupling additive.[6] This can lead to side reactions and impurities.
Benzyloxymethyl (Bom) Cleaved under strong acidic conditions (e.g., HF).Highly effective at suppressing racemization.[3]More expensive compared to other protecting groups.[3] Can be prone to side reactions during cleavage.[7]

Experimental Protocols

Below are detailed, representative experimental protocols for the incorporation of a histidine residue using Boc-D-His(dnp)-OH in manual solid-phase peptide synthesis, including the specific step for Dnp group removal.

General Boc-SPPS Cycle for Amino Acid Coupling

This protocol outlines a standard cycle for adding an amino acid during Boc-SPPS on a 0.1 mmol scale.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (5 mL) to the resin.

    • Agitate for 2 minutes.

    • Drain the TFA/DCM solution.

    • Add a fresh solution of 50% TFA in DCM (5 mL).

    • Agitate for 20 minutes.

    • Drain the TFA/DCM solution.

  • Washing: Wash the resin with DCM (3 x 5 mL), isopropanol (IPA, 2 x 5 mL), and DCM (3 x 5 mL).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM (5 mL).

    • Agitate for 2 minutes.

    • Drain the DIEA/DCM solution.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DCM (5 x 5 mL).

  • Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (0.4 mmol) and HOBt (0.4 mmol) in N,N-dimethylformamide (DMF, 2 mL).

    • Add N,N'-diisopropylcarbodiimide (DIC, 0.4 mmol) and allow to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Deprotection of the Dnp Group from Histidine

This step is performed after the full peptide sequence has been assembled and before the final cleavage from the resin.

  • Resin Swelling: Swell the peptide-resin in DMF (5 mL) for 30 minutes.

  • Thiolysis:

    • Drain the DMF.

    • Add a solution of 20% thiophenol and 10% DIEA in DMF (5 mL).

    • Agitate for 1-2 hours at room temperature.

    • Drain the deprotection solution.

    • Repeat the thiolysis step.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Case Study: Gonadotropin-Releasing Hormone (GnRH)

Gonadotropin-releasing hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is a prime example of a biologically significant peptide where the stereochemical integrity of the histidine residue is crucial for its function. The synthesis of GnRH and its analogues often employs Boc-SPPS, and the use of this compound would be a suitable strategy to ensure minimal racemization at the histidine position.

GnRH Receptor Signaling Pathway

Upon binding to its G-protein coupled receptor (GnRHR) on pituitary gonadotropes, GnRH initiates a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8][9]

GnRH_Signaling_Pathway GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Gq11 Gαq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Secretion Gonadotropin Secretion Ca2->Secretion triggers MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade activates Gene_Expression Gene Expression (LH & FSH synthesis) MAPK_Cascade->Gene_Expression

Caption: GnRH Receptor Signaling Pathway

Conclusion

The selection of a protecting group for the histidine side chain in Boc-SPPS is a critical decision that can significantly impact the purity and yield of the final peptide. This compound offers a robust and reliable method for introducing histidine residues while minimizing the risk of racemization. Although it necessitates an additional deprotection step, the enhanced purity of the crude peptide can simplify downstream purification processes, making it a highly advantageous choice for the synthesis of complex or lengthy histidine-containing peptides. For peptides where the stereochemical integrity of histidine is paramount for biological activity, such as GnRH and its analogues, the use of the Dnp protecting group is a superior strategy compared to more labile alternatives like the Tos group. The higher cost and potential for cleavage-related side reactions associated with the Bom group also position the Dnp group as a favorable option in many synthetic campaigns.

References

Safety Operating Guide

Proper Disposal of Boc-D-his(dnp)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Boc-D-his(dnp)-OH, a chemical reagent used in peptide synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.

This compound, a dinitrophenyl (DNP) containing compound, is classified as a flammable solid and presents significant health and safety risks if not handled and disposed of correctly.[1][2] The dinitrophenyl group is acutely toxic and can be explosive under certain conditions, particularly when dry.[1][3] This guide outlines the necessary steps for the safe handling and disposal of this substance.

Hazard Identification and Safety Data

A summary of the key hazard information for this compound is presented in the table below. This information is compiled from various safety data sheets and toxicology reports.

Hazard CategoryDescriptionGHS PictogramsUN NumberHazard ClassPacking Group
Flammability Flammable Solid🔥13254.1II
Health Hazards Causes skin irritation. Causes serious eye irritation. Acutely toxic.💀, ❕
Reactivity Can be explosive when dry, heated, or subjected to shock or friction.[1][3]💥

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).[1]

  • Body Protection: A lab coat and closed-toe shoes are required.

  • Respiratory Protection: A dust mask or respirator should be used if there is a risk of inhaling dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Segregation and Labeling:

    • Carefully segregate waste this compound from other chemical waste streams to avoid incompatible mixtures.

    • Place the waste in a clearly labeled, dedicated hazardous waste container. The label should include the full chemical name, "this compound," and all applicable hazard pictograms (flammable, toxic, explosive).

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.

    • Ensure the container is tightly sealed to prevent the material from drying out, which can increase the risk of explosion.[3] If the material appears dry, do not handle it and consult your institution's environmental health and safety (EHS) office immediately.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary method for the ultimate disposal of dinitrophenol compounds is incineration in a facility equipped with an acid scrubber to remove nitrogen oxides.[4]

Emergency Procedures

In the event of a spill or exposure:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is minor, and you are trained to do so, carefully clean it up using appropriate absorbent materials. Avoid creating dust.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • For larger spills, or if the material is dry, evacuate the area and contact your EHS office or emergency services immediately.[5]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste assess_condition Assess Waste Condition start->assess_condition is_dry Is the waste dry? assess_condition->is_dry contact_ehs IMMEDIATE ACTION: Contact EHS/Emergency Services Do Not Handle! is_dry->contact_ehs Yes segregate_waste Segregate into a dedicated, labeled hazardous waste container is_dry->segregate_waste No end End: Proper Disposal contact_ehs->end store_waste Store in a cool, dry, well-ventilated area away from incompatibles segregate_waste->store_waste arrange_pickup Arrange for pickup by a licensed hazardous waste disposal company store_waste->arrange_pickup incineration Professional Incineration arrange_pickup->incineration incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-D-his(dnp)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Boc-D-his(dnp)-OH. Given the presence of the dinitrophenyl (DNP) group, this compound requires stringent safety measures due to its potential hazards, including acute toxicity and flammability. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid. The primary hazard is associated with the dinitrophenyl (DNP) moiety, which in its free form is classified as acutely toxic, very flammable, and potentially explosive when dry.[1] Therefore, handling this compound requires robust personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound.
Eye Protection Chemical splash and impact-rated gogglesTo protect eyes from dust particles and potential splashes.[2]
Hand Protection Nitrile gloves (double-gloving mandatory)To prevent skin contact. Gloves must be changed immediately upon contact with the substance.[1]
Body Protection Lab coat, long pants, and closed-toed shoesTo minimize skin exposure.[1]

Safe Handling and Operational Protocol

All handling of this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area within the fume hood for the procedure.

  • Weighing and Transfer:

    • Use non-sparking tools to handle the compound.[5]

    • Ground and bond containers when transferring the material to prevent static discharge.[2][4]

    • Avoid the formation of dust and aerosols during transfer.[5]

  • In Solution: When dissolving the compound, add it slowly to the solvent to prevent splashing. Be aware that solutions containing DNP may also be combustible or flammable depending on the solvent used.[3]

  • Post-Handling:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[3]

    • Decontaminate the work area within the fume hood.

    • Contaminated clothing should be removed promptly and laundered by trained personnel aware of the hazards.[3]

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • The storage temperature should be between 15-25°C.

  • Store away from heat, sparks, and open flames.[2]

  • It is classified under Storage Class 11: Combustible Solids.

Disposal:

  • DNP waste should be disposed of separately, unless it is part of a chemical mixture.[1]

  • All dry waste contaminated with this compound must be placed in a lined container and treated as P-coded hazardous waste.[1]

  • Dispose of the chemical in suitable, closed containers in accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.

Emergency Procedures

In case of exposure, immediate action is critical.

Table 2: Emergency Response Protocol

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes using an eyewash station. Seek medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Use a safety shower if necessary. Remove contaminated clothing. Seek medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Ingestion DO NOT induce vomiting. If the person is conscious, have them drink water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Remove all sources of ignition. Collect the spilled material using spark-proof tools and place it in a sealed container for disposal.[4][5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Prepare Fume Hood Work Area prep_ppe->prep_hood Verify handle_weigh Weigh and Transfer (Use Non-Sparking Tools) prep_hood->handle_weigh Proceed handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surface handle_dissolve->cleanup_decon Complete Task cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash cleanup_dispose Dispose of Waste (P-Coded Hazardous Waste) cleanup_wash->cleanup_dispose emergency Exposure or Spill Occurs emergency_action Follow Specific Emergency Protocol (See Table 2) emergency->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.